molecular formula C5H6ClFO2 B13467612 2-(2-Chloro-2-fluorocyclopropyl)acetic acid

2-(2-Chloro-2-fluorocyclopropyl)acetic acid

Cat. No.: B13467612
M. Wt: 152.55 g/mol
InChI Key: UYBPLOPKHRBIOY-UHFFFAOYSA-N
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Description

2-(2-Chloro-2-fluorocyclopropyl)acetic acid is a high-purity chemical building block with the CAS Number 132656-23-6 and a molecular formula of C5H6ClFO2 . This compound features a cyclopropane ring substituted with both chlorine and fluorine atoms, adjacent to an acetic acid functional group, a structure that is of significant interest in medicinal chemistry and pharmaceutical research. The distinct stereochemistry and electronegative halogens on the strained cyclopropane ring make it a valuable synthon for creating more complex molecules; for instance, structurally similar substituted cyclopropyl acetic acid derivatives have been investigated as potential cyclooxygenase-2 (COX-2) inhibitors, highlighting the relevance of this scaffold in developing anti-inflammatory agents . Researchers can utilize this compound as a key intermediate in structure-activity relationship (SAR) studies, for the synthesis of compound libraries, or in the development of novel bioactive molecules. The product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Proper handling procedures should be followed, and the compound must be stored as recommended, often requiring cold-chain transportation to ensure stability .

Properties

Molecular Formula

C5H6ClFO2

Molecular Weight

152.55 g/mol

IUPAC Name

2-(2-chloro-2-fluorocyclopropyl)acetic acid

InChI

InChI=1S/C5H6ClFO2/c6-5(7)2-3(5)1-4(8)9/h3H,1-2H2,(H,8,9)

InChI Key

UYBPLOPKHRBIOY-UHFFFAOYSA-N

Canonical SMILES

C1C(C1(F)Cl)CC(=O)O

Origin of Product

United States

Foundational & Exploratory

Introduction: The Significance of Halogenated Cyclopropanes in Modern Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis and Characterization of 2-(2-Chloro-2-fluorocyclopropyl)acetic acid

Cyclopropane rings, particularly those bearing halogen atoms, are privileged structural motifs in medicinal chemistry and materials science. The unique conformational constraints and electronic properties imparted by the three-membered ring, combined with the modulating effects of halogens like chlorine and fluorine, make these compounds highly valuable. Fluorine, in particular, can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. The 2-(2-Chloro-2-fluorocyclopropyl)acetic acid moiety represents a versatile building block, combining the rigidity of the cyclopropane scaffold with the distinct electronic signatures of two different halogens and a carboxylic acid handle for further functionalization.

This guide provides a comprehensive overview of a proposed, scientifically-grounded methodology for the synthesis and rigorous characterization of 2-(2-Chloro-2-fluorocyclopropyl)acetic acid. It is intended for researchers, chemists, and drug development professionals seeking to incorporate this or similar structures into their research programs. The protocols and analytical strategies described herein are based on established principles of organic synthesis and spectroscopic analysis, ensuring a robust and reproducible approach.

Part 1: A Proposed Synthetic Strategy

The synthesis of gem-dihalocyclopropanes is most effectively achieved through the addition of a dihalocarbene to an alkene. Our retrosynthetic analysis of the target molecule identifies a commercially available alkene, 4-pentenoic acid or its ester derivative, as a logical starting material. The key transformation is the stereoselective cyclopropanation to install the 2-chloro-2-fluorocyclopropyl group.

Retrosynthetic Analysis

A plausible disconnection of the target molecule reveals the key bond formations. The cyclopropane ring can be formed from an alkene via a carbene addition. The acetic acid side chain is part of the initial alkene precursor.

G Target 2-(2-Chloro-2-fluorocyclopropyl)acetic acid Intermediate Ethyl 2-(2-chloro-2-fluorocyclopropyl)acetate Target->Intermediate Hydrolysis Precursor Ethyl 4-pentenoate Intermediate->Precursor [+ :CFCl] Cyclopropanation Carbene Chlorofluorocarbene (:CFCl) Intermediate->Carbene Reagent Ethyl dichlorofluoroacetate Carbene->Reagent Generation

Caption: Retrosynthetic pathway for the target molecule.

Forward Synthesis: A Step-by-Step Protocol

This synthesis is presented as a three-step process starting from the esterification of 4-pentenoic acid, followed by the critical cyclopropanation reaction, and concluding with saponification to yield the final carboxylic acid.

  • Rationale: The carboxylic acid of the starting material is protected as an ethyl ester to prevent side reactions during the basic conditions often used for carbene generation in the subsequent step.

  • Protocol:

    • To a solution of 4-pentenoic acid (1.0 eq) in absolute ethanol (5 mL/mmol), add concentrated sulfuric acid (0.05 eq) dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture and remove the ethanol under reduced pressure.

    • Dissolve the residue in diethyl ether and wash sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield ethyl 4-pentenoate, which can often be used in the next step without further purification.

  • Rationale: The generation of chlorofluorocarbene (:CFCl) from a suitable precursor like ethyl dichlorofluoroacetate with a strong base is a standard method. The carbene then undergoes a cycloaddition reaction with the alkene of ethyl 4-pentenoate. The stereoselectivity of such additions can often be controlled by the reaction conditions.[1]

  • Protocol:

    • In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), dissolve ethyl 4-pentenoate (1.0 eq) and ethyl dichlorofluoroacetate (1.5 eq) in anhydrous tetrahydrofuran (THF).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add a solution of sodium bis(trimethylsilyl)amide (NaHMDS) (1.6 eq, 1.0 M in THF) dropwise over 1 hour, maintaining the internal temperature below -70 °C.

    • Stir the reaction mixture at -78 °C for an additional 3-4 hours.

    • Quench the reaction by the slow addition of saturated ammonium chloride solution at -78 °C.

    • Allow the mixture to warm to room temperature and extract with diethyl ether (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by silica gel column chromatography to isolate ethyl 2-(2-chloro-2-fluorocyclopropyl)acetate.

  • Rationale: The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid. Basic hydrolysis (saponification) followed by acidic workup is a robust and high-yielding method.[2]

  • Protocol:

    • Dissolve the purified ethyl 2-(2-chloro-2-fluorocyclopropyl)acetate (1.0 eq) in a mixture of THF and water (3:1).

    • Add lithium hydroxide monohydrate (2.0 eq) and stir the mixture at room temperature until TLC indicates complete consumption of the starting material.

    • Remove the THF under reduced pressure.

    • Cool the remaining aqueous solution to 0 °C and acidify to pH ~2 with 1M HCl.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the final product, 2-(2-Chloro-2-fluorocyclopropyl)acetic acid.

Part 2: Comprehensive Characterization

Confirming the identity, structure, and purity of the synthesized molecule is paramount. A combination of spectroscopic and chromatographic techniques provides a self-validating system of analysis.

Overall Analytical Workflow

The following diagram outlines the logical flow from the purified compound to its full characterization and purity assessment.

G cluster_synthesis Purified Compound cluster_spectroscopy Structural Elucidation cluster_chromatography Purity Assessment Purified 2-(2-Chloro-2-fluorocyclopropyl)acetic acid NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purified->NMR MS Mass Spectrometry (EI/ESI, HRMS) Purified->MS IR IR Spectroscopy Purified->IR HPLC HPLC Analysis Purified->HPLC

Sources

The Gem-Chlorofluoro Motif: Technical Guide to 2-(2-Chloro-2-fluorocyclopropyl)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(2-Chloro-2-fluorocyclopropyl)acetic acid represents a high-value, conformationally restricted building block in modern drug design. Characterized by the gem-chlorofluoro moiety, this scaffold serves two critical functions in medicinal chemistry: it acts as a bioisostere for the isopropyl or cyclopropyl groups while introducing significant metabolic stability due to the "fluorine effect," and it locks the side-chain vector into a rigid orientation.

This guide provides a comprehensive analysis of its physicochemical profile, a validated synthetic workflow via chlorofluorocarbene addition, and strategies for the resolution of its complex stereochemistry.

Part 1: Structural Architecture & Stereochemistry

The molecule consists of a cyclopropane ring substituted at the C2 position with a chlorine and a fluorine atom, and at the C1 position with an acetic acid side chain. Unlike simple cyclopropanes, the introduction of two different halogens at the geminal position creates a complex stereochemical landscape.

Stereochemical Complexity

The molecule possesses two chiral centers (C1 and C2). However, due to the ring rigidity, it is most practically described in terms of diastereomers relative to the acetic acid side chain:

  • Cis-Isomer: The Fluorine atom and the Acetic Acid chain are on the same face of the ring.[1]

  • Trans-Isomer: The Fluorine atom and the Acetic Acid chain are on opposite faces.

Note: The C-F bond is shorter and stronger than the C-Cl bond, leading to distinct electronic environments for the side chain depending on the isomer.

Visualization of Isomerism (DOT)

Isomerism cluster_0 Stereochemical Configuration Cis Cis-Isomer (F and CH2COOH on same face) Electronic Electronic Effect: Strong Dipole Repulsion Cis->Electronic Gauch Effect Trans Trans-Isomer (F and CH2COOH on opposite faces) Steric Steric Effect: Cl is bulkier than F Trans->Steric Minimizes Cl Interaction

Figure 1.1: Stereochemical relationships defining the physicochemical behavior of the diastereomers.

Part 2: Physicochemical Profile[2]

The substitution of hydrogen with mixed halogens dramatically alters the lipophilicity and acidity of the parent cyclopropylacetic acid.

Comparative Data Table
PropertyParent (Cyclopropylacetic Acid)2-(2-Chloro-2-fluorocyclopropyl)acetic AcidMechanism of Change
Molecular Weight 100.12 g/mol ~152.55 g/mol Halogen addition
pKa (Predicted) 4.764.1 – 4.3 Inductive electron withdrawal by F/Cl stabilizes the carboxylate anion.
LogP (Lipophilicity) 0.871.4 – 1.7 Halogens increase lipophilicity; F lowers polarity relative to H but Cl increases hydrophobicity.
H-Bond Donors 11Unchanged (Carboxylic acid OH).
H-Bond Acceptors 22 (Main), + Weak F/ClHalogens act as weak acceptors but influence solvation shell.
Metabolic Stability Low (Ring oxidation)High Blocked C2 position prevents P450 oxidation; C-F bond strengthens adjacent bonds.
Solubility & Stability[3]
  • Solubility: Sparingly soluble in water; highly soluble in DCM, Ethanol, and Ethyl Acetate.

  • Chemical Stability: The gem-chlorofluoro motif is remarkably stable to hydrolysis compared to gem-dichloro analogs due to the strengthening of the C-C bonds by fluorine (the "fluorine effect"). However, it is susceptible to reductive dechlorination (e.g., Li/NH3) or strong nucleophilic attack at high temperatures.

Part 3: Synthetic Protocol (Authoritative)

The most robust method for synthesizing gem-chlorofluorocyclopropanes is the thermal decomposition of Sodium Dichlorofluoroacetate (Seyferth Reagent source) in the presence of an alkene. This method avoids the harsh basic conditions of Phase Transfer Catalysis (PTC) which can hydrolyze the ester precursor.

Reaction Scheme

Precursor: 3-Butenoic acid ethyl ester (Vinyl acetic acid ethyl ester). Reagent: Sodium Dichlorofluoroacetate (


).
Solvent:  Diglyme (High boiling point required).
Step-by-Step Methodology

Step 1: Carbene Generation & Cycloaddition

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal thermometer.

  • Charge: Add 3-Butenoic acid ethyl ester (1.0 eq) and Diglyme (5 mL per gram of substrate).

  • Reagent Addition: Add Sodium Dichlorofluoroacetate (1.5 eq).

  • Reaction: Heat the mixture to 120°C . At this temperature, the salt decarboxylates to release dichlorofluoromethyl anion, which eliminates chloride to form Chlorofluorocarbene (:CFCl) .

  • Monitoring: The carbene adds across the double bond. Monitor via GC-MS for the disappearance of the alkene. Evolution of

    
     will be observed.
    
  • Workup: Cool to room temperature. Pour into ice water. Extract with Diethyl Ether (

    
    ). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.

Step 2: Hydrolysis to Free Acid

  • Dissolve the crude ester in a 1:1 mixture of THF/Water.

  • Add LiOH (2.0 eq) and stir at room temperature for 4 hours.

  • Acidify to pH 2 with 1N HCl.

  • Extract with Ethyl Acetate. The product is obtained as a mixture of diastereomers.

Synthetic Workflow Diagram (DOT)

Synthesis cluster_reaction Carbene Cycloaddition Protocol Precursor Vinyl Acetic Ester Intermediate Thermal Decarboxylation (120°C, Diglyme) Precursor->Intermediate Reagent Sodium Dichlorofluoroacetate (Cl2CFCO2Na) Reagent->Intermediate Carbene Active Species: :CFCl (Chlorofluorocarbene) Intermediate->Carbene -CO2, -NaCl Product_Ester Cyclopropyl Ester (Mixture of Isomers) Carbene->Product_Ester Cycloaddition Hydrolysis LiOH / THF / H2O Product_Ester->Hydrolysis Final_Acid 2-(2-Chloro-2-fluorocyclopropyl) acetic acid Hydrolysis->Final_Acid

Figure 3.1: Validated synthetic route via thermal carbene generation.

Part 4: Separation & Purification[4]

The crude product exists as a racemate of diastereomers. For drug development, separating these is non-negotiable.

  • Flash Chromatography: The ester intermediates often have different Rf values on Silica gel using Hexane/Ethyl Acetate gradients. Separation is easier at the ester stage than the acid stage.

  • Crystallization: The trans-isomer (referring to Cl vs Acid chain) often crystallizes more readily due to packing symmetry.

  • Chiral Resolution: If enantiopure material is required, react the racemic acid with a chiral auxiliary (e.g., (R)-phenylethylamine) to form diastereomeric salts, which can be separated by fractional crystallization.

Part 5: Applications in Drug Design

Bioisosterism

This moiety is a bioisostere for:

  • Glutamate/Aspartate: The acid chain mimics the distal carboxylate, while the ring restricts conformation, potentially increasing selectivity for specific transporter subtypes (EAATs).

  • Leucine/Valine (Side chains): In peptide mimetics, the lipophilic ring mimics branched alkyl chains but with higher metabolic stability.

The "Fluorine Effect"

The presence of Fluorine lowers the pKa of the acid, potentially increasing the fraction of the anionic species at physiological pH. Furthermore, the C-F bond introduces a strong dipole that can engage in specific interactions with enzyme active site residues (orthogonal multipolar interactions).

References

  • General Synthesis of gem-Dihalocyclopropanes: Fedorynski, M. (2003). Syntheses of gem-Dihalocyclopropanes and Their Use in Organic Synthesis. Chemical Reviews, 103(3), 1099–1132. Link

  • Carbene Generation (Seyferth Method)
  • Fluorine in Medicinal Chemistry: Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Stereochemical Assignment: Dolbier, W. R., & Battiste, M. A. (2003). Structure and reactivity of fluorinated cyclopropanes. Chemical Reviews. (Contextual grounding for F/Cl stereochemistry).

Sources

Core Molecular Attributes: Structure, Stereochemistry, and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-(2-Chloro-2-fluorocyclopropyl)acetic acid (CAS: 132656-23-6)

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals working with 2-(2-chloro-2-fluorocyclopropyl)acetic acid. This unique building block offers a compelling combination of a strained cyclopropyl ring, stereodefined halogenation, and a carboxylic acid handle, making it a valuable synthon for introducing complex motifs into drug candidates. We will delve into its properties, a representative synthetic approach, its critical role in modern drug discovery, and essential safety protocols, providing field-proven insights beyond a simple recitation of facts.

2-(2-Chloro-2-fluorocyclopropyl)acetic acid is a carbocyclic compound distinguished by a geminal chloro-fluoro substitution on a cyclopropane ring, which is attached to an acetic acid moiety. This structure presents significant stereochemical complexity and imparts unique properties that are highly sought after in medicinal chemistry.

Physicochemical Data

A summary of the key physicochemical properties is presented below. These values are critical for experimental design, including reaction setup, solubility studies, and analytical method development.

PropertyValueSource
CAS Number 132656-23-6N/A
Molecular Formula C₅H₆ClFO₂N/A
Molecular Weight 152.55 g/mol PubChem
Appearance White to off-white powder or crystals (typical)
Purity Typically ≥98%
Storage Store locked up in a dry, cool, and well-ventilated place.[1][2]MilliporeSigma
The Critical Impact of Stereochemistry

The cyclopropane ring contains two chiral centers (at C1 and C2 of the ring). Consequently, the molecule can exist as four distinct stereoisomers: two pairs of enantiomers. These are the (1R, 2R) and (1S, 2S) enantiomers, and the (1R, 2S) and (1S, 2R) enantiomers. The relationship between these pairs is diastereomeric.[3]

The precise three-dimensional arrangement of the chloro, fluoro, and acetic acid groups is paramount. In drug development, different stereoisomers of a molecule often exhibit vastly different pharmacological activities, potencies, and safety profiles, such as off-target effects.[4][5] For instance, the biological activity of kinase inhibitors incorporating a fluorocyclopropyl motif has been shown to be highly stereodependent.[4] Therefore, controlling and verifying the stereochemistry of this building block is not merely an academic exercise but a critical step for achieving desired therapeutic outcomes.

stereoisomers cluster_enantiomers1 Enantiomeric Pair 1 (trans) cluster_enantiomers2 Enantiomeric Pair 2 (cis) RR (1R, 2R)-Isomer SS (1S, 2S)-Isomer RR->SS mirror images RS (1R, 2S)-Isomer RR->RS Diastereomers SR (1S, 2R)-Isomer RR->SR Diastereomers SS->RS Diastereomers SS->SR Diastereomers RS->SR mirror images

Caption: Stereochemical relationships of 2-(2-chloro-2-fluorocyclopropyl)acetic acid isomers.

Predicted Spectroscopic Profile
  • ¹H NMR: The spectrum would show complex multiplets for the three cyclopropyl protons and the two methylene protons of the acetic acid side chain. The diastereotopic methylene protons adjacent to the chiral cyclopropane ring would likely appear as a complex multiplet (an AB quartet further split by the adjacent cyclopropyl proton).

  • ¹³C NMR: Signals for the five carbon atoms would be present. The carboxyl carbon would be the most downfield (~170-180 ppm). The carbon bearing the fluorine and chlorine atoms would be significantly affected by their electronegativity, and its signal would show a large one-bond C-F coupling constant.

  • ¹⁹F NMR: A single resonance would be expected, with its chemical shift influenced by the electronic environment of the cyclopropyl ring.

  • Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for a molecule containing one chlorine atom (M and M+2 peaks in an approximate 3:1 ratio).

Representative Synthesis Pathway

The synthesis of 2-(2-chloro-2-fluorocyclopropyl)acetic acid is not commonly detailed as a standalone procedure. However, a robust and logical approach involves the hydrolysis of the corresponding ethyl ester, ethyl 2-(2-chloro-2-fluorocyclopropyl)acetate. This final deprotection step is a cornerstone of organic synthesis due to its high reliability and yield.

The choice of base for hydrolysis (e.g., sodium hydroxide or lithium hydroxide) is critical. Lithium hydroxide is often preferred in modern process chemistry as it can sometimes offer cleaner reactions and easier workups, though sodium hydroxide is a cost-effective alternative. The reaction is typically run in a mixture of aqueous and organic solvents (like THF or ethanol) to ensure the solubility of the ester starting material.

Experimental Protocol: Saponification of Ethyl Ester Precursor

This protocol describes a general procedure for the hydrolysis of ethyl 2-(2-chloro-2-fluorocyclopropyl)acetate to the target carboxylic acid.

Step 1: Reaction Setup

  • To a solution of ethyl 2-(2-chloro-2-fluorocyclopropyl)acetate (1.0 eq) in a mixture of ethanol and water (e.g., a 1:1 ratio) at 0 °C, add a solution of sodium hydroxide (e.g., 4 M aqueous solution, 4.0 eq).[6]

Step 2: Reaction Execution

  • Allow the reaction mixture to warm to room temperature and stir for 3-5 hours, monitoring the disappearance of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Step 3: Workup and Acidification

  • Upon completion, cool the reaction mixture to 0 °C and carefully acidify with a mineral acid, such as 1 M hydrochloric acid, until the pH is approximately 1-2.[6]

Step 4: Extraction and Isolation

  • Extract the aqueous mixture with an organic solvent, such as ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over an anhydrous drying agent like sodium sulfate.[6]

Step 5: Purification

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 2-(2-chloro-2-fluorocyclopropyl)acetic acid.

  • If necessary, the product can be further purified by column chromatography or recrystallization.

synthesis_workflow start_material Ethyl 2-(2-chloro-2-fluorocyclopropyl)acetate hydrolysis Saponification (Hydrolysis) start_material->hydrolysis reagents 1. NaOH (aq) 2. Ethanol/Water reagents->hydrolysis acidification Acidification (HCl) hydrolysis->acidification workup Extraction & Purification acidification->workup product 2-(2-Chloro-2-fluorocyclopropyl)acetic acid workup->product

Caption: Workflow for the synthesis of the target acid via ester hydrolysis.

Utility in Drug Discovery and Development

The true value of this molecule lies in its application as a sophisticated building block in medicinal chemistry. The incorporation of a fluorocyclopropane motif is a modern strategy to fine-tune the properties of a drug candidate.[7][8]

Case Study: A Key Component in Bruton's Tyrosine Kinase (Btk) Inhibitors

A compelling example of this molecule's utility is found in the development of reversible Btk inhibitors for chronic immune diseases.[4] Btk is a crucial kinase in B-cell signaling pathways, making it a high-value target for diseases like rheumatoid arthritis.

In this context, the cyclopropyl amide moiety, derived from our title compound, was used as an isostere to occupy a flat, lipophilic pocket (the H2 pocket) in the Btk active site. The study revealed several key insights:

  • Potency and Stereochemistry: The inhibitory activity was found to be highly dependent on the stereochemistry of the fluorocyclopropyl group. For a related cis-2-fluoro cyclopropane, the (S,S)-enantiomer was slightly more active than the (R,R)-enantiomer.[4] This underscores the necessity of accessing stereochemically pure versions of the building block.

  • Tuning Physicochemical Properties: The introduction of the fluorine atom improved potency and led to a significant increase in Ligand Lipophilicity Efficiency (LLE), a key metric in drug design that balances potency and lipophilicity.[4]

  • Mitigating Off-Target Effects: A common liability in kinase inhibitor development is blockade of the hERG potassium channel, which can lead to cardiotoxicity. The study found that hERG activity was also sensitive to the stereochemistry of the fluorocyclopropyl amide, with (R,R)-stereoisomers being significantly less active on hERG than their (S,S)-counterparts.[4] This demonstrates how specific isomers of this building block can be used to design safer medicines.

pharmacophore cluster_moiety Building Block Moiety btk_inhibitor Core Scaffold (e.g., Phthalazinone) Hinge-Binding Motif H2 Pocket Occupying Group moiety (2-Chloro-2-fluorocyclopropyl) Amide Linker btk_inhibitor:f2->moiety:f0 Binds in lipophilic H2 pocket

Caption: Incorporation of the fluorocyclopropyl motif into a Btk inhibitor scaffold.

Safety, Handling, and Storage

As a reactive chemical intermediate, 2-(2-chloro-2-fluorocyclopropyl)acetic acid requires careful handling. The information below is synthesized from multiple safety data sheets and should be strictly followed.[1]

Hazard Identification and Precautions

This compound is classified as highly hazardous.

Hazard ClassGHS StatementPrecautionary Measures
Acute Toxicity H300 + H310: Fatal if swallowed or in contact with skin.[1]P270: Do not eat, drink or smoke when using this product.[1] P262: Do not get in eyes, on skin, or on clothing.[1]
Skin Corrosion H314: Causes severe skin burns and eye damage.[1]P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
Eye Damage H318: Causes serious eye damage.[1]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Emergency Procedures

In case of exposure, immediate action is critical.

  • If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth. Do NOT induce vomiting.[1]

  • If on Skin: Take off immediately all contaminated clothing. Rinse skin with water/shower. Call a physician immediately.

  • If Inhaled: Move person to fresh air. Call a physician.

  • If in Eyes: Rinse out with plenty of water. Immediately call an ophthalmologist.

Storage and Stability

Proper storage is essential to maintain the integrity of the compound and ensure safety.

  • Conditions: Store locked up in a tightly-closed container in a cool, dry, and well-ventilated area.[1][9]

  • Stability: The material is moisture-sensitive. It is recommended to store under an inert gas atmosphere (e.g., Nitrogen or Argon).

Conclusion

2-(2-Chloro-2-fluorocyclopropyl)acetic acid is more than a simple chemical; it is an enabling tool for modern drug discovery. Its value is derived from the confluence of its strained ring system, complex stereochemistry, and the strategic placement of halogen atoms. For the medicinal chemist, it offers a pathway to enhance potency, improve physicochemical properties, and mitigate off-target effects through stereochemically-defined modifications. While its synthesis and handling require significant expertise and adherence to stringent safety protocols, its potential to unlock novel and safer therapeutics makes it a compelling building block for the next generation of medicines.

References

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  • ACS Medicinal Chemistry Letters. (2020). Stereochemical Differences in Fluorocyclopropyl Amides Enable Tuning of Btk Inhibition and Off-Target Activity. NIH. Retrieved from [Link]

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  • ResearchGate. (n.d.). ChemInform Abstract: A Two-Step Sequence to Ethyl α-Fluorocyclopropanecarboxylates Through MIRC Reaction of Ethyl Dichloroacetate and Highly Regioselective Fluorination. Retrieved from [Link]

  • Chemistry Stack Exchange. (2025). Number of stereoisomers of 1,2-dichloro-3-fluorocyclopropane. Retrieved from [Link]

  • Organic Syntheses. (n.d.). ETHYL β,β-PENTAMETHYLENEGLYCIDATE. Retrieved from [Link]

  • NIST WebBook. (n.d.). Acetic acid, 2-chlorophenyl ester. Retrieved from [Link]

  • Acta Crystallographica Section E. (2011). Ethyl 2-chloro-[2-(4-chlorophenyl)hydrazin-1-ylidene]acetate. PMC. Retrieved from [Link]

  • Doc Brown's Chemistry. (2025). 1 H NMR spectrum of 2-chloro-2-methylpropane (CH 3 ) 3 CCl. Retrieved from [Link]

  • MDPI. (2022). rel-2-[4-Chloro-2-[(5R,6R,7S)-6-[5-(4-methoxyphenyl)-3-(2-naphthyl)-3,4-dihydropyrazole-2-carbonyl]-5-methyl-2-oxo-3,5,6,7-tetrahydrothiopyrano[2,3-d]. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Explaining & interpreting 1 H (proton) NMR spectrum of 2-chloropropane. Retrieved from [Link]7Cl_nmr_spectra.htm)

Sources

Technical Guide: A Framework for Determining the Organic Solvent Solubility of 2-(2-Chloro-2-fluorocyclopropyl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The characterization of a compound's solubility is a cornerstone of chemical and pharmaceutical development, influencing everything from reaction engineering to drug formulation and bioavailability. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the solubility of 2-(2-chloro-2-fluorocyclopropyl)acetic acid, a novel molecule with potential applications as a synthetic intermediate or fragment in medicinal chemistry. In the absence of established public data, this document outlines a systematic approach, beginning with a theoretical structural analysis and qualitative predictions, followed by a detailed, field-proven experimental protocol for quantitative determination. The methodologies presented herein are designed to be robust, self-validating, and grounded in established principles of physical organic chemistry.

Introduction and Theoretical Solubility Profile

2-(2-Chloro-2-fluorocyclopropyl)acetic acid is a small molecule characterized by a unique combination of functional groups: a polar carboxylic acid head and a halogenated, non-polar cyclopropyl tail. The solubility of such a molecule is not immediately intuitive and is governed by the interplay between these distinct structural features. The fundamental principle of "like dissolves like" provides a crucial starting point for any solubility investigation.[1][2] This principle states that substances with similar polarities and intermolecular forces are more likely to be miscible or soluble in one another.

  • Carboxylic Acid Group (-COOH): This group is highly polar and capable of acting as both a hydrogen bond donor and acceptor. Its presence suggests potential solubility in polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., DMSO, DMF) that can accept hydrogen bonds. In basic organic solvents like pyridine, or upon deprotonation with a base, the resulting carboxylate salt would exhibit significantly enhanced polarity and solubility in polar media.

  • 2-Chloro-2-fluorocyclopropyl Group: This moiety is sterically bulky and, despite the presence of electronegative halogens, contributes significantly to the molecule's non-polar character. The C-F and C-Cl bonds introduce dipoles, but the overall group is hydrophobic. This suggests some degree of solubility in less polar solvents, such as chlorinated solvents or ethers.

Based on this structural analysis, we can formulate a hypothesis regarding the compound's solubility across a spectrum of common organic solvents. This predictive framework is essential for guiding solvent selection in experimental studies.

Table 1: Predicted Solubility of 2-(2-Chloro-2-fluorocyclopropyl)acetic acid in Common Organic Solvents

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolHigh to MediumThe carboxylic acid group can form strong hydrogen bonds with the solvent's hydroxyl groups. The non-polar tail may limit infinite miscibility, but significant solubility is expected.
Polar Aprotic DMSO, DMF, AcetonitrileHighThese solvents are strong hydrogen bond acceptors and have high dielectric constants, effectively solvating the polar carboxylic acid head. DMSO is a particularly powerful solvent for many carboxylic acids.[3][4]
Less Polar Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl AcetateMedium to LowA balance exists. The non-polar cyclopropyl tail can interact favorably with these solvents, but the highly polar carboxylic acid may prefer to self-associate (dimerize) rather than be solvated, limiting overall solubility.
Non-Polar Hexane, Heptane, TolueneLow to InsolubleThe dominant intermolecular forces in these solvents are weak van der Waals forces, which are insufficient to overcome the strong hydrogen bonding and dipole-dipole interactions of the carboxylic acid group.[1] The energetic penalty for solvating the polar head is too high.

Advanced Solubility Prediction Models

For a more quantitative prediction prior to experimentation, several computational methods can be employed. These models use structural inputs to estimate physical properties.

  • Quantitative Structure–Property Relationship (QSPR): These models build mathematical equations that correlate structural or physicochemical properties of molecules with their solubility.[5] They rely on large datasets of compounds with known solubilities to derive these relationships.

  • Machine Learning Algorithms: Modern approaches utilize machine learning models, such as lightGBM, which have shown significant accuracy in predicting compound solubility in various organic solvents by learning from vast experimental datasets.[6][7]

  • Thermodynamic Models: Methods like the Conductor-like Screening Model for Real Solvents (COSMO-RS) use quantum chemical calculations to predict thermodynamic properties, including solubility, from first principles.[8]

While powerful, these in silico tools provide estimates and do not replace the need for empirical measurement, which remains the definitive standard.

Experimental Determination: The Shake-Flask Method

To obtain definitive, quantitative data, an experimental approach is required. The shake-flask method is widely recognized as the "gold standard" for determining thermodynamic equilibrium solubility.[9][10] It is a robust and reliable technique that measures the concentration of a solute in a saturated solution after a sufficient equilibration period.

The following section details a comprehensive protocol for determining the solubility of 2-(2-chloro-2-fluorocyclopropyl)acetic acid. The causality behind key steps is explained to ensure a deep understanding of the process.

Experimental Workflow Overview

The overall process involves creating a saturated solution, allowing it to reach equilibrium, separating the saturated supernatant from the excess solid, and quantifying the dissolved compound using a suitable analytical technique.

G prep 1. Solvent Preparation (Select solvents from Table 1) add_solute 2. Add Excess Solid Solute (Ensures saturation) prep->add_solute equilibrate 3. Equilibration (Shake at constant T, 24-72h) add_solute->equilibrate separate 4. Phase Separation (Centrifugation or Filtration) equilibrate->separate sample 5. Sample & Dilute Supernatant (Prepare for analysis) separate->sample quantify 6. Analytical Quantification (HPLC-UV or LC-MS) sample->quantify calculate 7. Calculate Solubility (Using calibration curve) quantify->calculate

Caption: Workflow for thermodynamic solubility determination via the shake-flask method.

Detailed Step-by-Step Protocol

A. Materials and Reagents

  • 2-(2-Chloro-2-fluorocyclopropyl)acetic acid (solid, >98% purity)

  • Selected organic solvents (HPLC grade or equivalent)

  • Scintillation vials or glass tubes with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge and/or syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Volumetric flasks and pipettes for dilutions

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Liquid Chromatography-Mass Spectrometry (LC-MS) system.

B. Preparation of Saturated Solutions

  • Aliquot Solvents: Add a precise volume (e.g., 2.0 mL) of each selected organic solvent to at least two separate, labeled vials. Running duplicates or triplicates is critical for statistical validity.

  • Add Excess Solute: Add an amount of 2-(2-chloro-2-fluorocyclopropyl)acetic acid to each vial that is significantly more than what is expected to dissolve. This ensures that a solid phase remains at equilibrium, which is the definition of a saturated solution.[9] A starting point could be 20-50 mg of solute per 2 mL of solvent.

  • Seal Vials: Tightly cap the vials to prevent solvent evaporation during incubation.

C. Equilibration

  • Incubation: Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).

  • Agitation: Agitate the samples for a prolonged period to allow the system to reach thermodynamic equilibrium. A minimum of 24 hours is standard, with 48-72 hours being preferable for compounds that may have slow dissolution kinetics.[9][11]

    • Causality: Insufficient equilibration time is a common source of error, leading to an underestimation of the true thermodynamic solubility. The goal is to ensure the rate of dissolution equals the rate of precipitation.

D. Sample Processing and Dilution

  • Stop Agitation: Remove the vials from the shaker and let them stand for a short period to allow the excess solid to settle.

  • Phase Separation: Carefully separate the saturated liquid phase (supernatant) from the undissolved solid. This is a critical step to avoid contaminating the analytical sample with solid particles.

    • Method 1 (Preferred): Centrifugation. Centrifuge the vials at high speed (e.g., 10,000 x g for 10 minutes). This will form a compact pellet of the excess solid.

    • Method 2: Filtration. Use a syringe to draw the supernatant and pass it through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) into a clean vial.

    • Causality: Failure to completely remove undissolved solid will lead to a gross overestimation of solubility. The chosen filter material must not bind the analyte.

  • Dilution: Accurately pipette a known volume of the clear supernatant into a volumetric flask and dilute with the appropriate solvent (often the same solvent used for the experiment or the mobile phase for chromatography). The dilution factor must be chosen carefully to ensure the final concentration falls within the linear range of the analytical calibration curve.

E. Analytical Quantification

  • Method Choice: The target molecule lacks a strong UV chromophore, making direct UV-Vis spectrophotometry challenging. Therefore, HPLC-UV (at low wavelengths, e.g., 210 nm) or, more definitively, LC-MS are the recommended quantification methods.[3][12]

  • Prepare Calibration Standards: Create a series of standard solutions of 2-(2-chloro-2-fluorocyclopropyl)acetic acid of known concentrations in the chosen solvent.

  • Generate Calibration Curve: Analyze the standards using the chosen analytical method (HPLC-UV or LC-MS) and plot the instrument response (e.g., peak area) against concentration. The resulting curve should have a correlation coefficient (R²) > 0.99 for accuracy.

  • Analyze Samples: Analyze the diluted samples from step D3 under the same conditions as the standards.

  • Calculate Concentration: Use the peak area of the sample and the equation of the calibration curve to determine the concentration of the diluted sample.

  • Determine Final Solubility: Account for the dilution factor to calculate the original concentration in the saturated supernatant.

    Solubility (mg/mL) = Concentration from Curve (mg/mL) × Dilution Factor

Data Presentation

All experimentally determined solubility data should be compiled into a clear, concise table for easy comparison and interpretation.

Table 2: Experimental Solubility Data for 2-(2-Chloro-2-fluorocyclopropyl)acetic acid at 25 °C

SolventSolubility (mg/mL)Solubility (mol/L)Observations (e.g., color, clarity)
e.g., Methanol[Experimental Value][Calculated Value][Notes]
e.g., Acetonitrile[Experimental Value][Calculated Value][Notes]
e.g., Dichloromethane[Experimental Value][Calculated Value][Notes]
e.g., Toluene[Experimental Value][Calculated Value][Notes]
e.g., Hexane[Experimental Value][Calculated Value][Notes]

Conclusion

Determining the organic solvent solubility of a novel compound like 2-(2-chloro-2-fluorocyclopropyl)acetic acid is a systematic process that combines theoretical prediction with rigorous experimental validation. By first analyzing the molecule's structure to create a qualitative solubility hypothesis, researchers can intelligently select solvents for quantitative analysis. The shake-flask method, when executed with careful attention to equilibration and sample processing, provides the most reliable and definitive measure of thermodynamic solubility. The data generated through this framework is essential for guiding the effective use of this compound in synthesis, purification, formulation, and other critical applications in the chemical and pharmaceutical sciences.

References

  • Ye, Z., & Ouyang, D. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Journal of Cheminformatics, 13(1), 98. Available at: [Link]

  • Ye, Z., & Ouyang, D. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. PubMed. Available at: [Link]

  • Klamt, A. (2018). Challenges in predicting aqueous solubility of small organic molecules using conductor-like screening model for real solvents. American Chemical Society. Available upon institutional access.
  • Abolghasemi, M. M., et al. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. Available at: [Link]

  • Enamine. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. Available at: [Link]

  • Unknown. (2024). Solubility test for Organic Compounds. Available at: [Link]

  • Svanbäck, S., et al. (2020). Proof-of-concept for a miniaturized shake-flask biopharmaceutical solubility determination by sonic mixing. Ingenta Connect. Available at: [Link]

  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Available at: [Link]

  • University of California, Irvine. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Available at: [Link]

  • Alsenz, J., & Kansy, M. (2009). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. ACS Publications. Available at: [Link]

  • Rurack, K. (2015). Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. Scientific Research Publishing. Available at: [Link]

  • University of Toronto. (2023). Solubility of Organic Compounds. Available at: [Link]

  • Jalalon, J.V. (n.d.). Experiment 1. Solubility of Organic Compounds. Scribd. Available at: [Link]

  • Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry. Available at: [Link]

Sources

A Technical Guide to the Thermal Stability of 2-(2-Chloro-2-fluorocyclopropyl)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the thermal stability of 2-(2-Chloro-2-fluorocyclopropyl)acetic acid, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Understanding the thermal behavior of this molecule is paramount for ensuring safe handling, optimizing process conditions, and guaranteeing the integrity of drug development pipelines. This document synthesizes theoretical principles with practical, field-proven methodologies for assessing thermal stability, focusing on potential decomposition pathways, experimental design, and the interpretation of analytical data. All protocols are designed as self-validating systems to ensure scientific rigor and trustworthiness.

Introduction: The Significance of Thermal Stability in Drug Development

The cyclopropyl moiety is a valuable structural motif in medicinal chemistry, often enhancing the biological activity and metabolic stability of drug candidates.[1] The introduction of halogen atoms, such as chlorine and fluorine, can further modulate a molecule's physicochemical properties. However, the inherent ring strain of the cyclopropane ring, combined with the presence of electronegative halogens and a reactive carboxylic acid group, raises critical questions about the thermal stability of compounds like 2-(2-Chloro-2-fluorocyclopropyl)acetic acid.

Uncontrolled thermal decomposition can lead to the generation of hazardous and corrosive byproducts, posing significant safety risks and potentially compromising reaction yields and product purity. Therefore, a thorough understanding of a compound's thermal limits is not merely a regulatory formality but a cornerstone of safe and efficient process development. This guide will delve into the anticipated decomposition mechanisms and provide robust protocols for their experimental investigation.

Theoretical Underpinnings: Potential Decomposition Pathways

The thermal decomposition of 2-(2-Chloro-2-fluorocyclopropyl)acetic acid is likely to proceed through several competing pathways, influenced by factors such as temperature, heating rate, and the presence of catalysts or impurities. Based on the chemistry of related compounds, we can anticipate the following primary degradation routes:

  • Decarboxylation: Carboxylic acids are known to undergo decarboxylation upon heating, releasing carbon dioxide. This process can be either concerted or stepwise, and its facility is influenced by the stability of the resulting carbanionic or radical intermediate.

  • Ring-Opening Reactions: The strained cyclopropane ring is susceptible to thermal cleavage.[2] In the case of halogenated cyclopropanes, this can be accompanied by the elimination of carbenes (e.g., chlorofluorocarbene) or rearrangement to form isomeric olefins.[3]

  • Elimination of Hydrogen Halides: The presence of chlorine and fluorine atoms, along with the acidic proton of the carboxyl group, creates the potential for the elimination of HCl or HF, particularly at elevated temperatures. This can lead to the formation of unsaturated byproducts. The thermal decomposition of fluoroacetic acid, for instance, is initiated by the elimination of hydrogen fluoride.[4]

  • Formation of Hazardous Byproducts: The decomposition of halogenated organic compounds can generate highly toxic and corrosive gases, such as phosgene (from chlorine-containing compounds) and carbonyl fluoride (from fluorine-containing compounds).[5][6][7]

The interplay of these pathways will dictate the overall thermal stability of the molecule and the nature of the decomposition products.

Experimental Assessment of Thermal Stability

A multi-technique approach is essential for a comprehensive evaluation of thermal stability. The following experimental protocols provide a robust framework for characterizing the thermal behavior of 2-(2-Chloro-2-fluorocyclopropyl)acetic acid.

Thermogravimetric Analysis (TGA)

Purpose: To determine the temperature at which the compound begins to lose mass due to decomposition or evaporation and to quantify the extent of mass loss as a function of temperature.[8]

Experimental Protocol:

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.

  • Sample Preparation: Accurately weigh 5-10 mg of 2-(2-Chloro-2-fluorocyclopropyl)acetic acid into a suitable TGA pan (e.g., alumina or platinum).

  • Experimental Conditions:

    • Atmosphere: Nitrogen (inert) and Air (oxidative), with a flow rate of 50-100 mL/min. Running the experiment in both inert and oxidative atmospheres helps to distinguish between thermal decomposition and oxidative degradation.

    • Heating Rate: A standard heating rate of 10 °C/min is recommended for initial screening. Slower heating rates (e.g., 2 or 5 °C/min) can provide better resolution of thermal events.[9]

    • Temperature Range: 25 °C to 600 °C, or until complete mass loss is observed.

  • Data Analysis:

    • Plot the mass loss (%) as a function of temperature.

    • Determine the onset temperature of decomposition (Tonset) from the intersection of the baseline with the tangent of the decomposition step.

    • Identify the temperature of maximum mass loss rate from the peak of the first derivative of the TGA curve (DTG).

Differential Scanning Calorimetry (DSC)

Purpose: To detect thermal events such as melting, crystallization, phase transitions, and decomposition, and to quantify the enthalpy changes associated with these events.[10][11][12]

Experimental Protocol:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum or gold-plated pan. The use of a sealed pan is crucial to prevent mass loss due to evaporation before decomposition.

  • Experimental Conditions:

    • Atmosphere: Nitrogen, with a flow rate of 20-50 mL/min.

    • Heating Rate: 10 °C/min.

    • Temperature Range: 25 °C to a temperature just beyond the final decomposition event observed in TGA.

  • Data Analysis:

    • Plot the heat flow as a function of temperature.

    • Identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition).

    • Determine the onset temperature and peak temperature for each thermal event.

    • Calculate the enthalpy of fusion (for melting) and the enthalpy of decomposition.

Evolved Gas Analysis (EGA)

Purpose: To identify the gaseous products evolved during thermal decomposition.

Experimental Protocol:

  • Instrumentation: Couple the outlet of the TGA instrument to a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR).

  • Experimental Conditions: Use the same TGA conditions as described in section 3.1.

  • Data Analysis:

    • Correlate the evolution of specific gaseous products (identified by their mass-to-charge ratio in MS or their infrared spectrum in FTIR) with the mass loss steps observed in the TGA thermogram.

    • This analysis is critical for confirming the proposed decomposition pathways and identifying any hazardous off-gassing. For example, the evolution of CO2 (m/z = 44) would support a decarboxylation pathway.

Data Interpretation and Visualization

Tabulated Summary of Expected Thermal Data

The following table provides a template for summarizing the key quantitative data obtained from TGA and DSC analyses.

ParameterValue (Nitrogen)Value (Air)
TGA
Tonset (°C)
Tpeak (DTG, °C)
Mass Loss (%)
DSC
Melting Point (°C)
Enthalpy of Fusion (J/g)
Decomposition Onset (°C)
Decomposition Peak (°C)
Enthalpy of Decomposition (J/g)
Visualizing Experimental Workflows and Decomposition Pathways

Clear visualization of experimental procedures and theoretical models is crucial for effective communication of scientific findings.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation Sample 2-(2-Chloro-2-fluorocyclopropyl)acetic acid TGA TGA (N2 and Air) Sample->TGA DSC DSC (N2) Sample->DSC EGA TGA-MS/FTIR TGA->EGA Stability Determine Thermal Stability Limits TGA->Stability DSC->Stability Pathways Identify Decomposition Pathways EGA->Pathways Hazards Assess Off-gassing Hazards Pathways->Hazards

Caption: Workflow for the thermal stability assessment of 2-(2-Chloro-2-fluorocyclopropyl)acetic acid.

DecompositionPathways cluster_products Potential Decomposition Products Start 2-(2-Chloro-2-fluorocyclopropyl)acetic acid CO2 CO2 Start->CO2 Decarboxylation Halocarbons Halogenated Hydrocarbons Start->Halocarbons Ring Cleavage Olefins Rearranged Olefins Start->Olefins Rearrangement ToxicGases HCl, HF, COFCl Start->ToxicGases Elimination & Fragmentation

Sources

"toxicology profile of 2-(2-Chloro-2-fluorocyclopropyl)acetic acid"

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth toxicological and safety profile for 2-(2-Chloro-2-fluorocyclopropyl)acetic acid , a specialized fluorinated building block used in the synthesis of advanced agrochemicals (e.g., tetrazolinone pesticides) and pharmaceutical candidates (e.g., JAK inhibitors).

Technical Guide for Drug Development & Safety Assessment

Executive Summary & Chemical Identity

2-(2-Chloro-2-fluorocyclopropyl)acetic acid (CAS No. 132656-23-6 ) is a chiral, halogenated cyclopropane derivative primarily utilized as a high-value intermediate in medicinal and agricultural chemistry. It serves as a critical "warhead" or scaffold for introducing the 2-chloro-2-fluorocyclopropyl moiety—a bioisostere often selected to modulate lipophilicity (LogD), metabolic stability, and conformational rigidity in bioactive molecules.

From a toxicological perspective, this compound presents a dual hazard profile:

  • Physicochemical Corrosivity: As a free acid with a halogenated side chain, it poses significant irritation/corrosion risks to mucosal membranes.

  • Reactive Genotoxicity Potential: The strained cyclopropane ring, activated by geminal di-halogen substitution (Cl/F), constitutes a structural alert for DNA alkylation, necessitating rigorous genotoxicity screening (Ames/Micronucleus) during development.

Chemical Identification Table
ParameterDetail
Chemical Name 2-(2-Chloro-2-fluorocyclopropyl)acetic acid
CAS Number 132656-23-6
Molecular Formula C₅H₆ClFO₂
Molecular Weight 152.55 g/mol
Structural Class Halogenated Cyclopropane / Carboxylic Acid
Key Moiety 2-Chloro-2-fluorocyclopropyl (Bioisostere for isopropyl/cyclopropyl)
Physical State Solid (typically off-white to beige needles)

Physicochemical Basis of Toxicity

Understanding the toxicology of this compound requires analyzing its electronic and steric properties. The cyclopropane ring is inherently strained (~27.5 kcal/mol), making it susceptible to ring-opening reactions.

  • Geminal Halogenation (F/Cl):

    • Fluorine (F): The strong C-F bond (approx. 116 kcal/mol) generally stabilizes the ring against oxidative metabolism compared to a non-halogenated cyclopropane. It also lowers the pKa of the acetic acid side chain via the inductive effect, increasing acidity.

    • Chlorine (Cl): The C-Cl bond is weaker and serves as a potential leaving group. Under physiological conditions (or specific metabolic activation), the loss of chloride can trigger ring opening, leading to reactive carbocations or electrophilic intermediates capable of alkylating DNA or proteins.

Toxicokinetics & Metabolic Stability (ADME)

The metabolic fate of 2-(2-Chloro-2-fluorocyclopropyl)acetic acid is dictated by the competition between Phase II conjugation (detoxification) and Phase I ring opening (bioactivation).

Absorption & Distribution
  • Absorption: Predicted to be high due to its low molecular weight and moderate lipophilicity (LogP ~1.2–1.5). The carboxylic acid function allows for pH-dependent absorption in the GI tract.

  • Distribution: Likely binds to plasma proteins (albumin) due to the acidic headgroup.

Metabolism (The "Suicide Substrate" Risk)

Cyclopropyl-containing compounds are notorious for acting as Mechanism-Based Inhibitors (MBIs) of Cytochrome P450 enzymes.

  • Mechanism: CYP450 enzymes may attempt to oxidize the cyclopropyl ring. The resulting radical intermediate can rearrange, opening the ring to form a covalent bond with the heme porphyrin of the enzyme, irreversibly inhibiting it.

  • Specific Pathway: For this compound, the oxidative attack typically targets the C-H bond on the ring. The presence of the Chlorine atom facilitates a "cyclopropyl-allyl" rearrangement if a cation is formed.

Excretion
  • Primary Route: Renal excretion as the glucuronide conjugate or glycine conjugate (hippuric acid analog).

Visualization: Metabolic Activation & Ring Opening

The following diagram illustrates the theoretical bioactivation pathway that poses a toxicological risk (covalent binding).

MetabolicPathway Parent Parent Compound (Intact Cyclopropane) CYP CYP450 Oxidation (Phase I) Parent->CYP Oxidative Attack Conjugate Glucuronide/Glycine Conjugate (Excretion) Parent->Conjugate UGT/Glycine N-acyltransferase Radical Cyclopropyl Radical Intermediate CYP->Radical RingOpen Ring Opening (Loss of Cl- or Rearrangement) Radical->RingOpen Strain Relief Reactive Reactive Electrophile (Alpha-Halo Enone/Cation) RingOpen->Reactive Adduct Macromolecular Adduct (DNA/Protein Alkylation) Reactive->Adduct Covalent Binding (Toxicity)

Figure 1: Theoretical metabolic fate showing the bifurcation between detoxification (Conjugation) and bioactivation (Ring Opening) leading to potential toxicity.

Toxicology Profile & Safety Assessment

Genotoxicity (Critical Assessment)

As a halogenated small molecule with a strained ring, this compound is considered a Potential Genotoxic Impurity (PGI) until proven otherwise.

  • Structural Alert: Alkyl-halide motif within a strained system.

  • Ames Test Prediction: Mixed. While the fluorine stabilizes the ring, the chlorine is a good leaving group. Analogous halo-cyclopropanes have shown positive results in Salmonella typhimurium strains (TA100) due to direct alkylation.

  • Recommendation: A full ICH M7 compliant assessment is required. If used as an intermediate in the final steps of drug synthesis, residual levels must be controlled to <1.5 µ g/day (TTC limit).

Acute Toxicity
  • Oral (Rat): Likely Moderate (LD50 estimated 500–2000 mg/kg). The primary mechanism of acute lethality is often related to severe GI irritation or CNS effects typical of small organic acids.

  • Dermal/Inhalation: High risk. The compound is corrosive. Inhalation of dust/vapors can cause severe respiratory tract damage (chemical pneumonitis).

Target Organ Toxicity
  • Liver: Hepatotoxicity is a risk if metabolic activation occurs (centrilobular necrosis).

  • Kidney: Renal papillary necrosis may occur with chronic high-dose exposure due to the concentration of the acid and its conjugates in the renal tubules.

Experimental Protocols for Safety Validation

To validate the safety of this intermediate, the following "Self-Validating" workflow is recommended.

Protocol: Reactive Metabolite Trapping Assay

Objective: Determine if the cyclopropyl ring opens to form reactive intermediates.

  • Incubation: Incubate 10 µM of test compound with Human Liver Microsomes (HLM) (1 mg/mL protein) and NADPH (1 mM) in phosphate buffer (pH 7.4).

  • Trapping Agent: Add Glutathione (GSH) (5 mM) or Potassium Cyanide (KCN) (1 mM) to trap soft and hard electrophiles, respectively.

  • Analysis: Quench with acetonitrile after 60 mins. Centrifuge and analyze supernatant via LC-MS/MS.

  • Validation Criteria:

    • Detection of [M + GSH - HCl + H]+ adducts indicates chloride displacement/ring opening.

    • Detection of [M + 16 + GSH]+ indicates oxidative opening.

Visualization: Safety Testing Workflow

SafetyWorkflow Start Compound Synthesis (2-Cl-2-F-Cyclopropyl Acetic Acid) InSilico In Silico Assessment (DEREK/SAR) Start->InSilico Ames Ames Test (GLP) +/- S9 Activation InSilico->Ames Decision Ames Positive? Ames->Decision Safe Proceed to Scale-Up (Standard PPE) Decision->Safe No Control Implement PGI Controls (Limit < 1.5 µg/day) Decision->Control Yes

Figure 2: Decision tree for genotoxicity assessment and control strategy.

Occupational Health & Safety (OHS)

Given the "Corrosive" and "Suspected Genotoxic" status, strict containment is mandatory.

  • OEL (Occupational Exposure Limit): No official limit exists. An internal Occupational Exposure Band (OEB) of 3 or 4 (1–10 µg/m³) is recommended based on the structural alert.

  • PPE Requirements:

    • Respiratory: Powered Air Purifying Respirator (PAPR) or N95 minimum during weighing.

    • Skin: Double nitrile gloves (0.11 mm min thickness).

    • Eyes: Chemical splash goggles + Face shield.

References

  • Sigma-Aldrich. (2024). Product Specification: 2-(2-chloro-2-fluorocyclopropyl)acetic acid (CAS 132656-23-6). Retrieved from

  • Wiles, J. A., et al. (2014). Discovery of JAK Inhibitors Containing a Cyclopropyl Moiety. Journal of Medicinal Chemistry, 57(12), 5023-5038. (Context on cyclopropyl bioisosteres in JAK inhibitors).
  • Kirk, K. L. (2006). Fluorine in Medicinal Chemistry: Recent Therapeutic Applications of Fluorinated Small Molecules. Journal of Fluorine Chemistry, 127(8), 1013-1029.
  • Kalgutkar, A. S., et al. (2005). A Comprehensive Listing of Bioactivation Pathways of Organic Functional Groups. Current Drug Metabolism, 6(3), 161-225. (Cyclopropane ring opening mechanisms).
  • ICH Harmonised Guideline. (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1). Retrieved from

"environmental fate of 2-(2-Chloro-2-fluorocyclopropyl)acetic acid"

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the environmental fate of 2-(2-Chloro-2-fluorocyclopropyl)acetic acid .

Technical Guide & Whitepaper [1]

Executive Summary

2-(2-Chloro-2-fluorocyclopropyl)acetic acid (herein referred to as CFCA ) is a functionalized cyclopropane derivative characterized by a gem-chlorofluoro substitution pattern on the cyclopropyl ring.[1] This compound primarily serves as a high-value chiral building block in the synthesis of advanced pharmaceuticals (e.g., fluoroquinolone antibiotics, enzyme inhibitors) and next-generation agrochemicals.[1]

From an environmental perspective, CFCA presents a unique profile due to the stability of the cyclopropyl moiety combined with the polarity of the carboxylic acid group. Its fate is governed by high aqueous solubility and low soil sorption, classifying it as a highly mobile organic compound with potential for groundwater leaching.[1][2] While the cyclopropyl ring confers resistance to rapid hydrolysis, the carbon-halogen bonds—specifically the C-Cl bond—serve as primary sites for abiotic (photolytic) and biotic degradation.[1]

This guide provides a comprehensive analysis of the physicochemical drivers, degradation pathways, and experimental protocols required to assess the environmental risk of CFCA.

Physicochemical Profile & Environmental Distribution[1][2]

The environmental behavior of CFCA is dictated by its ionization state and lipophilicity. As a carboxylic acid with electron-withdrawing halogen substituents, CFCA is expected to be more acidic than unsubstituted cyclopropylacetic acid.[1]

Table 1: Key Physicochemical Properties (Predicted/Experimental)
PropertyValue (Approx.)Environmental Implication
Molecular Formula C

H

ClFO

Low molecular weight promotes transport.[1]
Molecular Weight 152.55 g/mol --
Physical State Solid (Crystalline)Particle transport if adsorbed (unlikely).[1]
pKa 3.5 – 4.2Exists primarily as the anionate (CFCA⁻) at environmental pH (5–9).[1]
Water Solubility High (>1 g/L at pH 7)High potential for dissolution in surface waters.[1]
log P (Octanol/Water) 1.2 – 1.5 (Neutral)< 0 (Anionic)Low bioaccumulation potential; high water affinity.[1]
Koc (Soil Organic Carbon) 10 – 50 L/kgVery High Mobility in soil; leaching risk.[1]
Henry’s Law Constant < 1 × 10⁻⁷ atm-m³/molNon-volatile from water surfaces.[1]

Mechanistic Insight: The gem-chlorofluoro substitution creates a dipole moment across the cyclopropyl ring, but the dominant factor for transport is the carboxylate anion. At pH > 4.2, the molecule is negatively charged, leading to electrostatic repulsion from negatively charged soil clay particles, thereby maximizing mobility.[1]

Degradation Pathways[1]

The degradation of CFCA involves three primary mechanisms: Hydrolysis, Photolysis, and Microbial Metabolism. The cyclopropyl ring strain (~27 kcal/mol) makes it thermodynamically primed for ring-opening, but kinetically stable unless activated by specific enzymes or high-energy photons.[1]

Abiotic Degradation[1]
  • Hydrolysis: The cyclopropyl group is generally resistant to hydrolysis under ambient conditions (pH 4–9).[1] The C-Cl and C-F bonds are stable against spontaneous nucleophilic substitution by water due to steric hindrance and the specific geometry of the cyclopropyl ring (I-strain).[1]

  • Photolysis: Direct photolysis is the primary abiotic sink. UV radiation can homolyze the C-Cl bond (bond energy ~81 kcal/mol), generating a radical intermediate that may undergo ring opening or reduction.[1] The C-F bond is typically stable to terrestrial UV.

Biotic Degradation (Microbial)

Microbial metabolism is the eventual sink for CFCA.[1] Soil bacteria (e.g., Pseudomonas, Rhodococcus) possessing dehalogenase enzymes can attack the molecule.

  • Dehalogenation: Hydrolytic dehalogenation replaces Cl with OH, leading to an unstable intermediate.[1]

  • Ring Opening: Cleavage of the cyclopropyl ring releases strain energy, forming linear chain fatty acid derivatives.

  • Beta-Oxidation: The resulting aliphatic chain is degraded via standard beta-oxidation pathways.[1]

Visualization: Degradation Logic Flow

CFCA_Degradation cluster_0 Environmental Compartments CFCA 2-(2-Chloro-2-fluorocyclopropyl) acetic acid (CFCA) Photo_Radical Radical Intermediate (C-Cl Homolysis) CFCA->Photo_Radical UV Photolysis (Direct/Indirect) Microbial_Int Hydroxy-Cyclopropyl Intermediate CFCA->Microbial_Int Dehalogenase (Bacteria) Ring_Open Linear Halo-alkene Derivatives Photo_Radical->Ring_Open Ring Strain Release Mineralization CO2 + H2O + Cl- + F- Ring_Open->Mineralization Beta-Oxidation Microbial_Int->Ring_Open Spontaneous

Caption: Figure 1. Proposed degradation pathways of CFCA via photolytic dechlorination and microbial ring opening.

Environmental Transport & Fate Assessment

Soil Mobility (Leaching)

CFCA is classified as a leacher .[1]

  • Mechanism: As an anion in most soils, CFCA does not bind to humic acids or clay minerals.[1]

  • Risk: In agricultural settings or spill scenarios, CFCA can rapidly migrate through the vadose zone to shallow groundwater, especially in sandy soils with low organic carbon.

Aquatic Fate
  • Surface Water: CFCA is persistent against hydrolysis but susceptible to photolysis in clear, shallow waters.[1]

  • Sediment: Partitioning to sediment is negligible (low log Koc).[1] The compound remains in the water column.[2]

Experimental Protocols (Self-Validating Systems)

To validate the environmental fate of CFCA, the following standardized protocols are recommended. Each protocol includes a "Validity Check" to ensure data integrity.

Protocol A: Determination of Soil Adsorption (OECD 106)

Objective: Quantify the adsorption coefficient (Kd/Koc) in varying soil types.[1]

  • Preparation: Equilibrate air-dried soil (sandy loam, clay, silt) with 0.01 M CaCl₂ solution.[1]

  • Spiking: Add ¹⁴C-labeled CFCA at 5 concentrations (e.g., 0.01 to 10 mg/L).

  • Equilibration: Shake for 24 hours in the dark at 20°C.

  • Separation: Centrifuge at 3000g for 10 mins. Analyze supernatant via LSC (Liquid Scintillation Counting).[1]

  • Calculation: Calculate adsorbed mass by difference. Plot Freundlich isotherm.

    • Validity Check: Mass balance must be 90–110%. If adsorption is <5%, the method must be validated for low-sorption accuracy (e.g., using soil-to-solution ratio of 1:1 or 2:1).[1]

Protocol B: Ready Biodegradability (OECD 301F - Manometric Respirometry)

Objective: Assess if CFCA is rapidly mineralized by microbes.[1]

  • Inoculum: Activated sludge from a wastewater treatment plant.

  • Test System: Closed respirometer flasks containing mineral medium + CFCA (100 mg/L).

  • Control: Sodium benzoate (reference substance).[1]

  • Measurement: Monitor O₂ consumption continuously for 28 days.

  • Pass Level: >60% degradation within a 10-day window.

    • Validity Check: Toxicity control (CFCA + Reference) must show >25% degradation by day 14 to ensure CFCA is not toxic to the inoculum.[1]

Ecotoxicological Implications[1][2]

While specific data for CFCA may be limited, Structure-Activity Relationships (SAR) suggest:

  • Aquatic Organisms: Low acute toxicity is predicted due to high solubility and rapid clearance (low log P).[1] However, as a substituted acetic acid, pH-dependent effects on ion regulation in gills should be monitored.[1]

  • Terrestrial Plants: As an acetic acid derivative, CFCA may exhibit auxinic activity (similar to 2,4-D or IAA).[1]

    • Hypothesis: The cyclopropyl ring mimics the steric bulk of auxins, potentially causing phytotoxicity (epinasty, root inhibition) in non-target plants.

References

  • Sigma-Aldrich. (2024).[1] Product Specification: 2-(2-Chloro-2-fluorocyclopropyl)acetic acid (CAS 132656-23-6).[1]Link[1]

  • OECD. (2000).[1] Test No. 106: Adsorption - Desorption Using a Batch Equilibrium Method. OECD Guidelines for the Testing of Chemicals. Link

  • US EPA. (2024). CompTox Chemicals Dashboard: Cyclopropane Derivatives and Environmental Fate Prediction Models.Link[1]

  • European Food Safety Authority (EFSA). (2023).[1][3] Guidance on the risk assessment of plant protection products on bees (Apis mellifera, Bombus spp. and solitary bees). (Contextual reference for metabolite testing). Link[1]

  • Roberts, T.R. (2018). Metabolic Pathways of Agrochemicals: Part 2: Insecticides and Fungicides. Royal Society of Chemistry.

Sources

Methodological & Application

Synthesis of 2-(2-Chloro-2-fluorocyclopropyl)acetic Acid: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Fluorinated Cyclopropanes in Medicinal Chemistry

The incorporation of fluorinated motifs into organic molecules has become a cornerstone of modern drug discovery. The unique electronic properties of fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] The cyclopropane ring, a small, strained carbocycle, is another privileged scaffold in medicinal chemistry, prized for its ability to introduce conformational rigidity and unique spatial arrangements.[1] The combination of these two features in molecules such as 2-(2-Chloro-2-fluorocyclopropyl)acetic acid creates a pharmacophore of significant interest for the development of novel therapeutics. This guide provides a comprehensive overview of the synthetic strategies and detailed protocols for the preparation of this valuable building block.

Strategic Approach: Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule, 2-(2-chloro-2-fluorocyclopropyl)acetic acid, suggests that the key synthetic transformations involve the formation of the gem-chlorofluorocyclopropane ring and the subsequent elaboration of the acetic acid side chain.

G target 2-(2-Chloro-2-fluorocyclopropyl)acetic acid intermediate1 2-(2-Chloro-2-fluorocyclopropyl)ethanol target->intermediate1 Oxidation intermediate2 1-Chloro-1-fluoro-2-(2-acetoxyethyl)cyclopropane intermediate1->intermediate2 Hydrolysis precursor Allyl Acetate + Chlorofluorocarbene (:CFCl) intermediate2->precursor [2+1] Cycloaddition

Figure 1: Retrosynthetic analysis of 2-(2-Chloro-2-fluorocyclopropyl)acetic acid.

This analysis points to a convergent synthesis where the core cyclopropane structure is first assembled via a [2+1] cycloaddition of chlorofluorocarbene with a suitable alkene precursor, followed by functional group manipulations to install the acetic acid moiety.

Core Synthesis Protocol: Addition of Chlorofluorocarbene to an Alkene Precursor

The most direct and widely employed method for the synthesis of gem-chlorofluorocyclopropanes is the addition of chlorofluorocarbene (:CFCl) to an alkene.[3][4][5] This highly reactive intermediate can be generated through various methods, with phase-transfer catalysis (PTC) offering a practical and efficient approach for laboratory-scale synthesis.

Method 1: Phase-Transfer Catalysis (PTC) for Chlorofluorocarbene Generation

This protocol details the generation of chlorofluorocarbene from dichlorofluoromethane (CHCl₂F) under phase-transfer conditions and its subsequent reaction with allyl acetate.

Reaction Scheme:

G sub Allyl Acetate product 1-Chloro-1-fluoro-2-(acetoxymethyl)cyclopropane sub->product [2+1] Cycloaddition reagent :CFCl (from CHCl2F, KOH, PTC) reagent->product

Figure 2: Cyclopropanation of allyl acetate with chlorofluorocarbene.

Experimental Protocol:

Materials:

  • Dichlorofluoromethane (CHCl₂F)

  • Allyl acetate

  • Potassium hydroxide (KOH)

  • Benzyltriethylammonium chloride (TEBAC) or similar phase-transfer catalyst

  • Dichloromethane (CH₂Cl₂)

  • Water (deionized)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a condenser.

  • Initial Charge: Charge the flask with allyl acetate (1.0 eq), benzyltriethylammonium chloride (0.05 eq), and dichloromethane (a suitable volume to ensure stirring).

  • Base Addition: Prepare a concentrated aqueous solution of potassium hydroxide (e.g., 50% w/v).

  • Carbene Generation and Reaction: Cool the reaction mixture to 0 °C using an ice bath. Slowly add the dichlorofluoromethane (1.5-2.0 eq) to the stirred mixture. Subsequently, add the concentrated potassium hydroxide solution dropwise via the dropping funnel over a period of 1-2 hours, maintaining the temperature below 10 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, dilute the reaction mixture with water and separate the organic layer. Extract the aqueous layer with dichloromethane (2x). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The crude product, a mixture of cis and trans isomers of 1-chloro-1-fluoro-2-(acetoxymethyl)cyclopropane, can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel.

ParameterConditionRationale
Base Concentrated KOHFacilitates the α-elimination of HCl from CHCl₂F to generate the carbene.[4]
Catalyst Benzyltriethylammonium chloride (TEBAC)A phase-transfer catalyst that transports the hydroxide ion into the organic phase to react with the chloroform.[4]
Temperature 0-10 °CControls the rate of carbene formation and minimizes side reactions.
Solvent DichloromethaneAn inert solvent that is suitable for this two-phase reaction.

Table 1: Key parameters for the phase-transfer catalyzed cyclopropanation.

Elaboration of the Side Chain: Conversion to the Acetic Acid

The acetoxymethyl group on the cyclopropane ring must be converted to a carboxylic acid. This is typically achieved in a two-step sequence: hydrolysis of the ester to the primary alcohol, followed by oxidation.

Step 1: Hydrolysis of the Acetate Ester

Reaction Scheme:

G sub 1-Chloro-1-fluoro-2-(acetoxymethyl)cyclopropane product [2-(2-Chloro-2-fluorocyclopropyl)methyl]methanol sub->product Hydrolysis reagent NaOH or KOH (aq) reagent->product

Figure 3: Hydrolysis of the acetate to the corresponding alcohol.

Experimental Protocol:

Materials:

  • 1-Chloro-1-fluoro-2-(acetoxymethyl)cyclopropane

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Methanol or Ethanol

  • Water

  • Diethyl ether or Dichloromethane

  • Hydrochloric acid (HCl) for neutralization

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the 1-chloro-1-fluoro-2-(acetoxymethyl)cyclopropane in methanol or ethanol.

  • Base Addition: Add an aqueous solution of sodium hydroxide (e.g., 2 M) to the flask.

  • Reaction: Stir the mixture at room temperature or gently heat to reflux until the hydrolysis is complete (monitor by TLC).

  • Work-up: Cool the reaction mixture and remove the alcohol solvent under reduced pressure. Dilute the residue with water and extract with diethyl ether or dichloromethane to remove any unreacted starting material.

  • Neutralization and Extraction: Carefully acidify the aqueous layer with hydrochloric acid to pH ~7. Extract the product, [2-(2-chloro-2-fluorocyclopropyl)methyl]methanol, with diethyl ether or dichloromethane (3x).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the desired alcohol.

Step 2: Oxidation of the Alcohol to the Carboxylic Acid

Reaction Scheme:

G sub [2-(2-Chloro-2-fluorocyclopropyl)methyl]methanol product 2-(2-Chloro-2-fluorocyclopropyl)acetic acid sub->product Oxidation reagent Jones Reagent (CrO3/H2SO4) or PCC/PDC reagent->product

Figure 4: Oxidation of the primary alcohol to the carboxylic acid.

Experimental Protocol (Using Jones Oxidation):

Materials:

  • [2-(2-Chloro-2-fluorocyclopropyl)methyl]methanol

  • Jones reagent (prepared from chromium trioxide, sulfuric acid, and water)

  • Acetone

  • Isopropanol (for quenching)

  • Diethyl ether or Ethyl acetate

Procedure:

  • Reaction Setup: Dissolve the alcohol in acetone and cool the solution in an ice bath.

  • Oxidant Addition: Slowly add the Jones reagent dropwise to the stirred solution. The color will change from orange-red to green, indicating the oxidation of the alcohol. Maintain the temperature below 20 °C.

  • Reaction Monitoring: Monitor the reaction by TLC until all the starting alcohol is consumed.

  • Quenching: Quench the excess oxidant by the dropwise addition of isopropanol until the orange color disappears completely.

  • Work-up: Remove the acetone under reduced pressure. Dilute the residue with water and extract the product, 2-(2-chloro-2-fluorocyclopropyl)acetic acid, with diethyl ether or ethyl acetate (3x).

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude acid can be further purified by recrystallization or column chromatography.

ParameterConditionRationale
Oxidizing Agent Jones ReagentA strong oxidizing agent capable of converting primary alcohols to carboxylic acids.
Solvent AcetoneA common solvent for Jones oxidation that is inert under the reaction conditions.
Temperature < 20 °CTo control the exothermic reaction and prevent side reactions.

Table 2: Key parameters for the Jones oxidation.

Alternative Synthetic Route: Nitrile Hydrolysis

An alternative approach involves the use of allyl cyanide as the starting alkene. The cyclopropanation would yield 2-(2-chloro-2-fluorocyclopropyl)acetonitrile, which can then be hydrolyzed to the desired carboxylic acid.

Reaction Scheme:

G start Allyl Cyanide step1 [2+1] Cycloaddition with :CFCl start->step1 intermediate 2-(2-Chloro-2-fluorocyclopropyl)acetonitrile step1->intermediate step2 Acid or Base Hydrolysis intermediate->step2 product 2-(2-Chloro-2-fluorocyclopropyl)acetic acid step2->product

Sources

Application Note: Strategic Purification and Diastereomeric Separation of 2-(2-Chloro-2-fluorocyclopropyl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]

The purification of 2-(2-Chloro-2-fluorocyclopropyl)acetic acid presents a distinct challenge in organic synthesis.[1][2] Unlike simple carboxylic acids, this molecule possesses a strained cyclopropane ring substituted with mixed halogens (chlorine and fluorine).[1] This substitution pattern introduces multiple stereocenters , typically resulting in a mixture of diastereomers (cis and trans relative to the acetic acid side chain) and their respective enantiomers.

High-purity isolation requires a multi-stage approach. Standard acid-base extraction is sufficient for removing neutral organic impurities, but it fails to separate diastereomers.[1][2] This guide details a protocol combining chemoselective extraction , silica gel chromatography with acid modifiers , and a derivatization strategy for difficult separations.

Key Chemical Properties
PropertyCharacteristicImplication for Purification
Acidity (

)
Est. 3.0 – 3.8Stronger than acetic acid due to halogen inductive effects.[1] Requires pH < 2 for full protonation.[1]
Stereochemistry 2 Chiral CentersExists as diastereomers (cis/trans).[1] Separation requires chromatography or fractional crystallization.[1][3]
Stability Cyclopropane strainAvoid strong Lewis acids or extreme heat (>150°C) which may trigger ring opening or dehydrohalogenation.[1]
Solubility AmphiphilicSoluble in DCM, EtOAc, alcohols; soluble in aqueous base; insoluble in acidic water.

Safety Protocols (Critical)

  • Hydrofluoric Acid (HF) Potential: While the C-F bond is strong, thermal decomposition or exposure to super-acids can release trace HF.[1] Always work in a well-ventilated fume hood.[1][2]

  • Skin Absorption: Halogenated cyclopropanes can be lipophilic and penetrate skin.[1] Double-gloving (Nitrile/Neoprene) is mandatory.[1][2]

  • Corrosivity: As a halogenated acid, the neat substance is corrosive to mucous membranes.[1]

Phase 1: Bulk Purification (Acid-Base Extraction)[1][7]

This phase removes non-acidic byproducts (unreacted alkenes, catalyst ligands, neutral precursors).[1]

Reagents
  • Diethyl Ether (

    
    ) or Dichloromethane (DCM)[1][2]
    
  • Saturated Sodium Bicarbonate (

    
    )[1][2][4]
    
  • 1N Hydrochloric Acid (

    
    )[1][2]
    
  • Brine (Saturated

    
    )[1][2]
    
Protocol Steps
  • Dissolution: Dissolve the crude reaction mixture in

    
     (10 mL per gram of crude). 
    
    
    
    is preferred over DCM for better phase separation with basic water.[1]
  • Base Extraction: Extract the organic layer 3 times with saturated

    
    .[1]
    
    • Mechanism:[1][5][2][6][7] The carboxylic acid (

      
      ) converts to the sodium salt (
      
      
      
      ) and migrates to the aqueous phase.[1][2] Neutral impurities remain in the organic phase.[1]
    • Note: Gas evolution (

      
      ) will occur.[1] Vent the separatory funnel frequently.
      
  • Organic Wash: Wash the combined aqueous extracts once with fresh

    
     to remove entrained neutral organics.[1] Discard this organic wash.
    
  • Acidification: Cool the aqueous phase to 0°C. Slowly add 1N

    
     with stirring until pH 
    
    
    
    1-2.
    • Observation: The solution will become cloudy as the free acid precipitates or oils out.[1]

  • Re-Extraction: Extract the acidic aqueous phase 3 times with DCM.

  • Drying: Dry combined DCM layers over

    
    , filter, and concentrate in vacuo (bath temp < 40°C) to yield the Semi-Pure Acid .
    
Visualization: Acid-Base Workflow

ExtractionWorkflow Start Crude Mixture (Acid + Neutrals) Dissolve Dissolve in Et2O Start->Dissolve ExtractBase Extract with Sat. NaHCO3 Dissolve->ExtractBase OrgPhase Organic Phase (Neutrals/Waste) ExtractBase->OrgPhase Neutrals AqPhase Aqueous Phase (Carboxylate Salt) ExtractBase->AqPhase Target Salt Acidify Acidify with 1N HCl (pH < 2) AqPhase->Acidify ExtractDCM Extract into DCM Acidify->ExtractDCM FinalProduct Semi-Pure Acid (Diastereomer Mix) ExtractDCM->FinalProduct

Figure 1: Chemoselective acid-base extraction workflow to isolate the carboxylic acid from neutral reaction byproducts.[1][2]

Phase 2: Diastereomeric Separation[1][7][9]

The semi-pure acid typically contains both diastereomers.[1] Separation is critical for biological evaluation as stereoisomers often exhibit vastly different potencies.[1]

Method A: Flash Chromatography (Direct)

Direct chromatography of carboxylic acids often results in "streaking" or "tailing" due to interaction with the acidic silica surface.

  • Stationary Phase: Silica Gel 60 (230-400 mesh).[1][2]

  • Mobile Phase: Hexanes : Ethyl Acetate (Gradient 90:10

    
     60:[1][2]40) + 1% Acetic Acid .[1][8]
    
    • Why Acetic Acid? The modifier suppresses the ionization of the target acid and blocks active silanol sites on the silica, sharpening the peak shape.

  • Detection: TLC (stain with

    
     or Bromocresol Green).[1] Bromocresol Green turns yellow in the presence of acids on a blue background.[1]
    
Method B: The Ester Derivatization Loop (High Purity)

If direct separation fails (common with fluorinated cyclopropanes where polarity differences are subtle), convert the acid to an ester, separate, and hydrolyze. Esters often have distinct boiling points or chromatographic retention times.

  • Esterification: Treat the semi-pure acid with

    
     and catalytic 
    
    
    
    (Reflux, 2h).
  • Separation:

    • Distillation: If the isomers have different boiling points (common for cis/trans cyclopropanes).[1]

    • Chromatography: Silica gel using Hexanes/EtOAc (no acid modifier needed).[1]

  • Hydrolysis: Treat the isolated pure ester with

    
     in 
    
    
    
    , then acidify to recover the pure diastereomer acid.
Visualization: Purification Decision Tree

PurificationLogic Input Semi-Pure Acid (Diastereomer Mix) CheckState Physical State? Input->CheckState Solid Solid CheckState->Solid Oil Oil / Low Melt CheckState->Oil Cryst Fractional Crystallization (Solvent: Hexane/DCM) Solid->Cryst DirectCol Direct Column? (Test TLC) Oil->DirectCol MethodA Method A: Silica Column (+1% AcOH Modifier) DirectCol->MethodA Separation Visible MethodB Method B: Ester Loop (Esterify -> Sep -> Hydrolyze) DirectCol->MethodB Overlap / Streaking

Figure 2: Decision matrix for selecting the optimal purification method based on physical state and chromatographic behavior.[1][2]

Analytical Validation

Quantifying the purity and diastereomeric ratio (dr) is essential before release.[1]

F NMR Spectroscopy (The Gold Standard)

Fluorine NMR is superior to Proton NMR for this molecule because the signals are distinct and uncrowded.[1]

  • Solvent:

    
     or 
    
    
    
    -DMSO.[1][2]
  • Internal Standard:

    
    -Trifluorotoluene (
    
    
    
    -63.7 ppm).[1][2]
  • Expectation: You will see distinct chemical shifts for the fluorine atom in the cis vs. trans configuration due to the through-space electronic environment changes caused by the carboxylic acid side chain.[1]

HPLC Analysis
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).[1]

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).[1]

  • Gradient: 5% to 95% ACN over 15 mins.

  • Wavelength: 210 nm (COOH absorption).[1]

References

  • Haufe, G. (2008).[1] Fluorine-containing cyclopropanes and their derivatives. In Science of Synthesis (Vol. 34).[1] Thieme.

  • Linclau, B., et al. (2016).[1][6] HPLC Separation of Diastereomers: Chiral Molecular Tools.... Molecules, 21(10), 1328.[1][6] [1][2]

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (General reference for Acid-Base Extraction protocols).

  • PubChem. (2023).[1] Chlorofluoroacetic acid Compound Summary. National Library of Medicine.[1] [1][2]

Sources

Application Note: Analytical Strategy for 2-(2-Chloro-2-fluorocyclopropyl)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level Application Note and Standard Operating Procedure (SOP) , designed for analytical chemists in pharmaceutical and agrochemical development.

Document ID: AN-CCFA-2024 | Version: 1.2 | Status: Method Development Guide

Executive Summary

2-(2-Chloro-2-fluorocyclopropyl)acetic acid (CCFA) is a functionalized cyclopropane intermediate often used as a building block for pyrethroids and pharmaceutical enzyme inhibitors. Its analysis presents three distinct challenges:

  • Lack of Chromophore: The molecule lacks a conjugated

    
    -system, rendering standard UV detection (
    
    
    
    nm) ineffective.
  • Stereochemical Complexity: The presence of two chiral centers (C1 and C2) creates two diastereomers (cis and trans relative to the fluorine/carboxyl group), each existing as a pair of enantiomers.

  • Ring Strain: While gem-halocyclopropanes are relatively stable, the ring is susceptible to ring-opening under harsh acidic/nucleophilic conditions.

This guide provides a comprehensive analytical control strategy using GC-MS (for diastereomeric ratio and assay),


F-NMR  (for structural identity), and Chiral HPLC  (for enantiomeric purity).

Physicochemical Profile & Safety

PropertyDescriptionAnalytical Implication
Structure Cyclopropane ring with gem-Cl/F and -CH

COOH

F NMR
is the most specific identification tool.
Chromophore None (only carboxyl carbonyl)UV detection requires

nm or derivatization.
Volatility Low (as free acid)Requires esterification (methylation) for GC analysis.
pKa ~4.5 (estimated)Retention in RP-HPLC requires pH < 3.0.
Safety Potential alkylating agentHandle as a potential mutagen. Use double-glove technique.

Method A: GC-MS Analysis (Assay & Diastereomeric Purity)

Purpose: Primary method for quantifying the ratio of cis/trans diastereomers and total assay purity. Principle: The carboxylic acid is derivatized to its methyl ester to improve volatility and peak shape. The gem-chlorofluoro moiety remains intact under these conditions.

Sample Preparation (Derivatization)
  • Reagent: Boron Trifluoride in Methanol (14% BF

    
    -MeOH) or Trimethylsilyldiazomethane (TMS-DAM).
    
  • Protocol:

    • Weigh 10 mg of CCFA into a GC vial.

    • Add 1.0 mL of BF

      
      -MeOH (14%).
      
    • Heat at 60°C for 15 minutes (sealed cap).

    • Cool and add 1.0 mL of Hexane and 1.0 mL of Saturated NaHCO

      
      .
      
    • Vortex and allow layers to separate.

    • Transfer the top Hexane layer (containing the methyl ester) to a fresh vial for injection.

GC-MS Parameters
ParameterSettingRationale
Column DB-1701 or VF-17ms (30m

0.25mm, 0.25µm)
Mid-polarity cyanopropyl phase separates diastereomers better than non-polar DB-5.
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Standard carrier.
Inlet Split (20:1) @ 250°CPrevents column overload; high temp ensures volatilization.
Oven Program 50°C (1 min)

10°C/min

240°C (5 min)
Slow ramp separates the cis and trans isomers.
Detection EI-MS (70 eV)Scan range 35–300 amu.
Key Ions

59 (-COOCH

),

109/111 (Loss of Cl), Molecular Ion (weak).
Specific fragmentation pattern confirms structure.
Data Interpretation
  • Diastereomer Separation: You will observe two distinct peaks with similar mass spectra.

  • Elution Order: Typically, the isomer with the Fluorine cis to the ester group elutes earlier due to the "cis-effect" (lower boiling point/polarity interaction), but this must be confirmed with standards.

Method B: HPLC-CAD (Purity & Related Substances)

Purpose: Analysis of non-volatile impurities (inorganic salts, ring-opened byproducts) that GC misses. Detector Selection: Since the compound has no UV chromophore, Charged Aerosol Detection (CAD) or ELSD is mandatory for accurate "mass-balance" purity.

Chromatographic Conditions
  • System: UPLC or HPLC with CAD/ELSD.

  • Column: Waters XSelect CSH C18 (150 mm

    
     3.0 mm, 3.5 µm).
    
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5%

      
       95% B
      
    • 15-20 min: 95% B

  • Flow Rate: 0.6 mL/min.

  • Column Temp: 40°C.

Note: If UV is the only option, monitor at 210 nm using a phosphate buffer (pH 2.5) instead of formic acid to reduce baseline drift, but sensitivity will be low.

Method C: F-NMR (Structural Identity)

Purpose: The definitive test for the gem-chlorofluoro motif and diastereomer ratio verification.

  • Solvent: CDCl

    
     (preferred) or DMSO-
    
    
    
    .
  • Internal Standard:

    
    -Trifluorotoluene (
    
    
    
    -63.7 ppm).
  • Expected Signals:

    • The gem-F atom is chiral and coupled to the adjacent ring protons.

    • Chemical Shift: Expect signals in the range of -140 to -160 ppm .

    • Splitting: Doublet of doublets (dd) due to coupling with the two protons on the cyclopropane ring.

    • Isomerism: Two distinct F signals will appear, corresponding to the major and minor diastereomers. Integration of these peaks gives the molar ratio without response factor correction.

Visualization: Analytical Decision Matrix

The following diagram illustrates the logical flow for selecting the correct analytical method based on the data requirement.

AnalyticalStrategy Start Sample: 2-(2-Chloro-2-fluorocyclopropyl)acetic acid Goal What is the Analytical Goal? Start->Goal Assay Assay & Diastereomer Ratio Goal->Assay Quantification Identity Structural Confirmation Goal->Identity ID Testing Enantiomer Enantiomeric Purity (ee%) Goal->Enantiomer Chiral Check GCMS Method A: GC-MS (Derivatization required) Assay->GCMS NMR Method C: 19F-NMR (Direct Analysis) Identity->NMR HPLC_Chiral Method D: Chiral HPLC (Polysaccharide Column) Enantiomer->HPLC_Chiral Result1 Output: % cis/trans ratio & Total Purity GCMS->Result1 Result2 Output: Confirm gem-Cl/F & Ring Integrity NMR->Result2 Result3 Output: R,R vs S,S ratio HPLC_Chiral->Result3

Caption: Decision tree for selecting the appropriate analytical workflow for CCFA characterization.

Advanced Protocol: Chiral Separation

Context: Separation of the four isomers (2 diastereomeric pairs of enantiomers) is critical for drug development. Method: Normal Phase Chiral HPLC.

  • Column: Chiralpak AD-H or IA (Amylose tris(3,5-dimethylphenylcarbamate)).

  • Mobile Phase: Hexane : Isopropanol : Trifluoroacetic Acid (95 : 5 : 0.1).

  • Rationale: The non-polar hexane environment maximizes the interaction between the cyclopropane ring and the chiral selector. TFA is essential to suppress ionization of the carboxylic acid, ensuring sharp peaks.

  • Detection: UV at 210 nm (Hexane allows low UV cutoff).

References

  • Sielc Technologies. "HPLC Method for Analysis of Haloacetic Acids." Sielc Applications, Link.

  • Jeol USA. "Spectroscopic separation of mixed organic fluorine compounds by 2D 19F–19F TOCSY." Jeol Application Notes, Link.

  • Whitman College. "GCMS Fragmentation of Esters." Whitman Instrumentation Guide, Link.

  • PubChem. "Compound Summary: Chlorodifluoroacetic acid (Analogous Structure)." National Library of Medicine, Link.

  • Sigma-Aldrich. "Product Specification: 2-(2-Chloro-4-fluorophenyl)acetic acid (Structural Analog Warning)." Merck KGaA, Link.

Application Note: Protocols for Handling and Storage of 2-(2-Chloro-2-fluorocyclopropyl)acetic acid

[1]

Executive Technical Summary

2-(2-Chloro-2-fluorocyclopropyl)acetic acid (CAS: 132656-23-6 ) is a specialized fluorinated building block used primarily in the synthesis of bioactive pharmaceutical intermediates, particularly in the development of quinolones and other antiviral or antibacterial agents.[1]

The compound features a highly functionalized cyclopropane ring containing both chlorine and fluorine atoms. This unique substitution pattern introduces significant ring strain and electronic polarization , making the compound chemically versatile but also requiring rigorous handling protocols to prevent degradation (ring opening) and ensure operator safety.[1]

Physicochemical Profile
PropertySpecification
CAS Number 132656-23-6
Molecular Formula C₅H₆ClFO₂
Molecular Weight 152.55 g/mol
Physical State Viscous liquid or low-melting solid (Stereoisomer dependent)
Solubility Soluble in DCM, THF, Ethyl Acetate; Decomposes in water/protic solvents over time.[1]
Acidity (pKa) ~3.5–4.0 (Estimated; enhanced acidity due to electron-withdrawing halogens)

Safety & Hazard Assessment (E-E-A-T)[1]

Critical Warning: This compound is an alpha-halo acid analog on a strained ring.[1] It poses dual hazards: corrosivity from the carboxylic acid and potential toxicity/alkylation capability from the halogenated cyclopropane moiety.

Hazard Classification[1][2]
  • H314: Causes severe skin burns and eye damage.[1][2][3]

  • H301/H311: Toxic if swallowed or in contact with skin.[1]

  • H335: May cause respiratory irritation.[1][4]

  • Reactivity Hazard: Susceptible to exothermic ring-opening in the presence of strong Lewis acids or nucleophiles.[1]

Mechanism of Toxicity & Instability

The cyclopropyl ring is inherently strained (~27.5 kcal/mol).[1] The presence of geminal or vicinal halogens (Cl, F) destabilizes the ring towards nucleophilic attack.

  • In Vivo: Potential alkylating agent.[1] If the ring opens, it can form reactive intermediates that bind to DNA/proteins.

  • In Vitro: Spontaneous dehydrohalogenation (loss of HCl or HF) can occur if stored improperly, leading to container pressurization and formation of degradation products.[1]

Storage & Stability Protocols

To maintain >98% purity and prevent degradation, strict adherence to the "Cold-Dry-Inert" protocol is required.[1]

The "Cold-Dry-Inert" Standard
ParameterRequirementScientific Rationale
Temperature 2°C to 8°C (Refrigerated)Slows the kinetics of spontaneous dehydrohalogenation and ring-opening.[1]
Atmosphere Argon or Nitrogen (Inert)Prevents oxidative degradation and moisture absorption.[1]
Container Teflon (PTFE) or Polypropylene Glass surfaces can be etched by trace HF formation; silicates may catalyze degradation.[1]
Desiccant P₂O₅ or Activated Sieves Moisture triggers hydrolysis of the acid chloride (if present) or promotes ring opening.[1]
Long-Term Storage Workflow
  • Receipt: Upon arrival, inspect the seal. If the septum is bulging, vent carefully in a fume hood (indicates HCl/HF release).[1]

  • Aliquot: Do not store the bulk bottle repeatedly. Aliquot into single-use PTFE vials under an inert atmosphere (Glovebox preferred).

  • Seal: Parafilm is insufficient. Use screw caps with PTFE liners and over-wrap with electrical tape or heat-shrink bands.[1]

Handling & Synthesis Protocols

Safe Handling Workflow (Diagram)

The following diagram outlines the decision logic for handling this compound safely in a laboratory setting.

HandlingProtocolcluster_0Critical Control PointsStartStart: Reagent RetrievalPPEDon PPE:Nitrile + Neoprene Gloves,Face Shield, Lab CoatStart->PPECheckStateCheck Physical State(Liquid/Solid)EnvironmentTransfer to Fume Hoodor GloveboxCheckState->EnvironmentPPE->CheckStateWeighingWeighing ProcedureEnvironment->WeighingInert Gas BlanketSolventDissolution:Use Anhydrous DCM or THFWeighing->SolventAvoid Protic SolventsReactionReaction Setup:Avoid Strong Lewis AcidsSolvent->ReactionCleanupQuench & Disposal:Dilute NaOH (Careful Exotherm)Reaction->Cleanup

Figure 1: Safe handling workflow for 2-(2-Chloro-2-fluorocyclopropyl)acetic acid, emphasizing environmental control and PPE.

Experimental Procedure: Activation & Coupling

Context: Using the acid as a building block for amide coupling (e.g., attaching to a quinolone core).

Reagents:

  • 2-(2-Chloro-2-fluorocyclopropyl)acetic acid (1.0 eq)[1]

  • Oxalyl Chloride (1.2 eq) or HATU (1.1 eq)[1]

  • Dichloromethane (DCM), Anhydrous[1]

  • Catalytic DMF[1]

Step-by-Step Protocol:

  • Preparation: Flame-dry a 2-neck round bottom flask and cool under Argon flow.

  • Dissolution: Add the acid (1.0 eq) and anhydrous DCM (0.2 M concentration).

  • Activation (Acid Chloride Method):

    • Cool to 0°C . Ring strain makes the compound sensitive to thermal runaway.[1]

    • Add Oxalyl Chloride dropwise.[1]

    • Add 1 drop of DMF.[1] Note: Monitor gas evolution (CO/CO₂/HCl).[1] Vigorous bubbling indicates reaction.[1]

  • Reaction: Allow to stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 30 mins.

    • Checkpoint: Take an aliquot, quench with MeOH, and check LCMS for methyl ester formation to confirm activation.[1]

  • Coupling: Cannulate the activated acid solution into a solution of the amine partner (dissolved in DCM/Pyridine) at 0°C .

  • Workup: Quench with saturated NaHCO₃. Do not use strong bases (NaOH/KOH) as they may induce ring opening or elimination of the halogen.

Quality Control & Analytics

Due to the lack of strong UV chromophores (unless derivatized), NMR is the primary validation tool.

MethodDiagnostic SignalNotes
¹H NMR Cyclopropyl protons: δ 1.5 – 2.5 ppm (Multiplets)Complex coupling patterns due to F and Cl splitting.[1]
¹⁹F NMR δ -140 to -160 ppmEssential for confirming the presence of the Fluorine atom and determining diastereomeric ratio (dr).[1]
LC-MS [M-H]⁻ (Negative Mode)Acidic protons ionize well in negative mode.[1] Look for characteristic Cl isotope pattern (3:1 ratio).[1]
Stability Logic Diagram

Understanding the degradation pathways helps in troubleshooting low yields.[1]

StabilityLogicCompound2-(2-Chloro-2-fluorocyclopropyl)acetic acidHeatHeat (>40°C)Compound->HeatBaseStrong Base(NaOH/KOH)Compound->BaseWaterMoisture(Hydrolysis)Compound->WaterDegradation1Dehydrohalogenation(Loss of HCl/HF)Heat->Degradation1EliminationDegradation2Ring Opening(Formation of Dienes)Base->Degradation2Nucleophilic AttackDegradation3Corrosion of ContainerWater->Degradation3Acid Generation

Figure 2: Stability logic illustrating the primary degradation triggers: Heat, Strong Bases, and Moisture.[1]

References

  • Sigma-Aldrich. (2023).[1] Product Detail: 2-(2-chloro-2-fluorocyclopropyl)acetic acid (CAS 132656-23-6).[1][5][6][7] Sigma-Aldrich Catalog.[1] Link

  • PubChem. (2023).[1] Compound Summary: Chlorodifluoroacetic acid (Analogous reactivity).[1] National Library of Medicine.[1] Link[1]

  • Fisher Scientific. (2011).[1] Safety Data Sheet: Chloroacetic acid derivatives.[1] Fisher Scientific Safety Database.[1] Link

  • WIPO. (2018).[1] WO2018032796A1 - Novel 2-fluorocyclopropane carboxylic acid synthesis method.[1] World Intellectual Property Organization.[1] Link

  • ChemicalBook. (2023).[1] 2-cyclopropyl-2-fluoroacetic acid Properties and Suppliers. ChemicalBook.[1] Link

"scale-up synthesis of 2-(2-Chloro-2-fluorocyclopropyl)acetic acid"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the scalable synthesis of 2-(2-Chloro-2-fluorocyclopropyl)acetic acid , a critical fluorinated building block for agrochemical and pharmaceutical scaffolds. The gem-chlorofluoro cyclopropane moiety confers unique metabolic stability and lipophilicity.

Historically, the synthesis of gem-chlorofluorocyclopropanes relied on the phase-transfer catalyzed (PTC) addition of chlorofluorocarbene (:CClF) generated from gaseous Freon 21 (


). Due to the ozone-depleting nature and handling difficulties of Freon 21 (b.p. 9 °C), this protocol utilizes a modern, liquid-phase carbene precursor: Ethyl Dichlorofluoroacetate (EDCFA) . This method offers superior safety profiles, stoichiometric control, and ease of scale-up in standard batch reactors.

Retrosynthetic Analysis & Strategy

The synthesis is designed around the diastereoselective


 cycloaddition of in situ generated chlorofluorocarbene to an electron-deficient alkene.
  • Target Molecule: 2-(2-Chloro-2-fluorocyclopropyl)acetic acid

  • Key Disconnection: Cyclopropane ring formation.

  • Precursors:

    • Alkene: Ethyl 3-butenoate (commercially available, stable).

    • Carbene Source: Ethyl Dichlorofluoroacetate (EDCFA).[1]

    • Reagent: Sodium Methoxide (NaOMe) as the initiator.

Reaction Scheme:

  • Cyclopropanation: Ethyl 3-butenoate + EDCFA

    
     Ethyl 2-(2-chloro-2-fluorocyclopropyl)acetate.
    
  • Hydrolysis: Ethyl ester

    
     Free Acid.
    

Process Safety & Critical Parameters

  • Exotherm Control: The generation of carbene and its subsequent addition is exothermic. Controlled addition of the base is critical.

  • Reagent Toxicity: Fluoroacetate derivatives are highly toxic (inhibitors of the Krebs cycle). All operations must be conducted in a fume hood with appropriate PPE (double nitrile gloves, face shield).

  • Stereochemistry: The reaction produces a mixture of cis and trans diastereomers (relative to the carboxylate and the halogens). The protocol includes analytical methods to determine the Diastereomeric Ratio (DR).

Detailed Experimental Protocol

Phase 1: Cyclopropanation (Carbene Addition)

Objective: Synthesis of Ethyl 2-(2-chloro-2-fluorocyclopropyl)acetate.

Materials:

Reagent MW ( g/mol ) Equiv. Qty (Scale)
Ethyl 3-butenoate 114.14 1.0 114.1 g (1.0 mol)
Ethyl Dichlorofluoroacetate (EDCFA) 175.00 1.5 262.5 g (1.5 mol)
Sodium Methoxide (solid) 54.02 1.6 86.4 g (1.6 mol)
THF (Anhydrous) - Solvent 1.5 L

| Diglyme (Optional co-solvent) | - | - | 200 mL |

Workflow:

  • Reactor Setup: Equip a 5-L jacketed glass reactor with an overhead mechanical stirrer, internal temperature probe, reflux condenser, and a pressure-equalizing addition funnel under a nitrogen atmosphere.

  • Charging: Charge the reactor with Ethyl 3-butenoate (114.1 g) and EDCFA (262.5 g) in anhydrous THF (1.2 L).

  • Temperature Control: Cool the mixture to 0 °C using a cryostat.

  • Initiation: Dissolve NaOMe (86.4 g) in the remaining THF/Diglyme mixture (or suspend if solubility is low). Add this base solution dropwise to the reactor over 2–3 hours .

    • Critical Process Parameter (CPP): Maintain internal temperature < 5 °C .[2] Rapid addition causes carbene dimerization (formation of 1,2-dichloro-1,2-difluoroethylene) rather than cyclopropanation.

  • Reaction: After addition, allow the mixture to warm to room temperature (20–25 °C) and stir for 12 hours. Monitor conversion via GC-MS.

  • Quench: Cool to 0 °C and quench carefully with Saturated

    
     (500 mL).
    
  • Work-up:

    • Separate phases. Extract the aqueous layer with Ethyl Acetate (

      
       mL).
      
    • Combine organics and wash with Brine (

      
       mL).
      
    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
  • Purification: Distill the crude oil under high vacuum (approx. 0.5 mmHg) to isolate the ester.

    • Expected Yield: 75–85%

    • Boiling Point: ~70–80 °C at 1 mmHg (estimate).

Phase 2: Hydrolysis

Objective: Conversion to 2-(2-Chloro-2-fluorocyclopropyl)acetic acid.

Materials:

Reagent MW Equiv. Qty
Cyclopropyl Ester (Step 1) ~180.6 1.0 144.5 g (0.8 mol)
LiOH·H2O 41.96 2.0 67.1 g

| THF / Water | - | 3:1 v/v | 1.0 L |

Workflow:

  • Dissolve the ester in THF (750 mL).

  • Add a solution of LiOH·H2O in water (250 mL).

  • Stir vigorously at room temperature for 4–6 hours. (Heating may degrade the fluorocyclopropane ring; mild conditions are preferred).

  • Work-up:

    • Concentrate THF on a rotavap.

    • Acidify the aqueous residue to pH ~2 with 1N HCl (Cool in ice bath during acidification).

    • Extract with Ethyl Acetate (

      
       mL).
      
    • Dry over

      
       and concentrate.
      
  • Final Purification: Recrystallization from Hexane/EtOAc or vacuum distillation depending on the physical state (likely a low-melting solid or viscous oil).

Process Visualization (DOT Diagram)

SynthesisFlow Start Ethyl 3-butenoate (Substrate) Reactor Reactor (0°C) Controlled Addition Start->Reactor Reagent Ethyl Dichlorofluoroacetate (Carbene Source) Reagent->Reactor Base NaOMe / THF (Base) Base->Reactor Dropwise Intermediate Crude Ester (Mixture of Diastereomers) Reactor->Intermediate 12h, RT Distillation High Vacuum Distillation Intermediate->Distillation Hydrolysis Hydrolysis (LiOH, THF/H2O) Distillation->Hydrolysis FinalProduct 2-(2-Chloro-2-fluorocyclopropyl) acetic acid Hydrolysis->FinalProduct Acidification & Extraction

Caption: Workflow for the scale-up synthesis of 2-(2-Chloro-2-fluorocyclopropyl)acetic acid via EDCFA carbene transfer.

Analytical Controls & Troubleshooting

ParameterMethodSpecification / Observation
Conversion GC-MSMonitor disappearance of Ethyl 3-butenoate. Mass ion peaks for Cl/F isotope pattern.
Stereochemistry 19F-NMRDistinct shifts for cis vs trans F-atoms on the ring. (Typically -140 to -160 ppm range).
Purity HPLC (C18)>98% (a/a) at 210 nm.
Residual Solvent HS-GCTHF < 720 ppm, EtOAc < 5000 ppm.

Troubleshooting Guide:

  • Low Yield: Check moisture content in THF. Carbene is quenched by water. Ensure NaOMe is fresh.

  • High Dimer Formation: Addition of base was too fast or temperature was too high. Slow down addition rate.

  • Incomplete Hydrolysis: If ester remains, increase LiOH equivalents to 2.5 or gently warm to 35 °C.

References

  • Carbene Source Efficiency: Barrett, C., et al. "gem-Halofluorocyclopropanes via [2 + 1] Cycloadditions of In Situ Generated CFX Carbene with Alkenes."[1] Organic Letters, 2022, 24, 28, 5121–5125.

  • General Carbene Methodology: Fedoryński, M. "Syntheses of gem-Dihalocyclopropanes and Their Use in Organic Synthesis." Chemical Reviews, 2003, 103, 4, 1099–1132.

  • Hydrolysis Conditions: "Preparation of 2-Fluoro-2-arylpropanoic Acids." Molecules, 2012, 17(6), 7356-7386.

Sources

Strategic Utilization of 2-(2-Chloro-2-fluorocyclopropyl)acetic Acid in Agrochemical Lead Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the strategic application of 2-(2-Chloro-2-fluorocyclopropyl)acetic acid (CFCPA) as a high-value building block in the design of next-generation agrochemicals.[1]

In the transition from "hit-to-lead" to "lead optimization," medicinal chemists often face a trade-off between potency and metabolic stability.[1] CFCPA offers a unique solution by functioning as a bioisostere of phenylacetic acid and isobutyric acid moieties .[1] The gem-chlorofluoro-cyclopropane ring provides three critical advantages:

  • Conformational Locking: The cyclopropane ring restricts bond rotation, fixing the side chain in a bioactive conformation.

  • Metabolic Blockade: The C-F and C-Cl bonds prevent oxidative metabolism (e.g., hydroxylation) at the typically labile

    
    -position.[1]
    
  • Steric/Electronic Modulation: The mixed halogenation (Cl/F) creates a unique dipole vector and steric bulk intermediate between a gem-difluoro (too small) and gem-dichloro (too bulky) group.[1]

Structural Logic & Bioisosterism

The "Mixed-Halogen" Effect

Unlike symmetric gem-difluoro cyclopropanes, the 2-chloro-2-fluoro motif introduces inherent chirality at the cyclopropane carbon.[1] This allows for fine-tuning of ligand-protein binding affinity.[1]

Featuregem-Difluoro (-CF

-)
gem-Dichloro (-CCl

-)
2-Chloro-2-Fluoro (-CFCl-)
Steric Bulk (A-value) Low (~OH mimic)High (~CH

mimic)
Intermediate (Tunable)
Lipophilicity (

LogP)
+0.1 to +0.3+0.5 to +0.8+0.3 to +0.5
Metabolic Stability ExcellentGood (potential dechlorination)Excellent
Chirality AchiralAchiralChiral (Diastereomers possible)
Pharmacophore Replacement Strategy

CFCPA is primarily used to replace the following labile motifs in herbicides (Auxin mimics) and fungicides (SDHIs):

  • Replacement A: Phenyl ring in Phenylacetic acids (e.g., 2,4-D analogs).[1]

  • Replacement B: tert-Butyl or Isopropyl groups in amides.[1]

  • Replacement C:

    
    -unsaturated systems (cyclopropane as alkene isostere).[1]
    

Experimental Protocols

Protocol A: Synthesis of CFCPA Scaffold via Phase-Transfer Catalysis

Objective: Synthesize the ethyl ester precursor of CFCPA using a generated in situ chlorofluorocarbene. Safety Warning: Dichlorofluoromethane (Freon 21) is a gas at room temperature and an ozone depleter.[1] Work must be performed in a high-efficiency fume hood with a dry ice condenser.

Materials:
  • Substrate: Ethyl but-3-enoate (10 mmol)

  • Carbene Source: Dichlorofluoromethane (CHFCl

    
    ) or Fluorotrichloromethane (CFCl
    
    
    
    ) with Titanium reduction (alternative).[1] Here we use the PTC method with CHFCl
    
    
    .
  • Base: 50% NaOH (aq)

  • Catalyst: Benzyltriethylammonium chloride (TEBA) (5 mol%)[1]

  • Solvent: Dichloromethane (DCM)[1]

Step-by-Step Methodology:
  • Setup: Equip a 3-neck round-bottom flask with a dry-ice/acetone condenser, a vigorous magnetic stirrer, and a gas inlet tube.

  • Charging: Add Ethyl but-3-enoate (1.14 g, 10 mmol), TEBA (114 mg), and DCM (20 mL) to the flask. Cool to 0°C.[1]

  • Carbene Generation: Add 50% NaOH (10 mL) in one portion.

  • Addition: Slowly bubble CHFCl

    
     gas into the vigorous emulsion for 2 hours. Maintain internal temperature <10°C.
    
    • Mechanistic Note: The base deprotonates CHFCl

      
       to form the anion, which eliminates Cl
      
      
      
      to generate the singlet carbene :CFCl .[1]
  • Quench: Pour the reaction mixture into ice water (50 mL). Extract with DCM (3 x 20 mL).

  • Purification: Dry organics over MgSO

    
    , concentrate in vacuo. The residue contains a mixture of cis- and trans- diastereomers (relative to the ester chain).[1]
    
  • Hydrolysis: Dissolve the crude ester in THF:Water (1:1), add LiOH (2 eq), and stir at RT for 4 hours. Acidify to pH 2 with 1M HCl and extract with EtOAc to yield the free acid CFCPA .

Protocol B: Diastereomeric Resolution (Critical for Bioactivity)

Because the "Cl" and "F" are different, the cis and trans isomers relative to the acetic acid side chain often have vastly different biological activities.

Workflow:

  • Esterification: Convert crude CFCPA to its methyl ester.

  • Chromatography: Use a High-Performance Liquid Chromatography (HPLC) system with a Chiralpak AD-H column.

    • Mobile Phase: Hexane:Isopropanol (95:5).[1]

    • Flow Rate: 1.0 mL/min.[1]

  • Analysis: The trans-isomer (sterically less crowded) typically elutes first.[1] Collect fractions and hydrolyze separately.

Protocol C: In Vitro Metabolic Stability Assay (Microsomal)

Objective: Validate that the chlorofluorocyclopropyl moiety blocks oxidative metabolism compared to a standard isopropyl or phenyl analog.

Materials:
  • Test Compound: CFCPA-derived amide (e.g., coupled to an aniline).

  • Control: Analogous Phenylacetic acid amide.

  • Enzyme: Rat Liver Microsomes (RLM) (0.5 mg protein/mL).[1]

  • Cofactor: NADPH regenerating system.[1]

Procedure:
  • Pre-incubation: Mix 1 µM Test Compound with RLM in phosphate buffer (pH 7.4) at 37°C for 5 mins.

  • Initiation: Add NADPH to start the reaction.[1]

  • Sampling: Aliquot 50 µL at t = 0, 5, 15, 30, and 60 mins.

  • Quench: Immediately add 150 µL ice-cold Acetonitrile (containing internal standard).

  • Analysis: Centrifuge (4000 rpm, 10 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time.

    • 
      [1]
      

Expected Result: The CFCPA analog should show a


 min, whereas the non-halogenated alkyl analog typically shows 

min due to P450 hydroxylation.

Visualizing the Workflow

The following diagram illustrates the decision matrix for incorporating CFCPA into a Lead Optimization campaign.

CFCPA_Workflow Start Hit Compound Identified (Contains Labile Alkyl/Phenyl Group) Design Design Strategy: Replace with 2-(2-Cl-2-F-cyclopropyl)acetic acid Start->Design Synth Synthesis: Carbene Addition (:CFCl) to But-3-enoate Design->Synth Isomers Isomer Mixture (Cis/Trans + Enantiomers) Synth->Isomers Resolution Chiral Resolution (HPLC/Lipase) Isomers->Resolution Separation Essential Coupling Amide/Ester Coupling to Pharmacophore Resolution->Coupling Assay_Bio Biological Screen (Weed/Fungi Control) Coupling->Assay_Bio Assay_Met Metabolic Stability (Microsomal Assay) Coupling->Assay_Met Decision Compare vs. Parent Hit Assay_Bio->Decision Assay_Met->Decision Success Lead Candidate: High Potency + High Stability Decision->Success Superior Profile Retry Re-optimize: Try gem-Difluoro or gem-Dichloro Decision->Retry Loss of Potency

Caption: Workflow for integrating CFCPA into agrochemical discovery, highlighting the critical resolution step.

References

  • Fujiwara, T., & O'Hagan, D. (2014).[1] Successful fluorine-containing herbicide agrochemicals.[1] Journal of Fluorine Chemistry, 167, 16-29.[1] Link[1]

  • Jeschke, P. (2010).[1] The unique role of fluorine in the design of active ingredients for modern crop protection. ChemBioChem, 5(5), 570-589.[1] Link[1]

  • Fedoryński, M. (1977).[1] Synthesis of gem-fluorohalocyclopropanes by phase transfer catalysis. Synthesis, 1977(11), 783-784.[1] Link

  • Walser, A., et al. (1991).[1] Synthesis and herbicidal activity of some 2-(2-halo-2-fluorocyclopropyl)acetic acid derivatives. Pesticide Science, 32(3), 289-300.[1] (Foundational text on this specific scaffold).

  • Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.[1] Link[1]

Sources

"2-(2-Chloro-2-fluorocyclopropyl)acetic acid in the synthesis of novel compounds"

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: 2-(2-Chloro-2-fluorocyclopropyl)acetic Acid in the Synthesis of Novel Compounds

Introduction: The Strategic Value of the gem-Chlorofluoro Cyclopropyl Moiety

In the landscape of modern drug discovery, the precise installation of unique structural motifs is paramount for modulating physicochemical properties and enhancing biological activity. The cyclopropane ring, a conformationally constrained three-membered carbocycle, has garnered significant attention for its ability to act as a bioisosteric replacement for phenyl rings or gem-dimethyl groups, often improving metabolic stability and binding affinity.[1] The introduction of halogen atoms, particularly fluorine and chlorine, further amplifies the utility of molecular scaffolds by altering electronics, lipophilicity, and membrane permeability.[2][3]

The compound 2-(2-chloro-2-fluorocyclopropyl)acetic acid represents a highly valuable and versatile building block that merges these strategic elements. The geminal chloro-fluoro substitution on the cyclopropane ring creates a unique stereoelectronic environment, offering a handle for chemists to design novel compounds with finely tuned properties. This guide provides a comprehensive overview of the handling, proposed synthesis, and key applications of this reagent, with detailed protocols for its incorporation into new chemical entities.

Reagent Profile: Physicochemical Properties and Safe Handling

Given the nature of halogenated carboxylic acids, strict adherence to safety protocols is mandatory. While specific data for the title compound is not widely published, data from structurally similar compounds suggest it should be handled as a hazardous substance.

Table 1: Estimated Physicochemical Properties

Property Value Notes
Molecular Formula C₅H₆ClFO₂
Molecular Weight 152.55 g/mol
Appearance Expected to be a solid or high-boiling liquid Based on similar small-molecule carboxylic acids.
Solubility Soluble in polar organic solvents (DCM, THF, EtOAc, DMF) Typical for functionalized carboxylic acids.

| pKa | Estimated 3.5 - 4.5 | Inductive effect of halogens will increase acidity compared to cyclopropylacetic acid. |

Critical Safety and Handling Protocols

DANGER: Compounds of this class are often corrosive and acutely toxic if swallowed or in contact with skin. Causes severe skin burns and serious eye damage.[4][5]

  • Personal Protective Equipment (PPE): Always handle this reagent inside a certified chemical fume hood. Wear chemical-resistant gloves (nitrile or neoprene), a flame-retardant lab coat, and splash-proof safety goggles with a face shield.[6]

  • Dispensing: Use a dedicated spatula for solids or a positive displacement pipette for liquids. Avoid creating dust or aerosols.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong bases and oxidizing agents.[7] Recommended long-term storage is at 2-8°C under an inert atmosphere.

  • Spill & Waste Management: Absorb spills with an inert material (e.g., vermiculite or sand) and place in a sealed container for hazardous waste disposal.[8] Do not allow the product to enter drains. Dispose of waste in accordance with local, state, and federal regulations.

  • First Aid:

    • Skin/Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[5] Remove contaminated clothing.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and call a poison center or doctor immediately.[7]

    • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[4]

Proposed Synthesis of 2-(2-Chloro-2-fluorocyclopropyl)acetic Acid

A plausible and efficient route to the title compound can be envisioned starting from a commercially available precursor, such as allyl acetate. The key transformation is the diastereoselective cyclopropanation followed by hydrolysis.

Caption: Proposed synthetic pathway to the title compound.

Causality Behind a Plausible Synthesis: The generation of a chlorofluorocarbene (:CClF) from a precursor like dichlorofluoromethane (CHClF₂) using a strong, non-nucleophilic base like potassium tert-butoxide at low temperatures is a standard method in organofluorine chemistry. This carbene would then undergo a [2+1] cycloaddition with the alkene of allyl acetate to form the desired cyclopropane ring. The final step is a simple ester hydrolysis under basic conditions, followed by an acidic workup to yield the target carboxylic acid.

Application Protocol I: Synthesis of Novel Amides via Peptide Coupling

The most direct and powerful application of a carboxylic acid building block is in the formation of amide bonds, a cornerstone of medicinal chemistry. This protocol details a robust method using the common coupling agent HATU.

Principle & Mechanism

Amide coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate. This intermediate is readily susceptible to nucleophilic attack by an amine to form the stable amide bond with minimal risk of racemization.

Caption: Simplified mechanism of HATU-mediated amide coupling.

Materials and Reagents

Table 2: Reagents for Amide Coupling Protocol

Reagent M.W. ( g/mol ) Amount (0.2 mmol scale) Equivalents
2-(2-Chloro-2-fluorocyclopropyl)acetic acid 152.55 30.5 mg 1.0
Amine (e.g., Benzylamine) 107.15 23.6 mg (23.2 µL) 1.1
HATU 380.23 83.6 mg 1.1
DIPEA (Diisopropylethylamine) 129.24 104 mg (138 µL) 4.0
Anhydrous DMF (N,N-Dimethylformamide) - 2.0 mL -
Dichloromethane (DCM) - For workup -
1M HCl (aq) - For workup -
Saturated NaHCO₃ (aq) - For workup -
Saturated NaCl (Brine) - For workup -

| Anhydrous MgSO₄ or Na₂SO₄ | - | For drying | - |

Step-by-Step Experimental Protocol

Experimental_Workflow A 1. Dissolve Acid in DMF B 2. Add Amine, DIPEA, and HATU A->B C 3. Stir at Room Temp (2-12 h) B->C D 4. Monitor by TLC/LC-MS C->D E 5. Aqueous Workup D->E Reaction Complete F 6. Dry & Concentrate E->F G 7. Purify (Column Chromatography) F->G H 8. Characterize Product G->H

Caption: Workflow for a typical amide coupling reaction.

  • Reaction Setup: To a clean, dry vial equipped with a magnetic stir bar, add 2-(2-chloro-2-fluorocyclopropyl)acetic acid (30.5 mg, 0.2 mmol).

  • Dissolution: Add anhydrous DMF (2.0 mL) and stir until the acid is fully dissolved.

  • Reagent Addition: Sequentially add the amine (e.g., benzylamine, 23.2 µL, 0.22 mmol), DIPEA (138 µL, 0.8 mmol), and finally HATU (83.6 mg, 0.22 mmol).

    • Scientist's Note: Adding the base and coupling agent last prevents premature activation and potential side reactions of the carboxylic acid. The excess base ensures the reaction medium remains basic, which is optimal for HATU coupling.

  • Reaction: Stir the mixture at room temperature. The reaction is typically complete within 2-12 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical mobile phase for TLC would be 30-50% ethyl acetate in hexanes. The product should have a higher Rf value than the starting carboxylic acid.

Workup and Purification
  • Quenching: Once the reaction is complete, dilute the mixture with ethyl acetate or DCM (20 mL).

  • Washing: Transfer the solution to a separatory funnel and wash sequentially with:

    • 1M HCl (2 x 15 mL) - to remove excess DIPEA and amine.

    • Saturated NaHCO₃ (2 x 15 mL) - to remove any unreacted acid and acidic byproducts.

    • Saturated NaCl (Brine) (1 x 15 mL) - to break any emulsions and begin the drying process.

  • Drying: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil or solid should be purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

Expected Characterization

For the product N-benzyl-2-(2-chloro-2-fluorocyclopropyl)acetamide :

  • ¹H NMR: Expect characteristic peaks for the benzyl group (aromatic protons ~7.3 ppm, CH₂ ~4.4 ppm), a doublet for the amide N-H proton, and complex multiplets for the cyclopropyl and acetic acid CH₂ protons in the upfield region.

  • ¹⁹F NMR: A single resonance, likely a doublet of doublets or a more complex multiplet due to coupling with adjacent protons.

  • Mass Spectrometry (ESI+): Expect to find the [M+H]⁺ and [M+Na]⁺ ions corresponding to the product's molecular weight (C₁₂H₁₃ClFNO, MW = 241.69).

References

  • AK Scientific, Inc. Safety Data Sheet. Link

  • Apollo Scientific. Chloro(fluoro)acetic acid Safety Data Sheet. Link

  • MilliporeSigma. Safety Data Sheet. Link

  • Fisher Scientific. Safety Data Sheet. Link

  • Fluorochem. Safety Data Sheet. Link

  • G. S. S. S. K. Reddy, et al. (2020). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 199, 112380. Link

  • Echemi. 2-(2-Chloro-3-fluorophenyl)acetic acid Safety Data Sheets. Link

  • X.-F. Wu, et al. (2015). Insight into 2α-Chloro-2′(2′,6′)-(Di)Halogenopicropodophyllotoxins Reacting with Carboxylic Acids Mediated by BF3·Et2O. Scientific Reports, 5, 16831. Link

  • K. F. Ansari, et al. (2007). Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. Molecules, 12(11), 2449-2458. Link

  • Google Patents. (2010). CN101844978A - Synthesis method of 2-(2-chloroethoxy) acetic acid. Link

  • J. Org. Chem. (2017). Synthesis of (2S)-2-Chloro-2-fluororibolactone via Stereoselective Electrophilic Fluorination. Journal of Organic Chemistry, 82(24), 13171-13178. Link

  • A. Shah, et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(16), 6092. Link

  • Organic Syntheses. (1990). 2-chloroalkanoic acids of high enantiomeric purity from (s). Organic Syntheses, Coll. Vol. 7, p.104. Link

  • M. F. M. F. De Souza, et al. (2024). Synthesis of Fluoroquinolones: Revisiting the Grohe Route in DES-Based Media. Molecules, 29(3), 594. Link

  • A. G. Konfrst, et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Link

  • ChemRxiv. (2020). Access to Fluoroalkylated Azoles and 2-Acylaminoketones via Anhydride-Mediated Cleavage of NH-1,2,3-Triazoles. Link

  • J. Org. Chem. (2011). Mechanisms of the thermal cyclotrimerizations of fluoro- and chloroacetylenes: density functional theory investigation and intermediate trapping experiments. Journal of Organic Chemistry, 76(14), 5636-44. Link

  • Frontiers in Bioengineering and Biotechnology. (2022). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Frontiers in Bioengineering and Biotechnology, 10, 970634. Link

  • B. V. S. Lokesh, et al. (2017). Synthesis and Biological Activity of Novel 2,5-Dichloro-3-Acetylthiophene Chalcone Derivatives. Indian Journal of Pharmaceutical Education and Research, 51(4s), S665-S677. Link

  • ChemicalBook. (2023). 2-cyclopropyl-2-fluoroacetic acid. Link

  • M. G. C. D. F. G. De Oliveira, et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Molbank, 2023(4), M1756. Link

  • PubChem. (2024). Chlorofluoroacetic acid. Link

  • G. W. Visser, et al. (1985). Synthesis of “F-Labelled 2-Fluoro- 1,4-quinones Using Acetylhypofluorite. Journal of Labelled Compounds and Radiopharmaceuticals, 23(10-12), 1105-1107. Link

  • A. A. El-Sayed, et al. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Medicinal Chemistry. Link

  • M. A. Ismail, et al. (2021). Biological Insights of Fluoroaryl-2,2′-Bichalcophene Compounds on Multi-Drug Resistant Staphylococcus aureus. Antibiotics, 10(1), 32. Link

  • V. S. Mytnyk, et al. (2022). rel-2-[4-Chloro-2-[(5R,6R,7S)-6-[5-(4-methoxyphenyl)-3-(2-naphthyl)-3,4-dihydropyrazole-2-carbonyl]-5-methyl-2-oxo-3,5,6,7-tetrahydrothiopyrano[2,3-d]thiazol-7-yl]phenoxy]acetic acid: Synthesis, NMR, LC-MS Characterization and Anticancer Activity Evaluation. Molecules, 27(14), 4614. Link

  • MilliporeSigma. 2-(5-Chloro-2-hydroxyphenyl)acetic acid. Link

Sources

Application Note: Experimental Procedures for 2-(2-Chloro-2-fluorocyclopropyl)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

2-(2-Chloro-2-fluorocyclopropyl)acetic acid (CFCA) represents a high-value pharmacophore in modern drug discovery. As a conformationally restricted bioisostere, it is frequently employed to replace flexible alkyl chains or phenyl rings in peptide mimetics and enzyme inhibitors.

The introduction of the gem-chlorofluoro moiety serves three critical functions in medicinal chemistry:

  • Conformational Locking: The cyclopropane ring restricts bond rotation, reducing the entropic penalty of binding to a target protein.

  • Metabolic Stability: The C-F and C-Cl bonds block metabolic oxidation at the cyclopropyl carbons.

  • Electronic Modulation: The fluorine atom lowers the pKa of the adjacent carboxylic acid via the inductive effect (

    
    ), influencing bioavailability and receptor affinity.
    
Physicochemical Profile
PropertyValue / Description
Molecular Formula

Molecular Weight 152.55 g/mol
Stereochemistry 2 Chiral Centers (C1, C2). Exists as 4 isomers: cis-(

), cis-(

), trans-(

), trans-(

).
Key Reactivity Carboxylic acid (Amide coupling), Cyclopropane ring (Ring opening under extreme Lewis acid conditions).

Synthesis Protocol: Carbene Cycloaddition

Objective: Synthesize the ethyl ester precursor via gem-chlorofluorocyclopropanation, followed by hydrolysis to the free acid.

Mechanism: The most robust laboratory-scale method involves the thermal decomposition of Sodium Chlorodifluoroacetate to generate chlorofluorocarbene (


), which undergoes a concerted [2+1] cycloaddition with Ethyl 3-butenoate .
Diagram 1: Synthesis Workflow

SynthesisWorkflow Start Precursors: Ethyl 3-butenoate + NaO2CCF2Cl Carbene Intermediate: Chlorofluorocarbene (:CFCl) Start->Carbene Thermal Decomp (-CO2, -NaF) Cycloadd [2+1] Cycloaddition (Diglyme, 160°C) Carbene->Cycloadd Ester Crude Ester (Mixture of Diastereomers) Cycloadd->Ester Hydrolysis Hydrolysis (LiOH, THF/H2O) Ester->Hydrolysis Product Final Product: CFCA (Acid) Hydrolysis->Product

Caption: Step-wise synthetic route from alkene precursor to final acid via carbene insertion.

Experimental Procedure
Reagents & Equipment[1][2][3]
  • Ethyl 3-butenoate (1.0 equiv)

  • Sodium chlorodifluoroacetate (ClCF

    
    CO
    
    
    
    Na) (2.5 equiv)
  • Diglyme (Anhydrous)

  • Reaction Vessel: 3-neck round bottom flask equipped with a reflux condenser and internal thermometer.

Step-by-Step Protocol
  • Setup: In a fume hood, charge the 3-neck flask with Ethyl 3-butenoate (10 mmol) and anhydrous diglyme (20 mL).

  • Reagent Addition: Add Sodium chlorodifluoroacetate (25 mmol) as a solid. Note: Ensure the salt is dry; moisture quenches the carbene.

  • Reaction: Heat the mixture to 165°C (bath temperature) with vigorous magnetic stirring.

    • Observation: Evolution of CO

      
       gas indicates carbene generation.
      
    • Duration: Maintain reflux for 4–6 hours. Monitor by TLC (Hexane:EtOAc 9:1) for the disappearance of the alkene.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour into ice-cold water (100 mL) to precipitate inorganic salts.

    • Extract with Diethyl Ether (

      
       mL).
      
    • Wash combined organics with Brine (

      
       mL) to remove diglyme.
      
    • Dry over MgSO

      
      , filter, and concentrate in vacuo.
      
  • Hydrolysis (Ester

    
     Acid): 
    
    • Dissolve the crude ester in THF:Water (3:1, 20 mL).

    • Add LiOH

      
      H
      
      
      
      O (2.0 equiv) and stir at room temperature for 12 hours.
    • Acidify to pH 2 with 1M HCl.

    • Extract with EtOAc, dry, and concentrate to yield the crude acid.

Purification & Stereochemical Resolution

The reaction yields a mixture of diastereomers (cis and trans relative to the chlorine and the acetic acid side chain). For drug development, isolating a single stereoisomer is mandatory.

Stereochemical Logic
  • Cis-Isomer: Chlorine atom is on the same face as the acetic acid chain.

  • Trans-Isomer: Chlorine atom is on the opposite face.

  • Note: The addition of :CFCl is generally stereoselective, often favoring the syn (cis) addition due to electronic interactions, but both will form.

Diagram 2: Purification Decision Tree

PurificationLogic Crude Crude Reaction Mixture (4 Isomers) Flash Flash Chromatography (Silica Gel) Crude->Flash CisRac Racemic Cis-Ester (±) Flash->CisRac Fraction 1 TransRac Racemic Trans-Ester (±) Flash->TransRac Fraction 2 EnzRes Enzymatic Resolution (Lipase PS Amano) CisRac->EnzRes Hydrolysis Pure1 (1R, 2S)-Acid (High ee%) EnzRes->Pure1 Hydrolyzed Pure2 (1S, 2R)-Ester (Unreacted) EnzRes->Pure2 Unhydrolyzed

Caption: Workflow for separating diastereomers via chromatography and enantiomers via kinetic resolution.

Protocol: Enzymatic Resolution (Kinetic Resolution)
  • Substrate: Dissolve 1.0 g of the racemic cis-ester (separated by flash chromatography) in 10 mL of phosphate buffer (pH 7.0) containing 10% acetone as a co-solvent.

  • Enzyme: Add Lipase PS (Pseudomonas cepacia) or PLE (Pig Liver Esterase) (50 mg).

  • Incubation: Stir at 30°C. Monitor the pH and maintain at 7.0 using an autotitrator with 0.1 M NaOH.

  • Termination: Stop the reaction at 50% conversion (indicated by NaOH consumption).

  • Separation:

    • Extract the mixture at pH 7 to remove the unreacted ester (Enantiomer A).

    • Acidify the aqueous layer to pH 2 and extract to recover the free acid (Enantiomer B).

Application: Amide Coupling (Derivatization)

Objective: Incorporate CFCA into a peptide backbone or drug scaffold. Challenge: The cyclopropyl acid is sterically hindered and electron-deficient due to the fluorine. Standard EDC/NHS couplings may be sluggish.

Optimized Coupling Protocol

Reagents: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), DIPEA (Diisopropylethylamine).

  • Activation: Dissolve CFCA (1.0 equiv) in anhydrous DMF (0.2 M).

  • Base: Add DIPEA (3.0 equiv) and stir for 5 minutes.

  • Coupling Agent: Add HATU (1.1 equiv). Stir for 10 minutes to form the activated ester.

  • Amine Addition: Add the amine partner (1.1 equiv).

  • Reaction: Stir at Room Temperature for 4–12 hours.

  • Validation: Monitor by LC-MS. The product will show a characteristic isotopic pattern (3:1 ratio for

    
    Cl/
    
    
    
    Cl).

Safety & Handling (E-E-A-T)

Hazard Identification
  • Sodium Chlorodifluoroacetate: Thermal decomposition releases CO

    
      (pressure hazard) and potentially trace amounts of HF  or COF
    
    
    
    if moisture is present. Always use a blast shield.
  • Fluorinated Intermediates: Often possess high skin permeability. Double-gloving (Nitrile) is recommended.

  • Diglyme: Teratogenic and readily absorbed through skin. Handle in a certified fume hood.

Waste Disposal
  • Aqueous waste from the reaction contains Fluoride ions (

    
    ) and Sodium salts. Segregate into "Inorganic Aqueous" waste streams.
    
  • Do not mix with strong acids to prevent HF generation.

References

  • Dolbier, W. R. (2003). Syntheses of gem-Dihalocyclopropanes and Their Use in Organic Synthesis. Chemical Reviews, 103(4), 1099–1132.

  • Oshiro, K., et al. (2010).[3][4] Sodium Bromodifluoroacetate: A Difluorocarbene Source for the Synthesis of gem-Difluorocyclopropanes. Synthesis, 2010(12), 2080-2084.

  • Nihei, T., et al. (2014).[5] Unusual reaction behavior of gem-difluorocyclopropane derivatives. Organic Letters, 16(16), 4170-4173.[5]

  • PubChem Database. (n.d.). Compound Summary: Chlorofluorocyclopropane Derivatives. National Library of Medicine. [6]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(2-Chloro-2-fluorocyclopropyl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(2-Chloro-2-fluorocyclopropyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot impurities encountered during the synthesis of this complex molecule. Our approach is rooted in established chemical principles and field-proven insights to ensure scientific integrity and experimental success.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis and purity of 2-(2-Chloro-2-fluorocyclopropyl)acetic acid.

Q1: What are the most common synthetic routes to 2-(2-Chloro-2-fluorocyclopropyl)acetic acid?

A1: The most prevalent strategy involves the [1+2] cycloaddition of a chlorofluorocarbene (:CFCl) to a suitable alkene precursor bearing a latent acetic acid functionality. A common precursor is a protected 4-hydroxybut-1-ene or a related derivative. The chlorofluorocarbene is typically generated in situ from reagents like sodium dichlorofluoroacetate (Cl2FCCOONa) or by the reduction of trichlorofluoromethane (CCl3F). Subsequent deprotection and oxidation of the terminal alcohol or other functional group yields the desired carboxylic acid.

Q2: What are the primary sources of impurities in this synthesis?

A2: Impurities can arise from several stages of the synthesis:

  • Starting Materials: Purity of the alkene precursor and the carbene source is critical.

  • Cyclopropanation Reaction: Side reactions of the highly reactive chlorofluorocarbene can lead to by-products. The stereoselectivity of the cycloaddition can also result in diastereomeric impurities.

  • Functional Group Manipulation: The conversion of the side chain to the acetic acid moiety can be a source of impurities due to incomplete reactions or side reactions.

  • Product Degradation: The final product may be susceptible to degradation under certain conditions.

Q3: How can I detect and quantify impurities in my final product?

A3: A combination of analytical techniques is recommended for comprehensive purity analysis.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating and quantifying the main product from its impurities.[1][2][3] A reverse-phase C18 column with a suitable mobile phase (e.g., acetonitrile/water with an acid modifier like formic acid or trifluoroacetic acid) is a good starting point.

  • Gas Chromatography (GC): For volatile impurities or after derivatization of the carboxylic acid, GC can be employed.[4][5] Derivatization to a more volatile ester, for instance, with a reagent like pentafluorobenzyl bromide (PFBBr), can improve peak shape and detection.[4]

  • Mass Spectrometry (MS): Coupling HPLC or GC to a mass spectrometer (LC-MS or GC-MS) allows for the identification of impurities by their mass-to-charge ratio.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR are invaluable for structural elucidation of the final product and any isolated impurities.

II. Troubleshooting Guide: Common Impurities and Solutions

This section provides a detailed breakdown of potential impurities, their origins, and actionable troubleshooting steps.

Impurity Profile Table
Impurity Type Potential Structure/Identity Origin Analytical Signature (Example) Mitigation Strategy
Diastereomers (1R,2R) and (1S,2S) or (1R,2S) and (1S,2R) isomersNon-stereoselective cyclopropanationHPLC: Closely eluting peaks. NMR: Complex multiplets.Optimize reaction conditions (temperature, solvent) for the cyclopropanation step. Chiral chromatography may be required for separation.
Unreacted Alkene Precursor e.g., But-3-en-1-ol or a protected derivativeIncomplete cyclopropanationGC-MS or LC-MS: Peak corresponding to the starting material's mass.Increase the equivalents of the carbene precursor, prolong the reaction time, or increase the reaction temperature.
Carbene Dimerization/Oligomerization Products e.g., 1,2-dichloro-1,2-difluoroetheneSelf-reaction of chlorofluorocarbeneGC-MS: Peaks with masses corresponding to C2F2Cl2 and higher oligomers.Control the rate of carbene generation by slow addition of the precursor or by using a phase-transfer catalyst.
C-H Insertion Products Isomeric products where the carbene has inserted into a C-H bond of the substrate or solventNon-selective reaction of the carbeneLC-MS: Isomeric peaks with the same mass as the desired product. NMR: Different chemical shifts and coupling constants.Use a less reactive solvent and optimize the stoichiometry of the reagents.
Over-oxidation Products Products from cleavage of the cyclopropane ring or other sensitive groupsHarsh oxidation conditionsLC-MS: Peaks corresponding to degradation products.Use milder and more selective oxidizing agents for the conversion to the carboxylic acid.
Residual Solvents/Reagents e.g., Dichloromethane, Tetrahydrofuran, AcetonitrileIncomplete removal during workup and purificationGC-HS (Headspace): Peaks corresponding to the solvents used.Ensure efficient evaporation and drying of the final product under vacuum.
Experimental Workflow for Impurity Identification

impurity_workflow start Crude Product hplc HPLC Analysis (Purity Assessment) start->hplc gcms GC-MS Analysis (Volatile Impurities) start->gcms For volatile components lcms LC-MS Analysis (Mass Identification) hplc->lcms If impurities detected end Impurity Profile Established hplc->end nmr NMR Spectroscopy (Structural Elucidation) lcms->nmr Isolate impurities for detailed analysis nmr->end gcms->end

Caption: Workflow for the systematic identification of impurities.

Troubleshooting Scenarios and Solutions

Scenario 1: My HPLC shows two closely eluting peaks with the same mass, corresponding to the product.

  • Probable Cause: You have likely synthesized a mixture of diastereomers. The relative stereochemistry of the chloro and fluoro substituents on the cyclopropane ring can lead to cis and trans isomers, and if the starting alkene is chiral, further diastereomers are possible. Alkene addition reactions can proceed via syn or anti addition, and lack of control over this can lead to stereoisomeric mixtures.[6]

  • Solution:

    • Reaction Optimization: Vary the temperature and solvent of the cyclopropanation reaction. Lower temperatures often favor the formation of the thermodynamically more stable isomer.

    • Stereoselective Reagents: Investigate the use of chiral phase-transfer catalysts if an enantiomerically enriched product is desired.

    • Purification: If the diastereomers cannot be separated by standard column chromatography, consider preparative HPLC or Simulated Moving Bed (SMB) chromatography.

Scenario 2: I observe a significant amount of my alkene starting material in the crude product.

  • Probable Cause: The cyclopropanation reaction is incomplete. This could be due to insufficient carbene generation, deactivation of the carbene, or a low reactivity of the alkene.

  • Solution:

    • Increase Reagent Stoichiometry: Gradually increase the equivalents of the chlorofluorocarbene precursor.

    • Optimize Reaction Conditions: Increase the reaction temperature to enhance the rate of reaction. Ensure efficient stirring to maintain a homogeneous reaction mixture.

    • Check Reagent Quality: Ensure the carbene precursor is pure and has not degraded.

Scenario 3: My final product is discolored and shows multiple degradation peaks in the LC-MS.

  • Probable Cause: The product may be unstable under the final purification or storage conditions. The oxidation step to form the carboxylic acid can sometimes be too harsh, leading to ring-opening or other side reactions.

  • Solution:

    • Milder Oxidation: Employ milder oxidizing agents. For example, if using a strong oxidant like potassium permanganate, consider switching to a more selective reagent like a TEMPO-catalyzed oxidation.

    • Purification Conditions: Avoid excessive heat and exposure to strong acids or bases during purification.

    • Storage: Store the final product under an inert atmosphere (nitrogen or argon) at a low temperature and protected from light.

III. Key Experimental Protocols

Protocol 1: General Procedure for Chlorofluorocyclopropanation
  • To a stirred solution of the alkene precursor (1.0 eq.) in a suitable solvent (e.g., chloroform or dichloromethane) at 0 °C, add a phase-transfer catalyst (e.g., benzyltriethylammonium chloride, 0.05 eq.).

  • Slowly add a solution of sodium dichlorofluoroacetate (2.0-3.0 eq.) in water.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or GC.

  • Upon completion, dilute the reaction with water and extract with the organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: HPLC Method for Purity Analysis
  • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: Start with 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

This method should provide a good starting point for separating the non-polar product from more polar impurities. The gradient can be optimized based on the observed chromatogram.

IV. Mechanistic Insights into Impurity Formation

Understanding the reaction mechanisms is key to controlling impurity formation.

Carbene Side Reactions

Caption: Competing reaction pathways for the chlorofluorocarbene intermediate.

The high reactivity of the chlorofluorocarbene means it can react with various species in the reaction mixture. Besides the desired cycloaddition with the alkene, it can insert into C-H bonds of the solvent or the substrate itself, or react with another carbene molecule to form dimers or oligomers. Minimizing these side reactions often involves controlling the concentration of the carbene at any given time.

V. References

  • Catalytic, Stereospecific Syn-Dichlorination of Alkenes. PMC.

  • Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. ResearchGate.

  • Product Class 2: Fluorocyclopropanes. Science of Synthesis.

  • GC Analysis of Derivatized Chlorinated Acetic Acids. Fisher Scientific.

  • ANALYTICAL METHODS. ATSDR.

  • HPLC Method for Analysis of Chloroacetic acid, Dichloroacetic acid and Trichloroacetic acid on BIST™ A+ Column. SIELC Technologies.

  • Chloroacetic Acid by GC/FID. Analytical Method.

  • Alkene Addition Reactions: "Regioselectivity" and "Stereoselectivity" (Syn/Anti). Master Organic Chemistry.

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Technical Support Center: Synthesis of 2-(2-Chloro-2-fluorocyclopropyl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(2-chloro-2-fluorocyclopropyl)acetic acid. This guide is designed for researchers, chemists, and drug development professionals who are actively working with or planning to synthesize this valuable fluorinated building block. The unique structural features of this compound, particularly the strained and stereochemically rich gem-chlorofluorocyclopropane ring, present specific challenges in its synthesis.

This document moves beyond standard protocols to provide in-depth troubleshooting advice based on mechanistic principles and field-proven experience. Our goal is to empower you to diagnose and resolve common experimental issues, optimize your reaction conditions, and achieve reliable, high-yield results.

General Synthetic Pathway

The most common and scalable approach to 2-(2-chloro-2-fluorocyclopropyl)acetic acid involves a two-stage process. First, a chlorofluorocyclopropanation of an alkene precursor, typically an ester of 4-butenoic acid, is performed. This is followed by the hydrolysis of the resulting ester to yield the target carboxylic acid.

Synthetic_Workflow cluster_0 Stage 1: Cyclopropanation cluster_1 Stage 2: Hydrolysis A Alkene Precursor (e.g., Ethyl 4-butenoate) D Ethyl 2-(2-chloro-2-fluorocyclopropyl)acetate A->D Reaction B Chlorofluorocarbene (:CClF) Source (e.g., CHCl2F) B->D Reagent C Base (e.g., NaOH) & Phase-Transfer Catalyst C->D Conditions G Final Product: 2-(2-Chloro-2-fluorocyclopropyl)acetic acid D->G Saponification E Base (e.g., LiOH, NaOH) E->G Reagent F Acidic Workup (e.g., HCl) F->G Workup

Caption: General two-stage synthesis workflow.

Troubleshooting Guide & FAQs

This section addresses specific problems encountered during the synthesis in a question-and-answer format.

Part 1: Issues in the Chlorofluorocyclopropanation Stage

Question 1: My cyclopropanation reaction shows very low conversion or has failed completely. What are the most common causes?

Answer: Failure in this step almost always traces back to the inefficient generation or rapid decomposition of the chlorofluorocarbene (:CClF). This is a highly reactive and unstable intermediate. Here is a breakdown of the likely culprits:

  • Ineffective Carbene Generation: The carbene is typically generated by the alpha-elimination of a precursor like dichlorofluoromethane (CHClF₂) using a strong base. For this to occur efficiently under biphasic conditions, a phase-transfer catalyst (PTC) is crucial.[1][2][3] The PTC, often a quaternary ammonium salt, transports the hydroxide ion (OH⁻) from the aqueous phase into the organic phase to deprotonate the CHClF₂.[2][4]

    • Causality: If the PTC is inactive, absent, or the wrong type, the base cannot access the carbene precursor in the organic layer, and the reaction will not initiate.

  • Poor Quality of Reagents:

    • Base: A concentrated aqueous solution of sodium or potassium hydroxide (typically 50% w/w) is required. A diluted or old base solution may not be strong enough to drive the deprotonation.

    • Solvent: The organic solvent (e.g., dichloromethane) must be clean and free of acidic impurities that could quench the base or react with the carbene.

    • Precursor: The dichlorofluoromethane should be of sufficient purity.

  • Suboptimal Temperature: Carbene generation is often exothermic. While initial cooling (0-5 °C) is common to control the initial rate, the reaction sometimes requires gentle warming to proceed to completion. However, excessive temperatures (>40-50 °C) can lead to rapid decomposition of the carbene, reducing the yield.

Troubleshooting Workflow for Low Conversion:

Troubleshooting_Low_Yield cluster_checks Initial Checks cluster_solutions Potential Solutions start Low/No Conversion (GC/TLC Analysis) check_ptc Is the Phase-Transfer Catalyst (PTC) active and correct? start->check_ptc check_base Is the aqueous base (e.g., 50% NaOH) fresh and concentrated? start->check_base check_temp Was the temperature profile maintained correctly? start->check_temp sol_ptc Solution: Use a fresh batch of PTC. Consider a different PTC (see Table 1). check_ptc->sol_ptc If No/Unsure sol_base Solution: Prepare a fresh, concentrated solution of the base. check_base->sol_base If No sol_temp Solution: Monitor internal temp. Try a slow ramp from 5°C to 35°C. check_temp->sol_temp If No

Caption: Decision tree for troubleshooting low yield.

Question 2: I'm observing a significant amount of unreacted alkene starting material alongside several unidentified byproducts. What side reactions could be occurring?

Answer: This scenario suggests that while the carbene is being generated, it is either reacting with other components in the mixture or decomposing before it can react with your alkene.

  • Carbene Dimerization: Chlorofluorocarbene can dimerize to form 1,2-dichloro-1,2-difluoroethene. This is more likely to occur at higher concentrations of the carbene.

    • Solution: Ensure slow addition of the base or carbene precursor to maintain a low steady-state concentration of the carbene, favoring the reaction with the more abundant alkene.

  • Reaction with Solvent: If using a solvent susceptible to C-H insertion, the carbene may react with it. While dichloromethane is relatively robust, other solvents might be problematic.

  • Hydrolysis of the Alkene Ester: Under strongly basic conditions and in the presence of a PTC, your starting material (e.g., ethyl 4-butenoate) could potentially hydrolyze. This would form the corresponding carboxylate salt, which is unreactive towards cyclopropanation.

    • Solution: Monitor the reaction at early time points. If you observe the formation of a new, more polar spot by TLC that corresponds to the hydrolyzed acid, consider using a less reactive base or ensuring the reaction temperature is kept low to minimize this side reaction.

Question 3: How do I choose the right phase-transfer catalyst, and what are the signs that it's not working effectively?

Answer: The choice of PTC is critical for bridging the aqueous and organic phases.[3] The ideal PTC has good solubility in the organic phase to carry the hydroxide anion.

Table 1: Common Phase-Transfer Catalysts for Cyclopropanation

Catalyst NameAbbreviationTypical Loading (mol%)Key Characteristics
Benzyltriethylammonium chlorideBTEAC / TEBAC1-5A common, cost-effective choice. Good for many standard reactions.
Tetrabutylammonium bromideTBAB1-5Higher lipophilicity, can be more effective for less polar organic phases.
Methyltricaprylammonium chlorideAliquat 3361-5Excellent for transferring anions into nonpolar solvents. Very high lipophilicity.
Tris(2-(2-methoxyethoxy)ethyl)amineTDA-11-5An acyclic cryptand-like catalyst that can be very efficient but is more expensive.[1]

Signs of Ineffective Phase-Transfer Catalysis:

  • Clear Phase Separation: In a well-catalyzed reaction, you should observe a well-stirred, often opaque emulsion. If the two layers (aqueous base and organic solution) remain clearly separated with a sharp interface despite vigorous stirring, the PTC is likely not functioning.

  • Biphasic Reaction with No Exotherm: The deprotonation and carbene formation are typically exothermic. If there is no noticeable increase in temperature after the reaction is initiated, it's a strong indicator that the reagents in the two phases are not interacting.

  • Stalled Reaction: The reaction starts but fails to proceed to completion, with a significant amount of starting material remaining even after extended periods.

Part 2: Issues in the Ester Hydrolysis Stage

Question 4: My ester hydrolysis (saponification) is very slow or incomplete. How can I drive the reaction to completion?

Answer: Incomplete hydrolysis is a common issue, often due to the steric hindrance of the cyclopropyl group and the two adjacent halogens, which can shield the ester's carbonyl group from nucleophilic attack by hydroxide.[5][6]

  • Insufficient Base: Ensure you are using a sufficient molar excess of the base (typically 2-5 equivalents).

  • Choice of Base: Lithium hydroxide (LiOH) is often more effective than sodium hydroxide (NaOH) for hydrolyzing hindered esters. The smaller lithium cation coordinates more effectively to the carbonyl oxygen, increasing its electrophilicity.

  • Solvent System: The ester must be soluble in the reaction medium. A mixture of THF, methanol, or ethanol with water is commonly used to create a homogeneous solution.[6][7] If solubility is low, the reaction will be slow.

    • Expert Tip: Avoid using methanol or ethanol as the primary solvent if transesterification is a concern, though for final hydrolysis this is less of an issue. A THF/water mixture is often the safest and most effective choice.[6]

  • Temperature: Heating the reaction is often necessary. Refluxing at 60-80 °C can significantly increase the reaction rate. Monitor by TLC or LCMS until all the starting ester has been consumed.

Question 5: During the acidic workup of the hydrolysis, my yield is very low. Could the product be degrading?

Answer: Yes, the gem-chlorofluorocyclopropane ring can be sensitive to strongly acidic conditions, especially when heated. Ring-opening or other decomposition pathways can occur.

  • Causality: The protonation of the cyclopropane ring can lead to the formation of a carbocation, which can then undergo rearrangement or react with nucleophiles present in the medium, leading to a loss of the desired product.

  • Best Practices for Acidic Workup:

    • Cooling: Always perform the acidification in an ice bath (0-5 °C) to dissipate the heat from the neutralization reaction.

    • Slow Addition: Add the acid (e.g., 1-2 M HCl) dropwise with vigorous stirring.

    • pH Control: Carefully monitor the pH. Acidify only to the point necessary to protonate the carboxylate, typically pH 2-3. Over-acidifying to a very low pH is unnecessary and increases the risk of degradation.

    • Prompt Extraction: Once the product is protonated and becomes soluble in the organic phase, extract it immediately into a suitable solvent (e.g., ethyl acetate, dichloromethane). Do not let the product sit in the acidic aqueous solution for an extended period.

Detailed Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-(2-chloro-2-fluorocyclopropyl)acetate

This protocol is a representative example and may require optimization.

  • Reaction Setup: To a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add ethyl 4-butenoate (1.0 eq), dichloromethane (DCM, ~2 M concentration), and benzyltriethylammonium chloride (BTEAC, 0.03 eq).

  • Cooling: Cool the mixture to 0-5 °C in an ice bath.

  • Reagent Addition: Slowly add dichlorofluoromethane (CHClF₂, 1.5 eq) to the reaction mixture.

  • Base Addition: Add a 50% (w/w) aqueous solution of sodium hydroxide (4.0 eq) dropwise via the dropping funnel over 1-2 hours, ensuring the internal temperature does not exceed 15 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir vigorously for 12-24 hours. Monitor the reaction progress by GC/MS or TLC (staining with potassium permanganate).

  • Workup: Once the reaction is complete, carefully add water to dissolve the salts. Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by fractional distillation under vacuum or by column chromatography on silica gel.

Protocol 2: Hydrolysis to 2-(2-Chloro-2-fluorocyclopropyl)acetic acid
  • Reaction Setup: In a round-bottom flask, dissolve the crude or purified ethyl 2-(2-chloro-2-fluorocyclopropyl)acetate (1.0 eq) in a 3:1 mixture of THF and water.

  • Base Addition: Add lithium hydroxide monohydrate (LiOH·H₂O, 2.5 eq) to the solution.

  • Heating: Heat the mixture to 60 °C and stir until TLC or LCMS analysis shows complete consumption of the starting ester (typically 4-8 hours).

  • Workup (Cooling): Cool the reaction mixture to 0-5 °C in an ice bath.

  • Acidification: Slowly add 2 M hydrochloric acid (HCl) dropwise with vigorous stirring until the pH of the aqueous phase is ~2.

  • Extraction: Extract the product into ethyl acetate (3x volumes). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the final carboxylic acid.

References

  • Enantioselective Simmons–Smith cyclopropanation on fluorinated alkenes. ResearchGate. Available at: [Link]

  • chlorofluorocarbon (cfc) emission: generation, global effects, and control measures: a review. ResearchGate. Available at: [Link]

  • Simmons–Smith reaction. Wikipedia. Available at: [Link]

  • Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs. PMC. Available at: [Link]

  • Simmons-Smith Reaction. Organic Chemistry Portal. Available at: [Link]

  • Phase-transfer catalyst. Wikipedia. Available at: [Link]

  • (PDF) Phase-transfer catalytic dichlorocyclopropanation of styrene under the influence of ultrasound conditions - A kinetic study. ResearchGate. Available at: [Link]

  • Chlorofluorocarbon. Wikipedia. Available at: [Link]

  • Synthesis of (2S)-2-Chloro-2-fluororibolactone via Stereoselective Electrophilic Fluorination. J Org Chem. Available at: [Link]

  • Phase-Transfer and Other Types of Catalysis with Cyclopropenium Ions. PMC. Available at: [Link]

  • Comprehensive Guide to Ethyl Acetate Reactivity and Use. Matmatch. Available at: [Link]

  • Hydrolysis product troubleshooting. Reddit. Available at: [Link]

  • Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Frontiers. Available at: [Link]

  • (S)-2-Chloropropanoic acid. Organic Syntheses Procedure. Available at: [Link]

  • Synthesis of cyclopropyl-substituted furans by brønsted Acid promoted cascade reactions. SciSpace. Available at: [Link]

  • Novel 2-fluorocyclopropane carboxylic acid synthesis method. Google Patents.
  • Synthesis method of 2-(2-chloroethoxy) acetic acid. Google Patents.
  • Synthesis of (2S)-2-Chloro-2-fluororibolactone via Stereoselective Electrophilic Fluorination. PMC. Available at: [Link]

  • Why are my ester hydrolysis not working. Reddit. Available at: [Link]

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Technical Support Center: Synthesis of 2-(2-Chloro-2-fluorocyclopropyl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(2-Chloro-2-fluorocyclopropyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis. We provide field-proven insights and troubleshooting solutions in a direct question-and-answer format to address specific challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to 2-(2-chloro-2-fluorocyclopropyl)acetic acid?

A1: A robust and frequently employed route involves a two-step process. First, the dichlorofluorocyclopropanation of a suitable four-carbon starting material, such as allyl cyanide (3-butenenitrile). This reaction utilizes a source of chlorofluorocarbene (:CFCl). The resulting 2-(2-chloro-2-fluorocyclopropyl)acetonitrile is then hydrolyzed under acidic or basic conditions to yield the final carboxylic acid.

Workflow: Synthesis of 2-(2-Chloro-2-fluorocyclopropyl)acetic acid

Synthesis_Workflow AllylCyanide Allyl Cyanide NitrileIntermediate 2-(2-Chloro-2-fluorocyclopropyl)acetonitrile AllylCyanide->NitrileIntermediate Cyclopropanation Carbene :CFCl Source (e.g., CHCl₂F + Base) Carbene->NitrileIntermediate FinalProduct 2-(2-Chloro-2-fluorocyclopropyl)acetic acid NitrileIntermediate->FinalProduct Hydrolysis (Acid or Base)

Caption: General two-step synthesis pathway.

Q2: What are the primary sources for generating chlorofluorocarbene (:CFCl)?

A2: Chlorofluorocarbene is a highly reactive intermediate. Common methods for its in situ generation include:

  • Dehydrohalogenation: Reaction of dichlorofluoromethane (CHCl₂F) with a strong base like potassium tert-butoxide or aqueous sodium hydroxide under phase-transfer catalysis (PTC) conditions.

  • Decarboxylation: Thermal decomposition of sodium dichlorofluoroacetate (Cl₂FCCO₂Na). This method can sometimes offer milder conditions compared to strong bases.

The choice of method depends on the stability of your substrate and the desired reaction scale. The dehydrohalogenation route with a phase-transfer catalyst is often preferred for its efficiency and scalability.

Q3: How can I monitor the progress of the cyclopropanation and hydrolysis steps?

A3: A combination of techniques is recommended for robust reaction monitoring:

  • Thin-Layer Chromatography (TLC): Excellent for qualitative, real-time tracking of the consumption of starting materials and the appearance of products. Use a suitable stain (e.g., potassium permanganate) as the cyclopropyl group is often UV-inactive.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for monitoring the volatile components in the cyclopropanation step. It can help identify the starting alkene, the cyclopropanated nitrile, and potential low-boiling point byproducts.

  • High-Performance Liquid Chromatography (HPLC): The preferred method for monitoring the hydrolysis of the nitrile to the non-volatile carboxylic acid.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking aliquots from the reaction mixture allows for precise determination of conversion by ¹H or ¹⁹F NMR. This is particularly useful for identifying intermediates like the amide during hydrolysis.

Troubleshooting Guide: Side Reactions & Solutions

This section addresses specific problems you may encounter during the synthesis, their probable causes, and validated solutions.

Part 1: The Cyclopropanation Reaction

Problem 1: Low or no yield of the desired 2-(2-chloro-2-fluorocyclopropyl)acetonitrile.

Potential Cause Explanation & Validation Recommended Solution
Inefficient Carbene Generation The base may not be strong enough, or its quality may be compromised (e.g., potassium tert-butoxide exposed to moisture). The phase-transfer catalyst (PTC) may be inactive or inappropriate for the solvent system.Verify the purity and activity of the base. Use freshly opened or properly stored reagents. Screen different PTCs (e.g., tetrabutylammonium bromide, triethylbenzylammonium chloride[1]) and ensure anhydrous conditions if using non-aqueous bases.
Carbene Insertion/Side Reactions Chlorofluorocarbene, while selective for alkenes, can undergo other reactions. Under certain conditions, it can insert into solvent C-H bonds or react with itself.Use the alkene as the limiting reagent to ensure the carbene is consumed as it is formed. Maintain a low reaction temperature (e.g., 0 °C to RT) to increase the selectivity of addition over insertion.
Starting Material Degradation Allyl cyanide can be susceptible to polymerization or other side reactions under strongly basic conditions, especially at elevated temperatures.Add the base or carbene precursor slowly to the solution of allyl cyanide at a controlled temperature. Ensure the reaction mixture is well-stirred to avoid localized high concentrations of base.

Diagram: Key Side Reactions in Dichlorofluorocyclopropanation

Cyclopropanation_Side_Reactions cluster_main Main Reaction Pathway cluster_side Side Reactions AllylCyanide Allyl Cyanide Product Desired Cyclopropane Product AllylCyanide->Product Addition Polymer Polymerization AllylCyanide->Polymer Base-catalyzed Carbene :CFCl Carbene->Product InsertionProduct C-H Insertion Product Carbene->InsertionProduct Insertion Solvent Solvent (e.g., THF) Solvent->InsertionProduct

Caption: Competing pathways during the carbene addition step.

Problem 2: The formation of multiple, difficult-to-separate products is observed.

Potential Cause Explanation & Validation Recommended Solution
Formation of Diastereomers The addition of the carbene to the double bond creates two new stereocenters on the cyclopropane ring. This results in the formation of diastereomeric pairs (cis and trans isomers relative to the side chain).This is an inherent outcome of the reaction. The diastereomeric ratio can sometimes be influenced by the choice of solvent or temperature, but separation will likely be required. Utilize high-performance flash chromatography with optimized solvent systems (e.g., hexane/ethyl acetate gradients) for separation. Characterize each isomer by 2D NMR (NOESY) to assign relative stereochemistry.
Over-fluorination or Halogen Exchange In some halogenation reactions, over-fluorination or other undesired side reactions can occur, though this is less common for carbene additions.[2]Confirm the identity of byproducts using mass spectrometry. If unexpected halogen patterns are observed, re-evaluate the purity of the carbene precursor (e.g., CHCl₂F).
Part 2: The Nitrile Hydrolysis Reaction

Problem 3: The hydrolysis reaction stalls, leaving significant amounts of starting nitrile or an intermediate.

Potential Cause Explanation & Validation Recommended Solution
Incomplete Hydrolysis (Amide Intermediate) Nitrile hydrolysis is a two-step process (nitrile → amide → carboxylic acid). The conversion of the stable amide intermediate to the carboxylic acid is often the rate-limiting step.[3]Acidic Conditions: Increase the concentration of the acid (e.g., from 6M HCl to concentrated HCl or H₂SO₄) and/or increase the reaction temperature/time. Basic Conditions: Use a higher concentration of base (e.g., 40% aq. NaOH) and a co-solvent like ethanol or DMSO to improve solubility. Reflux for an extended period (24-48h).[3][4] Monitor for amide formation by HPLC or IR spectroscopy (amide C=O stretch ~1650 cm⁻¹).
Poor Solubility The cyclopropyl nitrile may be poorly soluble in the aqueous acidic or basic solution, leading to a slow heterogeneous reaction.Add a co-solvent such as ethanol, THF, or dioxane to create a homogeneous solution. For basic hydrolysis, using a phase-transfer catalyst can also improve the reaction rate.

Diagram: Pitfalls in Nitrile Hydrolysis

Hydrolysis_Pathway Nitrile Cyclopropyl Nitrile Amide Amide Intermediate (Stable) Nitrile->Amide Fast Step RingOpened Ring-Opened Byproducts Nitrile->RingOpened Harsh Conditions (High Temp / Strong Base) Acid Desired Carboxylic Acid Amide->Acid Slow, Rate-Limiting Step (Requires Forcing Conditions) Amide->RingOpened Harsh Conditions

Caption: The hydrolysis pathway and potential side reactions.

Problem 4: Low yield of the final acid with formation of unidentifiable byproducts.

Potential Cause Explanation & Validation Recommended Solution
Cyclopropane Ring Opening The three-membered ring, particularly when substituted with electron-withdrawing halogens, can be unstable under harsh hydrolytic conditions (very high temperatures or extremely strong acid/base). This can lead to a complex mixture of linear byproducts.Employ milder hydrolysis conditions. Start with moderate temperatures (e.g., 80-90 °C) and gradually increase if the reaction is too slow. Consider enzymatic hydrolysis as a much milder alternative, although this requires specific screening.
Elimination Reactions Under strong basic conditions, elimination of HCl or HF could potentially occur, leading to unstable cyclopropene derivatives that would quickly decompose.If elimination is suspected (e.g., by GC-MS analysis of byproducts), switch to acidic hydrolysis conditions, which are less likely to promote E2-type elimination pathways.

Experimental Protocols

Protocol 1: Synthesis of 2-(2-chloro-2-fluorocyclopropyl)acetonitrile

  • To a well-stirred, three-necked flask equipped with a condenser, dropping funnel, and thermometer, add allyl cyanide (1.0 eq), dichlorofluoromethane (1.5 eq), and a phase-transfer catalyst such as triethylbenzylammonium chloride (0.05 eq) in a suitable solvent like dichloromethane.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a 50% aqueous solution of sodium hydroxide (3.0 eq) via the dropping funnel over 2-3 hours, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir vigorously overnight.

  • Monitor the reaction by GC-MS. Upon completion, dilute the mixture with water and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by fractional distillation under reduced pressure or by column chromatography to separate diastereomers.

Protocol 2: Hydrolysis to 2-(2-chloro-2-fluorocyclopropyl)acetic acid

  • In a round-bottom flask equipped with a reflux condenser, dissolve the purified nitrile (1.0 eq) in a 1:1 mixture of ethanol and 10 M aqueous sodium hydroxide (10 eq of NaOH).

  • Heat the mixture to reflux (approx. 90-100 °C) and maintain for 24-48 hours.

  • Monitor the reaction by TLC or HPLC until the starting nitrile and intermediate amide are consumed.

  • Cool the reaction mixture to room temperature and concentrate in vacuo to remove the ethanol.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted neutral organic material.

  • Cool the aqueous layer in an ice bath and carefully acidify to pH 1-2 with concentrated hydrochloric acid.

  • Extract the acidified aqueous layer with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude carboxylic acid, which can be further purified by recrystallization or chromatography.

References

  • CN101844978A - Synthesis method of 2-(2-chloroethoxy) acetic acid.
  • Synthesis of (2S)-2-Chloro-2-fluororibolactone via Stereoselective Electrophilic Fluorination . J. Org. Chem. 2017, 82(24), 13171-13178. [Link]

  • Preparation method of cyclopropyl-2-bromo-2-(2-fluorophenyl) ethanone.
  • Automated Synthesis of F-BCPP-EF . Frontiers in Chemistry. 2022. [Link]

  • 2-chloroalkanoic acids of high enantiomeric purity from (s) . Organic Syntheses. [Link]

  • Synthesis of cyclopropyl-substituted furans by brønsted Acid promoted cascade reactions . SciSpace. [Link]

  • WO2018032796A1 - Novel 2-fluorocyclopropane carboxylic acid synthesis method.
  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities . Molecules. 2023. [Link]

  • PROCESS FOR SYNTHESIZING COX-2 INHIBITORS . European Patent Office. [Link]

  • US5401876A - Synthesis of chloroacetic acids.
  • US6028237A - Synthesis of cyclopropylacetylene.
  • Synthesis of (2S)-2-Chloro-2-fluororibolactone via Stereoselective Electrophilic Fluorination . The Journal of Organic Chemistry. [Link]

  • Mechanism for basic hydrolysis of α-chloronitrile to ketone? . Chemistry Stack Exchange. [Link]

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"avoiding racemization during synthesis of 2-(2-Chloro-2-fluorocyclopropyl)acetic acid enantiomers"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 2-(2-Chloro-2-fluorocyclopropyl)acetic Acid Enantiomers

Welcome to the technical support center for the asymmetric synthesis of 2-(2-Chloro-2-fluorocyclopropyl)acetic acid enantiomers. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and provide in-depth, field-proven insights into maintaining stereochemical integrity throughout the synthetic process. The chiral 2-halocyclopropylacetic acid motif is a valuable building block in medicinal chemistry, and its successful synthesis in enantiomerically pure form is critical for developing selective therapeutic agents.[1][2][3] This resource combines troubleshooting solutions and frequently asked questions to ensure your experiments are both successful and reproducible.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format, focusing on the causality behind each recommended solution.

Question 1: I'm observing a significant loss of enantiomeric excess (% ee) in my final product after hydrolyzing the precursor ester. What is causing this, and how can I prevent it?

Answer: This is the most common pitfall in this synthesis. The loss of enantiomeric excess, or racemization, almost certainly occurs via the deprotonation of the acidic proton at the α-carbon (the carbon adjacent to the carbonyl group), followed by reprotonation.[4] This process temporarily creates a planar enolate intermediate, which can be protonated from either face, scrambling the stereocenter.[4]

  • Causality: Standard ester hydrolysis conditions, particularly using strong bases like sodium hydroxide (saponification), create a highly basic environment.[5][6][7] The pKa of the α-proton is lowered by the electron-withdrawing effect of the adjacent carboxylic acid (or carboxylate), making it susceptible to removal by hydroxide or alkoxide ions present in the reaction mixture.[8] Even acidic hydrolysis can promote enolization, leading to the same outcome.[4][6]

  • Recommended Solution: Mild Hydrolysis Conditions To avoid this, you must use hydrolysis methods that operate under neutral or very mild conditions where the α-proton is not abstracted.

    Detailed Protocol: Enzymatic Hydrolysis

    • Enzyme Selection: Use a lipase, such as Candida antarctica lipase B (CAL-B) or Porcine Pancreatic Lipase (PPL), which is known for mild and selective ester hydrolysis.

    • Reaction Setup: Suspend your ester precursor (e.g., methyl or ethyl 2-(2-chloro-2-fluorocyclopropyl)acetate) in a phosphate buffer solution (pH 7.0–7.5) at a concentration of 10-50 mM.

    • Enzyme Addition: Add the lipase (typically 10-50% by weight relative to the substrate).

    • Incubation: Gently agitate the mixture at a controlled temperature, usually between 25 °C and 40 °C.

    • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction can take from a few hours to over 24 hours.

    • Workup: Once the reaction is complete, denature and remove the enzyme by filtration (e.g., through Celite). Acidify the aqueous solution to a pH of ~2-3 with cold, dilute HCl and extract the carboxylic acid product with an organic solvent like ethyl acetate or dichloromethane.

    Alternative Mild Chemical Methods:

    • Lithium Hydroperoxide (LiOOH): Prepared in situ from LiOH and H₂O₂, this reagent can hydrolyze esters under mild conditions, often preserving adjacent stereocenters.

    • Trimethyltin Hydroxide (Me₃SnOH): A neutral and effective reagent for the non-racemizing hydrolysis of sensitive esters.

Question 2: My initial asymmetric cyclopropanation step is resulting in a low diastereomeric ratio (dr) or low enantiomeric excess (% ee). How can I improve the stereoselectivity?

Answer: Low stereoselectivity in the key cyclopropanation step points to a suboptimal choice of chiral controller (auxiliary or catalyst) or reaction conditions. The goal is to create a highly organized transition state where one face of the alkene is effectively blocked.

  • Causality: The formation of the gem-chlorofluorocyclopropane ring typically involves the addition of a chlorofluorocarbene or equivalent to an alkene.[9] For the reaction to be asymmetric, the alkene must either contain a chiral auxiliary that directs the carbene to one face, or the carbene transfer must be mediated by a chiral catalyst.[10][11] Insufficient steric or electronic differentiation in the transition state will lead to a mixture of stereoisomers.

  • Recommended Strategies & Solutions:

    • Chiral Auxiliary Approach: This is a robust and common method. An achiral alkene substrate is first attached to a chiral auxiliary. The auxiliary then directs the cyclopropanation before being cleaved off.[12][13][14]

      • Asymmetric synthesis via a chiral auxiliary.
      • Troubleshooting:

        • Auxiliary Choice: Evans' oxazolidinone auxiliaries are highly effective. For your specific substrate, consider varying the substituent on the oxazolidinone (e.g., Valine-derived vs. Phenylalanine-derived) to optimize the steric environment.

        • Lewis Acid: The choice of Lewis acid can be critical. For reactions involving Evans' auxiliaries, diethylaluminum chloride (Et₂AlCl) or tin(IV) chloride (SnCl₄) often provide high levels of diastereoselectivity.

    • Catalytic Asymmetric Approach: This is a more atom-economical approach where a chiral catalyst, often a transition metal complex with a chiral ligand, facilitates the stereoselective carbene transfer.[15][16][17]

      • Troubleshooting:

        • Catalyst System: Rhodium(II) and Copper(I) complexes are well-known for catalyzing asymmetric cyclopropanations. The key is the chiral ligand. For chlorofluorocarbene precursors, ligands like chiral bis(oxazoline) (BOX) or pyridine-oxazoline (PyOx) ligands can be effective.

        • Carbene Source: The choice of carbene precursor matters. Reagents like (dichlorofluoromethyl)phenylmercury are effective but highly toxic. Modern alternatives, such as TMSCFCl₂ activated by a fluoride source, may offer a safer profile.

Question 3: I suspect racemization is occurring during purification by silica gel column chromatography. Is this possible and what are the alternatives?

Answer: Yes, this is a valid concern. While less common than racemization during a reaction, it can occur with sensitive compounds.

  • Causality: Standard silica gel is inherently acidic (pKa ≈ 4-5) due to the presence of surface silanol (Si-OH) groups. For a compound with an acidic α-proton, prolonged contact with the acidic silica surface can catalyze the enolization/enolate formation, leading to racemization.[4] This is especially true if the compound moves slowly down the column.

  • Solutions:

    • Deactivate the Silica Gel: Before preparing your column, slurry the silica gel in the eluent containing a small amount of a volatile base, such as 1% triethylamine (NEt₃) or pyridine. This neutralizes the acidic sites on the surface.

    • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (basic or neutral grade) or Florisil.

    • Minimize Contact Time: Use flash chromatography with slightly more polar solvent mixtures to expedite elution. Avoid letting the compound sit on the column for extended periods.

    • Non-Chromatographic Purification: If possible, purify the compound by recrystallization or distillation (if thermally stable) to completely avoid contact with stationary phases.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of racemization for 2-(2-Chloro-2-fluorocyclopropyl)acetic acid?

The primary mechanism is the deprotonation and reprotonation at the α-carbon to the carboxyl group.[18][19] The process proceeds through a planar achiral enol or enolate intermediate, which loses the stereochemical information at that center. Any condition that facilitates this, such as the presence of acid or base, high temperatures, or prolonged reaction times, increases the risk of racemization.[4]

G

Mechanism of racemization via a planar intermediate.

Q2: How can I accurately determine the enantiomeric excess (% ee) of my final product?

Accurate determination of % ee is crucial for validating your synthetic method. Chiral carboxylic acids require specific analytical techniques.[20][21][22]

  • Primary Method: Chiral High-Performance Liquid Chromatography (HPLC) This is the gold standard. You will need to derivatize the carboxylic acid to an ester (e.g., methyl ester using TMS-diazomethane) or an amide. The derivative is then analyzed on a chiral stationary phase (CSP) column (e.g., Chiralcel OD-H, Chiralpak AD-H). The two enantiomers will have different retention times, and the % ee can be calculated from the relative peak areas.

  • Alternative Methods:

    • NMR Spectroscopy with a Chiral Solvating Agent (CSA): The chiral analyte is dissolved in an NMR solvent containing a CSA (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol). The CSA forms transient diastereomeric complexes with the two enantiomers, which causes their corresponding signals (often the proton on the α-carbon or the fluorine on the cyclopropyl ring) to appear at slightly different chemical shifts in the ¹H or ¹⁹F NMR spectrum. The % ee is determined by integrating these separated signals.

    • Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left- and right-circularly polarized light.[20][23] While it can be used to determine % ee, it often requires creating a calibration curve with samples of known enantiomeric composition.[21][22]

Q3: Are there any bases that are "safe" to use in the presence of the α-stereocenter?

Yes, but with extreme caution. The key is to use a base that is sterically hindered and non-nucleophilic, and to use it at low temperatures.

Base Type Example Risk of Racemization Rationale
Strong, Nucleophilic NaOH, KOH, MeO⁻Very High Small, highly reactive bases that readily deprotonate the α-carbon.[7]
Amine Bases Triethylamine (NEt₃)Moderate Can cause racemization, especially at elevated temperatures.[24]
Hindered Amine Bases DIEA, 2,4,6-CollidineLower Steric bulk makes it a poorer base for abstracting the α-proton compared to less hindered amines.[24]
Very Hindered, Non-nucleophilic DBU, Proton SpongeLow to Moderate Primarily used for dehydrohalogenations; can still cause racemization if left for long periods or heated.
Inorganic, Weak Bases NaHCO₃, K₂CO₃Low (in some cases) Generally not strong enough to deprotonate the α-carbon efficiently, but can still promote racemization over long reaction times.

Recommendation: Whenever possible, design your synthesis to avoid steps that require a base after the chiral center is established. If a base is unavoidable, use a hindered base like 2,4,6-collidine or DBU at the lowest possible temperature (e.g., -78 °C to 0 °C) and for the shortest possible time.

References

  • Joyce, L. A., Maynor, M. S., Dragna, J. M., da Cruz, G. M., Lynch, V. M., Canary, J. W., & Anslyn, E. V. (2011). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. Journal of the American Chemical Society, 133(34), 13746–13752. Available from: [Link]

  • Joyce, L. A., Maynor, M. S., Dragna, J. M., da Cruz, G. M., Lynch, V. M., Canary, J. W., & Anslyn, E. V. (2011). A simple method for the determination of enantiomeric excess and identity of chiral carboxylic acids. PubMed Central. Available from: [Link]

  • You, J., & Anslyn, E. V. (2012). Sensing of enantiomeric excess in chiral carboxylic acids. RSC Publishing. Available from: [Link]

  • Aggarwal, V. K., & de Vicente, J. (2003). A novel strategy for the asymmetric synthesis of chiral cyclopropane carboxaldehydes. Chemical Communications, (5), 648-649. Available from: [Link]

  • Joyce, L. A., et al. (2011). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. Journal of the American Chemical Society. Available from: [Link]

  • Le, A. T., et al. (2021). Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. Organic Chemistry Frontiers. Available from: [Link]

  • Aggarwal, V. K., & de Vicente, J. (2003). A temporary stereocentre approach for the asymmetric synthesis of chiral cyclopropane-carboxaldehydes. Organic & Biomolecular Chemistry. Available from: [Link]

  • Rummelt, S. D., & Breit, B. (2022). Asymmetric Cyclopropanation and Epoxidation via a Catalytically Formed Chiral Auxiliary. Angewandte Chemie International Edition. Available from: [Link]

  • Aggarwal, V. K., & de Vicente, J. (2003). A novel strategy for the asymmetric synthesis of chiral cyclopropane carboxaldehydes. University of Bath's research portal. Available from: [Link]

  • Gitzel, A. (1998). Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. SFU Summit. Available from: [Link]

  • Fedoryński, M. (2003). Syntheses of gem-Dihalocyclopropanes and Their Use in Organic Synthesis. Chemical Reviews. Available from: [Link]

  • Roy, T., & Ghorai, M. K. (2024). Recent developments in the ring-opening transformations of gem-difluorocyclopropanes. Organic & Biomolecular Chemistry. Available from: [Link]

  • Meléndez, J., et al. (2022). A Stereodivergent Approach to the Synthesis of gem-Diborylcyclopropanes. Chemistry – A European Journal. Available from: [Link]

  • Meléndez, J., et al. (2022). A Stereodivergent Approach to the Synthesis of gem-Diborylcyclopropanes. ChemRxiv. Available from: [Link]

  • Fry, A. J., & Moore, R. H. (1976). Stereoselective electrochemical reduction of geminal dihalocyclopropanes. The Journal of Organic Chemistry. Available from: [Link]

  • Clark, J. (n.d.). Hydrolysis of esters. Chemguide. Available from: [Link]

  • LibreTexts. (2022). Hydrolysis of Esters. Chemistry LibreTexts. Available from: [Link]

  • Smith, A. D. (n.d.). Racemization in Drug Discovery. ORCA - Online Research @ Cardiff. Available from: [Link]

  • Ashenhurst, J. (2022). Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry. Available from: [Link]

  • Chemistry Steps. (2020). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. Available from: [Link]

  • Divakaran, R. (n.d.). Mechanisms of Ester hydrolysis. Science discussions. Available from: [Link]

  • Zhang, Z., et al. (2014). Divergent Rearrangements of Cyclopropyl-Substituted Fluoroepoxides Involving C−F Bond Cleavage and Formation. Organic Letters. Available from: [Link]

  • Humphrey, J. M., & Chamberlin, A. R. (1997). Racemization Assays. Chemical Reviews. Available from: [Link]

  • Buchler GmbH. (n.d.). Asymmetric Synthesis. Buchler GmbH. Available from: [Link]

  • Zhang, Y., et al. (2022). Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism. Journal of Medicinal Chemistry. Available from: [Link]

  • Cox, J. A. G., et al. (2021). Aryl-Fluorocyclopropane β-Lactams with Activity Against Mycobacteroides abscessus and Mycobacterium bovis. Aston Publications Explorer. Available from: [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available from: [Link]

  • Kannappan, V. (2024). The Future of Asymmetric Synthesis: Trends and Innovations. Chiralpedia. Available from: [Link]

  • Dr. B. (2024). CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization. YouTube. Available from: [Link]

  • Tuba, R., et al. (2018). Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates. RSC Advances. Available from: [Link]

  • Bentham Science. (n.d.). Chapter - Asymmetric Synthesis: A Boom to Medicinal Chemistry. Bentham Science. Available from: [Link]

  • Hu, H., & Wang, Z. (2023). Cr-Catalyzed Asymmetric Cross Aza-Pinacol Couplings for β-Amino Alcohol Synthesis. Journal of the American Chemical Society. Available from: [Link]

  • Chatalova-Sazepin, C., et al. (2024). Direct Introduction of the 1-Fluorocyclopropyl Group via Stille Cross-Coupling – A Way of Getting Around Per- and Polyfluoroalkyl Substances (PFASs). ResearchGate. Available from: [Link]

  • Goldberg, F. W., et al. (2016). Stereochemical Differences in Fluorocyclopropyl Amides Enable Tuning of Btk Inhibition and Off-Target Activity. ACS Medicinal Chemistry Letters. Available from: [Link]

Sources

Technical Support Center: Handling 2-(2-Chloro-2-fluorocyclopropyl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: CAS-132656-23-6 | Status: Resolved | Tier: 3 (Senior Specialist)[1]

Executive Summary

You are accessing the technical guide for 2-(2-Chloro-2-fluorocyclopropyl)acetic acid (CAS: 132656-23-6).[1][2] This compound is a chiral fluorinated cyclopropane building block, often used in the synthesis of advanced quinolone antibiotics and antiviral agents.[1]

Critical Characteristic: This compound is hygroscopic and potentially low-melting .[1] Improper handling leads to deliquescence (turning into a goo/oil), hydrolysis of downstream intermediates (e.g., acid chlorides), and erroneous stoichiometric calculations.[1]

Part 1: Emergency Triage (Troubleshooting)
Q: My sample arrived or has turned into a sticky oil/paste. Is it ruined?

A: Not necessarily. This is a common issue with hygroscopic


-halo acids. The "oil" is likely the hydrate form or the compound dissolved in absorbed atmospheric water.

Immediate Recovery Protocol: Do NOT heat significantly to dry, as cyclopropyl rings with


-halogens can be thermally sensitive (ring opening or decarboxylation).[1]
  • Dissolution : Dissolve the entire sticky mass in Dichloromethane (DCM) .[1] Water is immiscible with DCM, but the acid will partition.

  • Phase Separation :

    • If a distinct water layer forms: Separate it.[1]

    • If no layer forms (just wet DCM): Proceed to drying.[1]

  • Chemical Drying : Add anhydrous Magnesium Sulfate (

    
    )  to the DCM solution.[1] Stir for 15 minutes.
    
    • Why? Physical drying (vacuum) often fails for sticky hydrates because the surface seals over, trapping moisture inside.[1] Chemical drying in solution is more effective.[1]

  • Filtration & Evaporation : Filter off the

    
     and concentrate the filtrate under reduced pressure (Rotavap) at 
    
    
    
    .
  • Final Dry : Place the residue under high vacuum (

    
    ) for 4-6 hours at ambient temperature.
    
Part 2: Storage & Handling Best Practices
Q: How should I store this to prevent degradation?

A: Treat this compound as Moisture Sensitive and Thermo-Labile .[1]

ParameterRecommendationScientific Rationale
Temperature 2°C to 8°C (Refrigerated)Reduces rate of thermal decomposition (decarboxylation).[1]
Atmosphere Argon or Nitrogen Displaces humid air.[1] Argon is heavier and protects the surface better.
Container Amber Glass + Parafilm/Tape Protects from light; tape prevents cap loosening due to temp changes.[1]
Desiccant P2O5 or Silica Gel Secondary defense in the outer containment vessel (desiccator).[1]
Q: How do I weigh it accurately without it absorbing water?

A: The "Speed-Weigh" or "Difference" method is required.[1]

  • Equilibrate : Allow the closed container to warm to room temperature before opening . (Opening cold causes immediate condensation).[1]

  • Inert Gas : If available, flush the headspace with

    
     before closing.[1]
    
  • Weighing :

    • Tare a dry flask with a septum.[1]

    • Quickly transfer approx.[1][3] amount.

    • Weigh the container before and after transfer (weigh by difference).

    • Do not try to hit a specific 10.00 mg target on an open balance pan; the mass will drift upwards as you watch.[1]

Part 3: Experimental Application (Synthesis)
Q: I need to make the acid chloride. How do I ensure it works with wet starting material?

A: Converting to the acid chloride is actually an excellent purification step because the reagents (


 or 

) consume residual water.[1]

Recommended Reagent: Oxalyl Chloride ($ (COCl)_2 $) with catalytic DMF.[1]

  • Why? Thionyl chloride (

    
    ) requires heat (reflux), which risks opening the cyclopropyl ring.[1] Oxalyl chloride works at 
    
    
    
    .[1]

Reaction Workflow:



Note: The excess oxalyl chloride reacts with water to form gaseous products, effectively "scavenging" the moisture.[1]
Q: What solvents are compatible?

A: Use non-nucleophilic, anhydrous solvents.[1]

SolventCompatibilityNotes
DCM / Chloroform Excellent High solubility, easy removal.[1]
THF / Dioxane Good Must be anhydrous; ethers can coordinate to cations.[1]
Methanol / Ethanol FORBIDDEN Will form esters immediately.[1]
Water FORBIDDEN Dissolves compound; promotes hydrolysis.[1]
DMF / DMSO Avoid as solvent Hard to remove; DMF can be used catalytically.[1]
Part 4: Visual Workflows
Diagram 1: Recovery of Wet/Hygroscopic Sample

Caption: Decision tree for handling samples that have absorbed atmospheric moisture.

DryingProtocol Start Sample State Check IsWet Is sample sticky, oily, or clumping? Start->IsWet Dry Proceed to Experiment (Handle under N2) IsWet->Dry No (Free flowing) Dissolve Dissolve in DCM (Dichloromethane) IsWet->Dissolve Yes DryAgent Add MgSO4 (Chemical Drying) Dissolve->DryAgent Filter Filter & Rotavap (< 40°C) DryAgent->Filter HighVac High Vacuum (4-6 hours) Filter->HighVac HighVac->Dry Recovered

[1]

Diagram 2: Acid Chloride Synthesis (Moisture Scavenging Mode)

Caption: Protocol for generating the reactive intermediate while eliminating residual water.

Synthesis Input Start: Acid (Trace H2O) Reagent Add (COCl)2 + cat. DMF Input->Reagent DCM Solvent Reaction Stir 0°C -> RT (Gas Evolution) Reagent->Reaction Evap Evaporate Volatiles (Removes HCl, CO, CO2) Reaction->Evap Product Pure Acid Chloride (Use Immediately) Evap->Product

Part 5: Analytical Troubleshooting (FAQ)

Q: My NMR shows a broad peak at ~4.8 ppm (in


) or ~1.56 ppm (in 

). Is this an impurity?
A:
  • In

    
     : A peak around 1.56 ppm is likely Water .[1] If the peak is broad, your sample is wet.
    
  • In

    
     : The acid proton exchanges with the solvent, often disappearing or merging with the water/solvent peak at 4.87 ppm.
    
  • Solution : Run NMR in DMSO-

    
     . The acid proton (-COOH) usually appears as a broad singlet between 10-13 ppm, and water appears distinct at 3.33 ppm.[1]
    

Q: The yield of my coupling reaction is low (< 50%). Why? A: If you used a coupling reagent like EDC or HATU with wet acid, the reagent "fired" on the water molecule instead of your amine/alcohol.

  • Fix : Use the Acid Chloride method (Part 3) instead of direct coupling reagents for hygroscopic acids. It is more robust against moisture because the excess chlorinating agent scavenges the water.

References
  • Sigma-Aldrich . 2-(2-Chloro-2-fluorocyclopropyl)acetic acid Product Detail. Retrieved from [1]

  • National Institutes of Health (NIH) - PubChem .[1] Chlorofluoroacetic acid and related structures. Retrieved from [1]

  • Wipf, P. Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. Retrieved from [1]

  • Org. Synth. General procedures for handling hygroscopic acid chlorides. Organic Syntheses, Coll. Vol. 9, p. 13. Retrieved from [1]

Sources

Technical Support Center: Waste Management for Halogenated Cyclopropyl Acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are dealing with a "Triple Threat" chemical intermediate.[1] 2-(2-Chloro-2-fluorocyclopropyl)acetic acid presents three simultaneous hazards that dictate its disposal protocol:

  • Corrosivity: It is a carboxylic acid (

    
    ).[1]
    
  • Reactivity (Ring Strain): The cyclopropane ring (approx.[1] 27.5 kcal/mol strain energy) is substituted with halogens, making it susceptible to ring-opening reactions under thermal or strong nucleophilic stress.[1]

  • Combustion Toxicity: Upon incineration, it generates Hydrogen Fluoride (HF) and Hydrogen Chloride (HCl).[1]

IMMEDIATE ACTION REQUIRED: Do NOT mix this waste with standard non-halogenated organic solvents (e.g., Acetone, Methanol) or strong oxidizing agents.[1]

Module 1: Immediate Containment & Segregation

The "Golden Rule" of Segregation

This compound must be classified as Halogenated Acid Waste .[1] Mixing it with standard organic solvents creates a "mixed waste" stream that is exponentially more expensive and difficult to treat.[1]

Decision Matrix: Waste Stream Segregation

SegregationLogic Start Waste Generated: 2-(2-Chloro-2-fluorocyclopropyl)acetic acid CheckState Physical State? Start->CheckState Solid Solid / Precipitate CheckState->Solid Powder/Crystal Liquid Liquid / Solution CheckState->Liquid Dissolved BinA BIN A: Solid Hazardous Waste (Label: Toxic/Corrosive/Halogenated) Solid->BinA Double Bag & Tag SolventCheck Solvent Content? Liquid->SolventCheck BinB BIN B: Halogenated Acid Waste (pH < 2, Halogenated) SolventCheck->BinB Aqueous or Acidic Matrix BinC BIN C: Mixed Halogenated Solvents (Only if mixed with DCM/Chloroform) SolventCheck->BinC Organic Solvent Matrix Warning CRITICAL: Do NOT mix with Cyanides, Sulfides, or Oxidizers BinB->Warning

Figure 1: Segregation logic flow. Proper segregation prevents dangerous cross-reactions and ensures regulatory compliance.[1]

Container Compatibility
  • Recommended: HDPE (High-Density Polyethylene), PP (Polypropylene), or PTFE (Teflon) lined containers.[1]

  • Forbidden: Metal containers (aluminum/steel) due to acid corrosion; Standard glass (if HF generation is suspected from degradation, though unlikely at RT, glass is acceptable for short-term if the compound is pure).[1]

Module 2: Chemical Treatment & Neutralization (Troubleshooting)

Warning: Neutralization is the most dangerous step.[1] The heat of neutralization can trigger the thermal decomposition of the cyclopropane ring, potentially releasing toxic gases or causing a boil-over.[1]

Protocol: The "Cold-Quench" Method

Use this protocol only if onsite neutralization is required by your facility's EHS mandates.[1] Otherwise, ship as untreated waste.[1]

Reagents:

  • Ice bath (

    
    )
    
  • 10% Sodium Hydroxide (NaOH) or Saturated Sodium Bicarbonate (

    
    )
    
  • pH Indicator strips[1]

Step-by-Step Procedure:

  • Dilution (The Heat Sink):

    • Dilute the waste 1:10 with cold water.[1] This water acts as a heat sink to absorb the enthalpy of neutralization.

  • Cooling:

    • Place the reaction vessel in an ice bath. Ensure the internal temperature is

      
      .
      
  • Titration (Slow Addition):

    • Add the base dropwise with stirring.[1]

    • Troubleshooting Note: If using Bicarbonate, expect significant foaming (

      
      ).[1] Do not cap the vessel!
      
  • Endpoint:

    • Target pH 6–8.[1] Do not overshoot to pH > 10, as strong bases can strip the halogens or open the ring violently.

Data Table: Neutralization Risks
ParameterRisk FactorMitigation Strategy
Exotherm HighDilute 1:10; Use Ice Bath; Monitor Temp (< 20°C).[1]
Gas Evolution Medium (

or

)
Use Fume Hood; Do not seal containers; Use NaOH instead of Bicarbonate if foaming is an issue.[1]
Ring Opening MediumAvoid strong heating; Avoid highly concentrated bases (

).[1]
Precipitation LowIf salts precipitate, add more water to dissolve before disposal.[1]

Module 3: Final Disposal (The "End Game")

The only universally accepted disposal method for this compound is High-Temperature Incineration with Scrubbing .[1]

Why Incineration?

Biological treatment (sewage) is ineffective because the C-F and C-Cl bonds are resistant to microbial degradation.[1] Landfill is prohibited for halogenated organic liquids under RCRA (USA) and similar EU regulations.[1]

Incineration Specifications

When manifesting this waste to your disposal contractor, you must declare the Halogen content.[1]

IncinerationProcess Waste Waste Feed (Halogenated Acid) Furnace Rotary Kiln (>1100°C) Waste->Furnace Injection Gases Combustion Gases (HCl, HF, CO2) Furnace->Gases Combustion Scrubber Wet Scrubber (Caustic Spray) Gases->Scrubber Treatment Output Neutralized Salts (CaF2, NaCl) Scrubber->Output Precipitation

Figure 2: The industrial destruction path.[1] Note the requirement for scrubbing to capture HF and HCl.

Frequently Asked Questions (FAQ)

Q1: Can I mix this waste with my standard chlorinated waste (DCM/Chloroform)?

  • Answer: Technically yes, but Operationally no. While they are both halogenated, the acidity of your compound can corrode the metal drums often used for bulk solvent collection. If you must mix them, ensure the bulk container is plastic (HDPE) and clearly labeled "ACIDIC."

Q2: The waste container is bulging. What do I do?

  • Answer: Evacuate the area immediately. This indicates gas buildup, likely from thermal decomposition or a reaction with impurities.[1]

    • Action: Contact EHS.[1] Do not approach without full PPE (Face shield, chemically resistant suit).[1] If safe, vent the cap slowly in a fume hood.[1]

Q3: Is this compound P-listed or U-listed (EPA)?

  • Answer: As a specific research intermediate, it likely does not have a specific P or U listing. However, it defaults to Characteristic Waste :

    • D002 (Corrosive)[1]

    • D022 (Chloroform - if generated as byproduct)[1]

    • It must be treated as a "Halogenated Solvent/Organic" stream.[1]

Q4: I spilled 50mL on the floor. How do I clean it?

  • Answer:

    • Isolate: Evacuate 5m radius.

    • PPE: Double nitrile gloves, goggles, lab coat.[1]

    • Absorb: Use a non-combustible absorbent (Vermiculite or Clay).[1] Do not use paper towels (fire risk).[1]

    • Neutralize: Sprinkle Sodium Carbonate (Soda Ash) over the absorbent.[1]

    • Collect: Scoop into a plastic jar and label as "Hazardous Waste - Debris."

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] [Link]1]

  • U.S. Environmental Protection Agency (EPA). (2023).[1] Regulations for Hazardous Waste Identification (40 CFR Part 261).[1] EPA.gov.[1] [Link]1]

  • Wipf, P., & Heimgartner, H. (2005).[1] Chemistry of Fluorinated Cyclopropanes. Helvetica Chimica Acta.[1] (Cited for ring strain/reactivity context). [Link]

Sources

Validation & Comparative

"validation of analytical methods for 2-(2-Chloro-2-fluorocyclopropyl)acetic acid"

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Analytical Development

Part 1: Strategic Analysis & Method Selection[1]

The analysis of 2-(2-Chloro-2-fluorocyclopropyl)acetic acid (C₅H₆ClFO₂) presents a specific set of challenges common to halogenated aliphatic intermediates:

  • Lack of Chromophore: The molecule lacks a conjugated

    
    -system, rendering standard UV detection (HPLC-UV ≥ 254 nm) ineffective.[1] Detection at low wavelengths (200–210 nm) is prone to baseline drift and solvent interference.[1]
    
  • Stereochemical Complexity: The cyclopropyl ring contains chiral centers.[1] Analytical methods must distinguish between cis- and trans- diastereomers and potentially enantiomers if the synthesis is asymmetric.[1]

  • Volatility & Polarity: As a small carboxylic acid, it is polar and non-volatile, but its ester derivatives are highly amenable to gas chromatography.[1]

Comparative Analytical Matrix

The following table contrasts the three primary analytical architectures available for this compound.

FeatureMethod A: GC-FID/MS (Derivatized) Method B: LC-MS/MS (Electrospray) Method C: HPLC-CAD/ELSD
Primary Utility Assay & Purity (Gold Standard) Trace Impurity & Genotoxin ScreeningRoutine Process Monitoring
Detection Principle Carbon counting (FID) or Ionization (MS)Mass-to-Charge Ratio (m/z)Aerosol Light Scattering
Sample Prep High: Requires esterification (e.g., BF₃-MeOH)Low: Dilute and ShootMedium: Filtration only
Sensitivity (LOQ) Excellent (< 1 ppm with MS)Superior (< 10 ppb)Moderate (~50–100 ppm)
Stereo-Selectivity High: Excellent resolution of diastereomers on capillary columnsModerate: Requires specialized chiral columnsModerate
Robustness High (once derivatized)Medium (Matrix effects)Medium (Non-linear response)

Scientist’s Recommendation: For release testing and purity profiling (Assay > 98%), GC-FID with pre-column derivatization is the recommended validation target. It offers the highest resolution for stereoisomers and superior linearity compared to CAD/ELSD. LC-MS/MS is reserved for trace analysis of this compound in biological matrices or final drug products.[1]

Part 2: Decision Logic & Workflow Visualization

The following decision tree illustrates the logic for selecting the validation path and the subsequent workflow for the recommended GC method.

MethodValidation Start Analyte: 2-(2-Chloro-2-fluorocyclopropyl)acetic acid CheckUV Strong UV Chromophore? Start->CheckUV IsTrace Trace/Bioanalysis Required? CheckUV->IsTrace No (Aliphatic) GC_Path Select GC-FID (Derivatization) High Res, Linear, Cost-Effective IsTrace->GC_Path No (Purity/Assay) LCMS_Path Select LC-MS/MS High Sensitivity, No Heat Stress IsTrace->LCMS_Path Yes (ppm levels) Deriv Step 1: Derivatization (MeOH/BF3 -> Methyl Ester) GC_Path->Deriv Spec Step 2: Specificity (Diastereomer Separation) Deriv->Spec Lin Step 3: Linearity & Range (r² > 0.999) Spec->Lin Acc Step 4: Accuracy (Spike Recovery 98-102%) Lin->Acc

Caption: Decision logic for selecting GC-FID over LC-MS and the subsequent validation lifecycle per ICH Q2(R1).

Part 3: Detailed Validation Protocol (GC-FID)[1]

This protocol validates the assay and purity of the target compound via conversion to its methyl ester: Methyl 2-(2-chloro-2-fluorocyclopropyl)acetate .[1]

Experimental Conditions
  • Instrument: Gas Chromatograph with Flame Ionization Detector (FID) and Split/Splitless Injector.[1]

  • Column: DB-624 or VF-624ms (6% Cyanopropyl-phenyl-dimethylpolysiloxane), 30m × 0.25mm × 1.4µm.[1]

    • Rationale: The "624" phase is specifically designed for volatile halogenated compounds, providing superior selectivity over standard non-polar (DB-1/DB-5) columns.[1]

  • Carrier Gas: Helium at 1.5 mL/min (Constant Flow).[1]

  • Temperature Program:

    • Initial: 60°C (Hold 2 min)

    • Ramp A: 10°C/min to 180°C

    • Ramp B: 25°C/min to 240°C (Hold 5 min)

  • Inlet: 220°C, Split Ratio 20:1.

  • Detector (FID): 260°C; H₂ 30 mL/min, Air 300 mL/min.

Sample Preparation (Derivatization)[2][3][4][5][6]

Since the free acid is difficult to chromatograph, in-situ methylation is required.[1]

  • Weighing: Transfer 50.0 mg of sample into a 20 mL headspace vial or reaction tube.

  • Dissolution: Add 2.0 mL of Methanol (HPLC Grade).

  • Catalyst Addition: Add 0.5 mL of 14% Boron Trifluoride (

    
    ) in Methanol.
    
  • Incubation: Seal and heat at 60°C for 30 minutes.

    • Mechanism:[1][2][3] Acid-catalyzed Fischer esterification converts the carboxylic acid to the volatile methyl ester.[1]

  • Extraction: Cool to room temperature. Add 2.0 mL of n-Heptane and 2.0 mL of saturated

    
     solution. Vortex for 1 minute.
    
  • Separation: Allow phases to separate. Transfer the upper organic layer (Heptane containing the ester) to a GC vial.

Validation Parameters & Acceptance Criteria (ICH Q2)
A. Specificity (Selectivity)[1][4]
  • Objective: Demonstrate separation of the main peak from solvents, reagents, and diastereomers.

  • Procedure: Inject Blank (Heptane), Placebo (Derivatization reagents w/o sample), and Spiked Sample.

  • Requirement:

    • No interfering peaks at the retention time of the analyte.

    • Resolution (

      
      ):  If cis- and trans- isomers are present, 
      
      
      
      between isomers is required for accurate quantification.
B. Linearity[1][5]
  • Objective: Verify proportionality of response.

  • Range: 80% to 120% of the target test concentration (e.g., 0.8 to 1.2 mg/mL).

  • Procedure: Prepare 5 concentration levels (e.g., 80%, 90%, 100%, 110%, 120%). Perform derivatization on each level independently to validate the linearity of the reaction itself, not just the detector.

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    .[1]
C. Accuracy (Recovery)
  • Objective: Confirm no bias in the derivatization/extraction.

  • Procedure: Spike a known purity standard into the matrix (or solvent) at 3 levels (80%, 100%, 120%) in triplicate.

  • Acceptance: Mean recovery 98.0% – 102.0% with %RSD

    
    .[1]
    
D. Precision (Repeatability)
  • Procedure: Prepare and analyze 6 independent preparations of the sample at 100% concentration.

  • Acceptance: %RSD of the peak area ratios

    
    .
    

Part 4: Troubleshooting & Causality

ObservationProbable CauseCorrective Action
Tailing Peaks Active sites in liner or column; Incomplete derivatization (free acid remaining).[1]Replace inlet liner with deactivated wool.[1] Increase derivatization time or

concentration.
Split Peaks Solvent mismatch or column overload.Use a solvent with a boiling point closer to the initial oven temp (60°C). Reduce injection volume (1 µL → 0.5 µL).
Extra Peaks Transesterification of impurities or degradation.[1]Ensure reaction temp does not exceed 60°C to prevent defluorination or ring opening.[1]
Low Recovery Volatility loss during heating.[1]Ensure reaction vials are tightly crimped.[1] Cool completely before opening.

Part 5: References

  • ICH Harmonised Tripartite Guideline. (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1][4] Link

  • Poole, C. F. (2003).[1] New trends in solid-phase extraction.[1] Trends in Analytical Chemistry, 22(6), 362-373.[1] (Context on sample prep for polar acids). Link

  • Phenomenex. (2023).[1] GC Analysis of Chlorinated Acids and Herbicides.[1] Application Note. (Reference for column selection "624" series for halogenated acids). Link

  • Sigma-Aldrich. (n.d.).[1] Derivatization Reagents for Gas Chromatography.[1] Technical Bulletin.[1] (Source for BF3-MeOH protocols). Link

Sources

A Comparative Analysis of the Biological Activity of 2-(2-Chloro-2-fluorocyclopropyl)acetic Acid and Its Analogues

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of agrochemical and pharmaceutical research, the quest for novel molecules with enhanced biological activity and specificity is perpetual. Cyclopropane rings, due to their unique conformational constraints and electronic properties, are privileged scaffolds in the design of bioactive compounds. This guide provides a comprehensive comparison of the biological activity of 2-(2-Chloro-2-fluorocyclopropyl)acetic acid and its structural analogues, offering insights for researchers, scientists, and professionals in drug and herbicide development.

Introduction: The Significance of Halogenated Cyclopropyl Carboxylic Acids

2-(2-Chloro-2-fluorocyclopropyl)acetic acid is a synthetic molecule featuring a halogen-substituted cyclopropane ring attached to an acetic acid moiety. This structural motif is of significant interest due to its potential to mimic natural substrates and interact with biological targets in a highly specific manner. The presence of both chlorine and fluorine atoms on the cyclopropyl ring can profoundly influence the compound's lipophilicity, metabolic stability, and binding affinity to target proteins.

The primary mechanism of action for many cyclopropyl carboxylic acid derivatives, particularly in the context of herbicidal activity, is the inhibition of Acetyl-CoA Carboxylase (ACCase).[1][2] ACCase is a crucial enzyme in the biosynthesis of fatty acids, a fundamental process for cell membrane formation and energy storage in both plants and animals.[2][3]

Mechanism of Action: Inhibition of Acetyl-CoA Carboxylase (ACCase)

ACCase catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA, the rate-limiting step in fatty acid synthesis.[2][3] In mammals, two isoforms exist: ACC1, primarily cytosolic and involved in fatty acid synthesis, and ACC2, located on the outer mitochondrial membrane, which regulates fatty acid oxidation.[3][4] Inhibition of ACCase disrupts lipid homeostasis, leading to cytotoxic effects in rapidly proliferating cells, such as in weeds or cancerous tumors.[4]

ACCase_Inhibition Acetyl-CoA Acetyl-CoA ACCase ACCase Acetyl-CoA->ACCase Substrate Malonyl-CoA Malonyl-CoA Fatty Acid Synthesis Fatty Acid Synthesis Malonyl-CoA->Fatty Acid Synthesis ACCase->Malonyl-CoA Catalysis 2-(2-Chloro-2-fluorocyclopropyl)acetic acid & Analogues 2-(2-Chloro-2-fluorocyclopropyl)acetic acid & Analogues 2-(2-Chloro-2-fluorocyclopropyl)acetic acid & Analogues->ACCase Inhibition

Caption: Inhibition of Acetyl-CoA Carboxylase (ACCase) by cyclopropylacetic acid analogues.

Comparative Biological Activity

The biological activity of 2-(2-Chloro-2-fluorocyclopropyl)acetic acid analogues is highly dependent on the nature and stereochemistry of the substituents on both the cyclopropane ring and the carboxylic acid group.

Herbicidal Activity

Many cyclopropane derivatives have been investigated for their herbicidal properties.[5] The efficacy of these compounds often correlates with their ability to inhibit plant ACCase.

Compound/AnalogueTarget WeedsActivity LevelReference
Aryloxyphenoxypropionates (APP) AnaloguesMonocotyledonous weeds (e.g., barnyard grass, goosegrass)High, some resistance observed
2-Cyano-3-substituted-pyridinemethylaminoacrylatesBroadleaf and grass weedsExcellent, some at 75 g/ha[6]
Aryloxyacetic acid derivativesBroadleaf weeds (e.g., Amaranthus retroflexus)High, comparable to mesotrione[7]
7-Azaindolylpicolinic acidsBarnyard grass, A. retroflexusGood, some more potent than picloram[8]

Table 1: Comparison of Herbicidal Activity of Structurally Related Compound Classes.

The introduction of halogen atoms, as seen in 2-(2-Chloro-2-fluorocyclopropyl)acetic acid, can enhance herbicidal potency. The specific stereochemistry of the substituents on the cyclopropane ring is also critical for activity. For instance, studies on fluorocyclopropyl quinolones have shown that cis derivatives are more potent against Gram-positive bacteria than their trans counterparts.[9] A similar stereochemical dependence is observed in the inhibition of Bruton's tyrosine kinase (Btk) by fluorocyclopropyl amides, where the (R,R)-stereoisomer exhibited a better safety profile.[10]

Therapeutic Potential

Beyond agriculture, ACCase inhibitors are being explored as therapeutic agents for various diseases, including cancer, nonalcoholic fatty liver disease (NAFLD), and diabetes.[3][4][11] By inhibiting de novo lipogenesis, these compounds can selectively target cancer cells, which often exhibit upregulated fatty acid synthesis.[4]

Compound ClassTherapeutic AreaKey FindingsReference
Dual ACC1/ACC2 InhibitorsGlioblastomaPreferentially blunted proliferation of aggressive EGFRvIII cells.[4]
Liver-directed ACC InhibitorsNAFLDReduced hepatic fat content and improved insulin sensitivity.[3][11]
Cyclopropyl Amide IsosteresAutoimmune DiseasesReversible Btk inhibitors with stereodependent activity.[10]
Fluoroquinolones with Cyclopropyl MoietyBacterial InfectionsPotent antibacterial activity, with stereoisomers showing differential effects.[9]

Table 2: Therapeutic Applications of Cyclopropane-Containing Molecules and ACC Inhibitors.

Experimental Protocols

The evaluation of the biological activity of 2-(2-Chloro-2-fluorocyclopropyl)acetic acid and its analogues involves a series of in vitro and in vivo assays.

In Vitro ACCase Inhibition Assay

This assay directly measures the enzymatic activity of ACCase in the presence of the test compounds.

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds against ACCase.

Principle: The activity of ACCase is quantified by measuring the incorporation of radiolabeled bicarbonate ([¹⁴C]HCO₃⁻) into the acid-stable product, malonyl-CoA.

Step-by-Step Methodology:

  • Enzyme Preparation: Purify ACCase from a relevant source (e.g., rat liver for mammalian ACC, corn seedling chloroplasts for plant ACC).[2]

  • Reaction Mixture: Prepare a reaction buffer containing acetyl-CoA, ATP, MgCl₂, and [¹⁴C]HCO₃⁻.

  • Inhibition Assay:

    • Add varying concentrations of the test compound (dissolved in a suitable solvent like DMSO) to the reaction mixture.

    • Initiate the reaction by adding the purified ACCase enzyme.

    • Incubate at a controlled temperature (e.g., 37°C) for a specific time.

  • Termination and Detection:

    • Stop the reaction by adding a strong acid (e.g., HCl).

    • Dry the samples to remove unreacted [¹⁴C]HCO₃⁻.

    • Quantify the radioactivity of the acid-stable malonyl-CoA using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

Caption: Workflow for in vitro ACCase inhibition assay.

Greenhouse Herbicidal Activity Assay

This whole-plant assay evaluates the post-emergence herbicidal efficacy of the compounds.

Objective: To assess the herbicidal activity of the compounds on various weed species under controlled environmental conditions.

Step-by-Step Methodology:

  • Plant Cultivation: Grow selected weed species (e.g., barnyard grass, Setaria viridis) in pots in a greenhouse.

  • Compound Application:

    • Prepare solutions of the test compounds at different concentrations (e.g., 150 g a.i./hm²).

    • Include a positive control (a commercial herbicide like Metamifop) and a negative control (solvent only).

    • Apply the solutions as a foliar spray to the plants at a specific growth stage.

  • Evaluation:

    • Visually assess the percentage of plant injury (e.g., chlorosis, necrosis, growth inhibition) at regular intervals (e.g., 7, 14, and 21 days after treatment).

  • Data Analysis: Compare the herbicidal effects of the test compounds to the controls to determine their efficacy.

Structure-Activity Relationship (SAR) Insights

The collective findings from various studies on cyclopropane-containing compounds allow for the deduction of several structure-activity relationship trends:

  • Halogenation: The presence and nature of halogen atoms on the cyclopropyl ring significantly impact activity. Fluorine substitution can alter electronic properties and metabolic stability.[9][10]

  • Stereochemistry: The spatial arrangement of substituents on the cyclopropane ring is often crucial for potent biological activity, with different stereoisomers exhibiting varying levels of efficacy and off-target effects.[9][10]

  • Carboxylic Acid Moiety: Modifications to the acetic acid group, such as esterification or conversion to an amide, can influence the compound's pharmacokinetic properties and target engagement.[10]

  • Substituents on Aryl Rings: For analogues containing aryl groups, the type and position of substituents on the ring are critical for high activity.[6][7]

Conclusion and Future Directions

2-(2-Chloro-2-fluorocyclopropyl)acetic acid and its analogues represent a promising class of molecules with diverse biological activities, primarily centered around the inhibition of ACCase. The fine-tuning of their chemical structure, particularly the stereochemistry and halogenation pattern of the cyclopropyl ring, offers a powerful strategy for developing highly potent and selective herbicides and therapeutic agents.

Future research should focus on a more systematic exploration of the chemical space around this scaffold. The synthesis and evaluation of a broader range of stereoisomers and analogues with diverse functional groups will be instrumental in elucidating a more detailed SAR. Furthermore, in-depth studies on the metabolic fate and toxicological profiles of lead compounds are essential for their successful translation into practical applications.

References

  • Journal of Chemical and Pharmaceutical Research. Synthesis and Herbicidal Activity of 2-(4-aryloxyphenoxy) propionamides derivatives. [Link]

  • ACS Medicinal Chemistry Letters. Stereochemical Differences in Fluorocyclopropyl Amides Enable Tuning of Btk Inhibition and Off-Target Activity. [Link]

  • Journal of Agricultural and Food Chemistry. Synthesis and herbicidal activity of 2-cyano-3-substituted-pyridinemethylaminoacrylates. [Link]

  • Journal of Medicinal Chemistry. Fluorocyclopropyl quinolones. 1. Synthesis and structure-activity relationships of 1-(2-fluorocyclopropyl)-3-pyridonecarboxylic acid antibacterial agents. [Link]

  • PLoS One. Inhibition of Acetyl-CoA Carboxylase 1 (ACC1) and 2 (ACC2) Reduces Proliferation and De Novo Lipogenesis of EGFRvIII Human Glioblastoma Cells. [Link]

  • Hepatology. Acetyl-CoA Carboxylase Inhibition Reverses NAFLD and Hepatic Insulin Resistance but Promotes Hypertriglyceridemia in Rodents. [Link]

  • Hepatology. Acetyl-CoA Carboxylase Inhibition Reverses NAFLD and Hepatic Insulin Resistance but Promotes Hypertriglyceridemia in Rodents. [Link]

  • Beilstein Journal of Organic Chemistry. Synthesis and herbicidal activities of aryloxyacetic acid derivatives as HPPD inhibitors. [Link]

  • Asian Journal of Chemistry. Synthesis and Biological Activities of 3-1-(3-(2-Chloro-3,3,3-trifluoro-prop-1-enyl- 2,2-dimethylcyclopropanecarbonyl)-3-Substituted Phenyl Thiourea. [Link]

  • Molecules. Synthesis and herbicidal activities of 7-azindolylpicolinic acids and their methyl esters derivatives. [Link]

  • ResearchGate. Synthesis and herbicidal activity of new substituted 2-and 4-pyrimidinyloxyphenoxypropionate derivatives. [Link]

Sources

"comparative study of 2-(2-Chloro-2-fluorocyclopropyl)acetic acid stereoisomers"

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Stereoisomers of 2-(2-Chloro-2-fluorocyclopropyl)acetic Acid for Drug Development Professionals

The principle of stereoisomerism is a cornerstone of modern medicinal chemistry and drug development. Molecules that share the same chemical formula and connectivity but differ in the three-dimensional arrangement of their atoms can exhibit profoundly different pharmacological and toxicological profiles.[1] This guide provides a comprehensive comparative analysis of the stereoisomers of 2-(2-Chloro-2-fluorocyclopropyl)acetic acid, a scaffold of growing interest due to the unique conformational constraints and electronic properties imparted by the gem-halofluorocyclopropyl group.

The presence of two chiral centers on the cyclopropane ring (at C1 and C2) gives rise to four potential stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R). Understanding the distinct properties of each is critical for advancing any drug candidate based on this framework. We will delve into the stereoselective synthesis, chromatographic separation, and comparative biological activities, providing actionable insights and detailed experimental protocols for researchers in the field.

The Stereochemical Landscape: Synthesis and Separation

The synthesis of 2-chloro-2-fluorocyclopropyl derivatives presents significant stereochemical challenges. Controlling both the relative (cis/trans) and absolute configuration is paramount. Stereoselective synthesis often involves methods like rhodium-catalyzed cyclopropanation of specific fluoro-olefins.[2] However, in many discovery programs, the initial output is a racemic or diastereomeric mixture. Consequently, robust methods for separation and characterization are essential.

Chromatographic Resolution: The Key to Pure Enantiomers

The most reliable method for separating stereoisomers on both analytical and preparative scales is chiral chromatography.[3] Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) with chiral stationary phases (CSPs) are the industry standards.

G RacemicMixture RacemicMixture ChiralHPLC ChiralHPLC RacemicMixture->ChiralHPLC Injection Diastereomers Diastereomers ChiralHPLC->Diastereomers Step 1 Enantiomers Enantiomers Diastereomers->Enantiomers Step 2 PureIsomers PureIsomers Enantiomers->PureIsomers Collection Characterization Characterization PureIsomers->Characterization Analysis BioAssay BioAssay PureIsomers->BioAssay Testing

Immobilized polysaccharide-based CSPs, such as CHIRALPAK® IM, offer expanded solvent compatibility, which can be crucial for optimizing the separation of acidic compounds like the topic molecule.[4] The addition of modifiers like dichloromethane (DCM), ethyl acetate (EtOAc), or methyl tert-butyl ether (MtBE) to the mobile phase can significantly improve resolution and selectivity that might not be achievable with standard normal-phase conditions.[4]

Comparative Performance Data

The true value of separating stereoisomers is realized when their biological activities are compared. While data for 2-(2-Chloro-2-fluorocyclopropyl)acetic acid itself is not publicly available, we can draw authoritative parallels from structurally related fluorocyclopropyl-containing molecules in clinical development, such as reversible Bruton's tyrosine kinase (Btk) inhibitors.[5] These studies consistently demonstrate that stereochemistry dictates potency, selectivity, and safety.

Table 1: Physicochemical and Pharmacokinetic Properties (Hypothetical Data Based on Analogs)
Property(1R,2S) Isomer(1S,2R) Isomer(1R,2R) Isomer(1S,2S) IsomerRationale / Causality
Configuration ciscistranstransRelative position of F and the acetic acid group.
Aqueous Solubility (µg/mL) 55582522cis isomers often exhibit higher polarity and solubility.
LogD (pH 7.4) 1.81.82.52.6trans isomers can pack more efficiently, increasing lipophilicity.
Caco-2 Permeability (Papp A→B) ModerateModerateHighHighIncreased lipophilicity of trans isomers often correlates with higher passive permeability.
Metabolic Stability (% remaining) 65%68%85%82%One enantiomer may be a preferred substrate for metabolic enzymes (e.g., CYPs).

Data is illustrative and based on trends observed for similar chiral compounds.

Table 2: Pharmacological Profile (Hypothetical Data Based on Btk Inhibitor Analogs[5])
Parameter(1R,2S) Isomer(1S,2R) Isomer(1R,2R) Isomer(1S,2S) IsomerRationale / Causality
Target Potency (IC50, nM) 2.43.24558The precise 3D orientation of the cis-(1R,2S) isomer allows for optimal hydrogen bonding and van der Waals interactions within the target's active site, a common observation in kinase inhibitors.[5]
Kinase Selectivity (vs. Off-Target) >500-fold>400-fold50-fold45-foldThe optimal fit of the primary isomer reduces binding to related but structurally different kinase pockets.
hERG Inhibition (IC50, µM) >103.5>10>10A critical safety liability. The specific stereochemistry of the cis-(1S,2R) isomer leads to an unintended interaction with the hERG channel, while its enantiomer does not.[5]

As the data illustrates, the seemingly minor change in the spatial arrangement of atoms leads to dramatic differences. In this hypothetical but realistic scenario, the (1R,2S)-cis isomer emerges as the superior candidate, possessing exquisite potency, high selectivity, and a clean hERG profile. Its enantiomer, while nearly equipotent, carries a significant hERG risk, making it unsuitable for development. The trans isomers are significantly less potent, rendering them inactive. This underscores the necessity of evaluating each stereoisomer independently.

Experimental Protocol: Chiral HPLC Separation

This protocol details a robust method for the analytical separation of the four stereoisomers of 2-(2-Chloro-2-fluorocyclopropyl)acetic acid. The goal is to achieve baseline resolution (R > 1.5) for all peaks.

Objective: To resolve the four stereoisomers from a synthesized mixture.

Materials and Equipment:
  • HPLC system with a UV detector

  • Chiral Stationary Phase (CSP) Column: CHIRALPAK® IM (150 mm x 4.6 mm i.d., 5 µm)

  • Mobile Phase Solvents (HPLC Grade): n-Hexane, Ethanol (EtOH), Dichloromethane (DCM), Trifluoroacetic acid (TFA)

  • Sample: Racemic mixture of 2-(2-Chloro-2-fluorocyclopropyl)acetic acid dissolved in mobile phase (1 mg/mL)

Step-by-Step Methodology:
  • System Preparation:

    • Equilibrate the CHIRALPAK® IM column with the initial mobile phase (Hexane/EtOH/TFA = 90/10/0.1 v/v/v) at a flow rate of 1.0 mL/min.

    • Rationale: Standard normal phase conditions are a good starting point. TFA is added to suppress the ionization of the carboxylic acid, ensuring better peak shape and retention.

  • Initial Screening Injection:

    • Inject 5 µL of the sample onto the column.

    • Monitor the chromatogram at 210 nm.

    • Rationale: This initial run establishes the retention times and assesses the degree of separation with a standard mobile phase. It is likely that not all four isomers will be resolved.

  • Method Optimization (Solvent Modification):

    • If baseline resolution is not achieved, modify the mobile phase by introducing a stronger solvent like DCM. Prepare a new mobile phase: Hexane/DCM/EtOH/TFA = 45/45/10/0.1 (v/v/v/v).

    • Re-equilibrate the column with the new mobile phase for at least 20 column volumes.

    • Inject the sample again and analyze the chromatogram.

    • Rationale: The immobilized nature of the CHIRALPAK® IM column allows for the use of solvents like DCM, which can significantly alter the chiral recognition mechanism and improve selectivity between stereoisomers.[4]

  • Data Analysis:

    • Integrate the peaks for all four stereoisomers.

    • Calculate the resolution (R) between adjacent peaks. The goal is R > 1.5 for quantification.

    • Calculate the selectivity factor (α) for each pair of enantiomers.

G cluster_input Input cluster_output Stereoisomer Relationship RacemicMix {Racemic Mixture | {cis-(1R,2S) + cis-(1S,2R) + trans-(1R,2R) + trans-(1S,2S)}} Diastereomers {Diastereomeric Pairs | Two distinct groups based on relative stereochemistry} CisPair {cis Pair | Enantiomers: (1R,2S) / (1S,2R)} Diastereomers->CisPair Different physical properties TransPair {trans Pair | Enantiomers: (1R,2R) / (1S,2S)} Diastereomers->TransPair Different physical properties

Conclusion

The comprehensive evaluation of all stereoisomers is not merely an academic exercise; it is a regulatory and scientific imperative. For molecules like 2-(2-Chloro-2-fluorocyclopropyl)acetic acid, the seemingly subtle differences between isomers translate into significant disparities in potency, selectivity, and, most critically, safety. The case of fluorocyclopropyl-containing Btk inhibitors clearly demonstrates that one enantiomer can be a promising drug candidate while its mirror image may possess dangerous off-target effects.[5]

Therefore, a development strategy must prioritize the early-stage separation, characterization, and independent biological testing of each stereoisomer. By investing in robust stereoselective synthesis or efficient chromatographic resolution, research organizations can mitigate late-stage failures, de-risk their portfolios, and ensure the selection of the single isomer with the optimal therapeutic profile. The (1R,2S)-cis isomer, based on analogous compounds, represents the most promising candidate for further investigation.

References

  • Title: Stereochemical Differences in Fluorocyclopropyl Amides Enable Tuning of Btk Inhibition and Off-Target Activity Source: ACS Medicinal Chemistry Letters URL: [Link]

  • Title: The Improved Chiral Resolution of Mecoprop Enantiomers on CHIRALPAK® IM Source: Daicel Chiral Technologies URL: [Link]

  • Title: A New Method for Production of Chiral 2-Aryl-2-fluoropropanoic Acids Using an Effective Organocatalyzed Kinetic Resolution Source: Molecules (MDPI) URL: [Link]

  • Title: Enantioselective Synthesis of Chiral Multicyclic γ-Lactones via Dynamic Kinetic Resolution of Racemic γ-Keto Carboxylic Acids Source: National Institutes of Health URL: [Link]

  • Title: Part 6: Resolution of Enantiomers Source: Chiralpedia URL: [Link]

  • Title: Synthesis of (2S)-2-Chloro-2-fluororibolactone via Stereoselective Electrophilic Fluorination Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Stereochemistry and Biological Activity of Drugs Source: SlideShare URL: [Link]

  • Title: Acetic acid-promoted cascade N-acyliminium ion/aza-Prins cyclization: stereoselective synthesis of functionalized fused tricyclic piperidines Source: Chemical Communications (RSC Publishing) URL: [Link]

  • Title: BICYCLO[3.3.0]OCTANE-2,6-DIONE Source: Organic Syntheses URL: [Link]

  • Title: Separation Of Enantiomers : Synthetic Methods Source: ResearchGate URL: [Link]

  • Title: Stereoselective Synthesis of Fluoroalkanes via FLP Mediated Monoselective C F Activation of Geminal Difluoroalkanes Source: Chemistry – A European Journal URL: [Link]

  • Title: Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) Source: Pharmaceuticals (MDPI) URL: [Link]

  • Title: Fluorocyclopropyl quinolones. 1. Synthesis and structure-activity relationships of 1-(2-fluorocyclopropyl)-3-pyridonecarboxylic acid antibacterial agents Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Stereoselective synthesis of cis-2-fluorocyclopropanecarboxylic acid Source: Tetrahedron Letters URL: [Link]

Sources

"benchmarking 2-(2-Chloro-2-fluorocyclopropyl)acetic acid against other reagents"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(2-Chloro-2-fluorocyclopropyl)acetic acid (CFCA) represents a specialized, high-value building block in modern medicinal chemistry. While gem-difluorocyclopropanes (DFCPs) have become standard bioisosteres for carbonyls or ethers, the gem-chlorofluoro variant offers a unique orthogonal vector for optimizing lipophilicity , metabolic stability , and stereochemical complexity .

This guide objectively benchmarks CFCA against its primary competitors: the unsubstituted cyclopropyl analog and the gem-difluoro standard.

Part 1: Strategic Benchmarking & Performance Data

The Comparative Matrix

The following data synthesizes physicochemical properties derived from structure-activity relationship (SAR) principles and representative literature values for this chemotype.

FeatureCFCA (Focus Product) gem-Difluoro (DFCAA)Unsubstituted (CPAA)
Structure



pKa (COOH) ~3.2 - 3.5 (Increased Acidity)~3.1 - 3.4~4.8 (Baseline)
LogD (pH 7.4) High (+0.4 vs DFCAA) ModerateLow
Metabolic Stability Excellent (Blocks CYP oxid.)ExcellentModerate (Ring oxidation risk)
Stereochemistry Complex (2 Stereocenters) Simple (1 Stereocenter)Simple (1 Stereocenter)
Steric Bulk High (Cl > F) Low (F ≈ H)Low
C-X Bond Energy C-Cl (Weakest of halides)C-F (Strongest)C-H
Technical Analysis of Key Differentiators
The "Chlorine Advantage" (Lipophilicity & Sterics)

While fluorine is often described as an isostere of hydrogen, chlorine is significantly larger (Van der Waals radius: 1.75 Å vs. 1.47 Å for F).

  • Lipophilicity: The substitution of F with Cl in the cyclopropane ring typically increases LogP by approximately 0.5–0.7 log units . This makes CFCA the superior choice when a lead compound is too polar to cross the blood-brain barrier (BBB) or cell membranes.

  • Conformational Locking: The larger chlorine atom introduces a higher rotational barrier to the acetic acid side chain compared to the gem-difluoro analog. This can lock the molecule into a bioactive conformation more effectively than DFCAA.

Stereochemical "Vectorization"

Unlike gem-difluoro cyclopropanes, which are achiral at the geminal carbon, CFCA introduces a second chiral center.

  • Implication: This creates diastereomers (cis-Cl/COOH vs. trans-Cl/COOH).

  • Benefit: Allows fine-tuning of ligand-protein interactions. If a binding pocket has a specific hydrophobic cleft, the specific orientation of the lipophilic Chlorine atom can yield a 10-100x potency boost over the symmetric Difluoro analog.

Part 2: Experimental Protocols

Synthesis of Ethyl 2-(2-chloro-2-fluorocyclopropyl)acetate

Note: Direct synthesis of the acid is often low-yielding due to carbene sensitivity. The standard industrial route proceeds via the ester.

Reagents:

  • Ethyl 3-butenoate (Substrate)

  • Sodium dichlorofluoroacetate (Carbene Source)

  • Diglyme (Solvent)

  • Acetic anhydride (Catalyst/Activator)

Protocol:

  • Setup: Flame-dry a 250mL three-neck round-bottom flask equipped with a reflux condenser and internal thermometer. Maintain an inert Nitrogen atmosphere.

  • Solvation: Dissolve Ethyl 3-butenoate (10.0 mmol) in anhydrous Diglyme (20 mL).

  • Carbene Precursor: Add Sodium dichlorofluoroacetate (25.0 mmol, 2.5 equiv) to the solution.

  • Initiation: Heat the mixture to 120°C . Dropwise add Acetic Anhydride (5.0 mmol) over 30 minutes. Critical: Monitor gas evolution (CO2); rapid addition can cause foam-over.

  • Reaction: Stir at 120°C for 4 hours. Monitor via TLC (Hexane/EtOAc 9:1). The spot for the alkene starting material (Rf ~0.6) should disappear, replaced by the cyclopropane product (Rf ~0.5).

  • Workup: Cool to room temperature. Pour into ice-water (100 mL). Extract with Diethyl Ether (3 x 50 mL).

  • Purification: Wash combined organics with sat. NaHCO3 and Brine. Dry over MgSO4. Concentrate in vacuo.

  • Isolation: Purify via flash column chromatography (Silica, 0-10% EtOAc in Hexanes).

    • Yield Expectation: 65-75% as a mixture of diastereomers.

Metabolic Stability Benchmarking (Microsomal Stability Assay)

To validate the stability claim, perform this self-validating assay.

  • System: Human Liver Microsomes (HLM) at 0.5 mg protein/mL.

  • Test Compounds: CFCA (Test), Unsubstituted Cyclopropylacetic Acid (Negative Control), Verapamil (High Clearance Control).

  • Incubation: 1 µM compound concentration in phosphate buffer (pH 7.4) with NADPH regenerating system.

  • Sampling: Aliquot at 0, 15, 30, and 60 minutes. Quench with ice-cold Acetonitrile containing internal standard.

  • Analysis: LC-MS/MS quantification of parent remaining.

  • Calculation:

    
    
    

Part 3: Visualizing the Decision Process

The following diagram illustrates the decision logic for selecting CFCA over its competitors during the Lead Optimization phase.

ReagentSelection Start Lead Optimization: Modifying Carboxylic Acid Sidechain CheckMetab Is Metabolic Stability (Beta-Oxidation) a problem? Start->CheckMetab CheckPolarity Is the molecule too Polar (Low LogD)? CheckMetab->CheckPolarity Yes UseUnsub Use Unsubstituted Cyclopropyl Acetic Acid CheckMetab->UseUnsub No CheckPotency Is Potency Limited by Steric Fit? CheckPolarity->CheckPotency No (LogD is fine) UseChloroFluoro SELECT CFCA (gem-ChloroFluoro) CheckPolarity->UseChloroFluoro Yes (Need Lipophilicity) UseDifluoro Use gem-Difluoro (DFCAA) CheckPotency->UseDifluoro No (Standard Bioisostere) CheckPotency->UseChloroFluoro Yes (Need Asymmetry/Bulk)

Figure 1: Decision Matrix for selecting Halogenated Cyclopropanes in Medicinal Chemistry.

Part 4: Mechanism of Action (Synthesis)

Understanding the carbene addition is vital for troubleshooting low yields. The formation of the chlorofluorocarbene is the rate-limiting step.

SynthesisMechanism Precursor Sodium Dichlorofluoroacetate Carbene Chlorofluorocarbene [:CFCl] Precursor->Carbene Heat (-CO2, -NaCl) SideProduct CO2 + NaCl Precursor->SideProduct TS Transition State (Concerted Cycloaddition) Carbene->TS Substrate Ethyl 3-butenoate Substrate->TS Product Ethyl 2-(2-chloro-2-fluoro cyclopropyl)acetate TS->Product Stereoselective Addition

Figure 2: Mechanism of chlorofluorocarbene generation and cycloaddition.

References

  • Dolbier, W. R., et al. (2000). "Efficient generation of chlorofluorocarbene and its addition to alkenes." Journal of Organic Chemistry.

  • Wilsily, A., & Fillion, E. (2009). "Gem-difluorocyclopropanes in Drug Discovery: Synthesis and Properties." Bioorganic & Medicinal Chemistry Letters.

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.

  • Haufe, G. (2008). "Fluorine-containing amino acids: Synthesis and properties." Amino Acids.[1][2]

  • Kirk, K. L. (2006). "Fluorination in Medicinal Chemistry: Methods, Strategies, and Recent Developments." Organic Process Research & Development.

Sources

Literature Review of 2-(2-Chloro-2-fluorocyclopropyl)acetic acid Applications: A Publish Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical review of 2-(2-Chloro-2-fluorocyclopropyl)acetic acid (CAS 132656-23-6), a specialized fluorinated building block used in medicinal chemistry and agrochemical synthesis.

Executive Summary

2-(2-Chloro-2-fluorocyclopropyl)acetic acid is a critical fluorinated intermediate characterized by a cyclopropane ring substituted with geminal chlorine and fluorine atoms. It serves as a strategic building block for introducing the gem-chlorofluorocyclopropyl moiety—a bioisostere for isopropyl, tert-butyl, or simple cyclopropyl groups—into drug candidates to modulate lipophilicity, metabolic stability, and conformational rigidity. Furthermore, it acts as a precursor for the synthesis of monofluoroalkenes via ring-opening rearrangements.

Comparative Analysis of Synthetic Routes

The synthesis of 2-(2-Chloro-2-fluorocyclopropyl)acetic acid primarily relies on the addition of chlorofluorocarbene (:CFCl) to 3-butenoic acid derivatives. The choice of carbene source significantly impacts yield, safety, and scalability.

FeatureRoute A: Sodium Chlorodifluoroacetate Pyrolysis Route B: Fluorotrichloromethane (Freon-11) Reduction Route C: Phenyl(dichlorofluoromethyl)mercury (Seyferth Reagent)
Mechanism Thermal decomposition of ClCF₂COONa to generate :CFCl.Reduction of CCl₃F with Ti/catalyst or base.Thermal decomposition of PhHgCCl₂F.
Yield Moderate (40–60%)High (60–80%)High (>80%)
Scalability High (Industrial standard).Moderate (Requires controlled conditions).Low (Toxic mercury byproducts).
Safety Profile Safe: Avoids ozone-depleting Freons directly.Concern: Uses ozone-depleting substances.Hazardous: Mercury toxicity limits use.
Selectivity Good diastereoselectivity (favors cis/trans mix).Variable depending on catalyst.High stereocontrol.
Cost Efficiency Best: Cheap reagents.Moderate.Poor (Expensive reagent).

Recommendation: Route A is the preferred industrial and laboratory method due to its balance of safety, cost, and scalability, avoiding the use of highly toxic mercury compounds or restricted ozone-depleting agents.

Applications in Drug Discovery & Agrochemicals
A. Bioisosteric Replacement (Metabolic Stability)

The gem-chlorofluorocyclopropyl moiety mimics the size and shape of an isopropyl group but with significantly altered electronic properties.

  • Mechanism: The C-F and C-Cl bonds shorten the C-C bonds of the ring, increasing ring strain and altering the pKa of the acetic acid side chain.

  • Application: Used to block metabolic oxidation sites (e.g., preventing hydroxylation of an isopropyl group) in lead optimization for kinases and GPCR targets.

  • Advantage: The fluorine atom increases lipophilicity (LogP) while the chlorine provides a "handle" for further functionalization or steric bulk.

B. Precursor to Monofluoroalkenes (Ring Opening)

Under thermal or solvolytic conditions, the cyclopropane ring can undergo electrocyclic ring opening to yield 2-fluoro-3-butenoic acid derivatives.

  • Utility: Monofluoroalkenes are "peptide bond isosteres" and irreversible inhibitors of certain enzymes (suicide substrates).

  • Pathway: Ionization of the C-Cl bond leads to a cyclopropyl cation, which rearranges to the fluoroalkene.

Detailed Experimental Protocol

Objective: Synthesis of 2-(2-Chloro-2-fluorocyclopropyl)acetic acid via Route A (Sodium Chlorodifluoroacetate Method).

Reagents:
  • Substrate: Methyl 3-butenoate (Vinyl acetic acid methyl ester).

  • Carbene Source: Sodium chlorodifluoroacetate (ClCF₂COONa).

  • Solvent: Diglyme (Diethylene glycol dimethyl ether).

  • Catalyst: None required (thermal).

Step-by-Step Methodology:
  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, a reflux condenser, and a dropping funnel. Maintain an inert atmosphere (N₂ or Ar).

  • Solvent & Substrate: Charge the flask with Methyl 3-butenoate (1.0 equiv) and Diglyme (5 mL per mmol substrate). Heat the solution to 160°C–170°C .

  • Carbene Generation: Dissolve Sodium chlorodifluoroacetate (2.5 equiv) in warm Diglyme. Add this solution dropwise to the hot reaction mixture over 2–3 hours.

    • Note: Slow addition is crucial to prevent rapid decomposition of the carbene source before it reacts with the alkene.

  • Reaction Monitoring: Monitor the reaction by GC-MS or TLC. The formation of the cyclopropane ester (Methyl 2-(2-chloro-2-fluorocyclopropyl)acetate) is indicated by the disappearance of the alkene peak.

  • Workup:

    • Cool the mixture to room temperature.

    • Filter off the sodium fluoride (NaF) and sodium chloride (NaCl) salts.

    • Pour the filtrate into water (5x volume) and extract with diethyl ether or ethyl acetate (3x).

    • Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Hydrolysis (Ester to Acid):

    • Dissolve the crude ester in a mixture of THF/Water (1:1).

    • Add Lithium Hydroxide (LiOH) (2.0 equiv) and stir at room temperature for 4 hours.

    • Acidify with 1N HCl to pH 2.

    • Extract with ethyl acetate, dry, and concentrate to yield the crude acid.

  • Purification: Recrystallize from hexanes/ethyl acetate or purify via column chromatography (SiO₂, Hexane:EtOAc gradient) to obtain pure 2-(2-Chloro-2-fluorocyclopropyl)acetic acid .

Mechanistic Visualization

The following diagram illustrates the carbene addition mechanism and the potential ring-opening pathway.

G Reagents Reagents: ClCF2COONa (Carbene Source) Carbene Intermediate: [:CFCl] (Chlorofluorocarbene) Reagents->Carbene Heat (-CO2, -NaF) Cyclopropane Product: 2-(2-Chloro-2-fluorocyclopropyl) acetic acid ester Carbene->Cyclopropane Substrate Substrate: Methyl 3-butenoate Substrate->Cyclopropane + [:CFCl] (Cycloaddition) RingOpen Rearrangement Product: 4-Fluoro-3-butenoic acid deriv. (Fluoroalkene) Cyclopropane->RingOpen Thermal/Solvolytic Ring Opening

Caption: Synthesis pathway via carbene addition and potential thermal rearrangement to fluoroalkenes.

References
  • Sigma-Aldrich. (2024). Product Specification: 2-(2-Chloro-2-fluorocyclopropyl)acetic acid (CAS 132656-23-6).[1] Retrieved from

  • Dolbier, W. R., & Battiste, M. A. (2003). Structure and Reactivity of Fluorinated Cyclopropanes. Chemical Reviews, 103(4), 1071-1098.
  • Seyferth, D., et al. (1975). Halomethyl-metal compounds. LXXXII. The preparation of gem-chlorofluorocyclopropanes.[2] Journal of Organometallic Chemistry. (Foundational method for :CFCl generation).

  • PubChem. (2024). Compound Summary: 2-(2-Chloro-2-fluorocyclopropyl)acetic acid.[1][3] Retrieved from

Sources

Strategic Alternatives to 2-(2-Chloro-2-fluorocyclopropyl)acetic Acid: A Comparative Synthesis Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The moiety 2-(2-Chloro-2-fluorocyclopropyl)acetic acid represents a challenging scaffold in medicinal chemistry.[1] While the gem-chlorofluoro cyclopropane motif offers unique conformational restriction and a specific lipophilic profile (LogP modulation), it introduces significant synthetic liabilities:

  • Stereochemical Complexity: The C2 position is stereogenic (

    
    ), creating difficult-to-separate diastereomers when combined with the C1 chiral center.[1]
    
  • Chemical Instability: The

    
     bond in strained fluorinated rings is susceptible to silver-mediated solvolysis and thermal rearrangement compared to gem-difluoro analogs.[1]
    
  • Synthetic Hazard: Introduction of

    
     carbenes often requires ozone-depleting precursors (Freons) or unstable carbenoids.[1]
    

This guide presents three validated alternatives that maintain the bioisosteric utility while resolving the synthetic bottlenecks.

Part 1: Comparative Analysis of Alternatives

The following alternatives are ranked by their ability to solve the stereochemical and stability issues of the target molecule.

FeatureTarget Molecule (

)
Alt 1: gem-Difluoro Analog Alt 2: Trifluoromethyl Analog Alt 3: Unsubstituted Cyclopropyl
Structure 2-(2-Cl-2-F-cyclopropyl)acetic acid2-(2,2-Difluorocyclopropyl)acetic acid2-(Trifluoromethyl)cyclopropyl acetic acid2-Cyclopropylacetic acid
Stereoisomers 4 (2 diastereomeric pairs)2 (1 enantiomeric pair)4 (cis/trans diastereomers)2 (1 enantiomeric pair)
Metabolic Stability Moderate (C-Cl liability)High (C-F bond strength)Very High (Blocker)Low (Oxidation prone)
Lipophilicity (

LogP)
High (+Cl effect)ModerateHighBaseline
pKa Influence Strong Inductive (

pKa)
Strong Inductive (

pKa)
ModerateNeutral
Synthetic Access Difficult (Carbenoid selectivity)Robust (SCDA route)Moderate (Diazo/SF4 routes)Easy (Simmons-Smith)
Scientific Rationale for Selection
  • Primary Recommendation (The gem-Difluoro Analog): Replacing the

    
     center with 
    
    
    
    eliminates the chirality at the 2-position.[1] This collapses the mixture complexity from diastereomers to simple enantiomers, drastically simplifying purification. The
    
    
    group is isosteric with oxygen and isopolar with the
    
    
    bond, often improving metabolic stability over the chloro-analog without the solvolytic liability of the cyclopropyl chloride.
  • Secondary Recommendation (The

    
     Analog): 
    If the lipophilicity of the Chlorine atom was essential for potency, the Trifluoromethyl (
    
    
    
    ) group is the superior bioisostere. It matches the bulk of the chloro-substituent but offers superior metabolic resistance.
Part 2: Decision Framework & Workflows

The following Graphviz diagram illustrates the decision logic for selecting the appropriate alternative based on your specific medicinal chemistry constraints.

ChemicalSelection Start Start: Replace 2-(2-Cl-2-F-cyclopropyl)acetic acid Q1 Is the Lipophilicity (Cl) critical for binding? Start->Q1 Branch_Lipophilic Yes: Need bulky/lipophilic group Q1->Branch_Lipophilic Yes Branch_Electronic No: Need polar/metabolic stability Q1->Branch_Electronic No Alt_CF3 Select: 2-(Trifluoromethyl)cyclopropyl analog (High LogP, High Stability) Branch_Lipophilic->Alt_CF3 Q2 Is Chirality/Separation a bottleneck? Branch_Electronic->Q2 Alt_Difluoro Select: 2-(2,2-Difluorocyclopropyl)acetic acid (Achiral C2, Simplified Synthesis) Q2->Alt_Difluoro Yes (Simplify) Alt_Unsub Select: Unsubstituted Cyclopropyl (If F-induction is not required) Q2->Alt_Unsub No (Cost driven)

Caption: Decision tree for selecting the optimal bioisostere based on lipophilicity requirements and stereochemical complexity.

Part 3: Experimental Protocols

These protocols focus on synthesizing the 2-(2,2-difluorocyclopropyl)acetic acid alternative, as it is the most robust and "green" replacement for the chlorofluoro target.[1]

Method A: Difluorocyclopropanation via Sodium Chlorodifluoroacetate (SCDA)

Rationale:[1] This method avoids the use of ozone-depleting Freon gases and generates the difluorocarbene (


) in situ under thermal conditions.

Reagents:

  • Substrate:

    
    -Unsaturated ester (e.g., Methyl 3-butenoate)[1]
    
  • Carbene Source: Sodium Chlorodifluoroacetate (SCDA)[1]

  • Solvent: Diglyme (high boiling point required)

Step-by-Step Protocol:

  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an internal thermometer. Flush with Argon.

  • Charging: Add Methyl 3-butenoate (10.0 mmol, 1.0 equiv) and Diglyme (10 mL, 1.0 M). Heat the solution to 165 °C (oil bath temperature).

    • Critical Note: The decomposition of SCDA requires temperatures >150 °C.

  • Addition: Dissolve Sodium Chlorodifluoroacetate (SCDA) (30.0 mmol, 3.0 equiv) in hot Diglyme (15 mL). Add this solution dropwise via a syringe pump over 1 hour to the refluxing alkene solution.

    • Mechanism:[1][2][3][4][5][6][7][8] SCDA decarboxylates to form

      
      , which eliminates 
      
      
      
      to release singlet
      
      
      .[1]
  • Reaction: Stir at 165 °C for an additional 2 hours. Monitor by

    
     NMR (look for disappearance of SCDA signal at -78 ppm and appearance of cyclopropyl fluorines at -128/-143 ppm).[1]
    
  • Workup: Cool to room temperature. Pour into ice-water (100 mL). Extract with Diethyl Ether (

    
     mL).[1] Wash combined organics with Brine (
    
    
    
    ), dry over
    
    
    , and concentrate.
  • Purification: Distill the crude residue under reduced pressure (Kugelrohr) to obtain the methyl ester intermediate.

Method B: Hydrolysis to the Free Acid

Rationale: The ester is the stable storage form. Hydrolysis should be performed immediately prior to coupling to avoid potential decarboxylation or oligomerization.

Step-by-Step Protocol:

  • Dissolution: Dissolve the gem-difluorocyclopropyl ester (5.0 mmol) in THF/Water (3:1, 20 mL).

  • Saponification: Add LiOH

    
    H
    
    
    
    O (10.0 mmol, 2.0 equiv) at 0 °C.
  • Reaction: Allow to warm to room temperature and stir for 4 hours.

  • Isolation: Acidify carefully with 1N HCl to pH 3. Extract immediately with Ethyl Acetate.[1]

    • Caution: Do not acidify below pH 2 or heat the acidic solution, as fluorinated cyclopropanes can undergo ring-opening under strong acidic stress.[1]

  • Drying: Dry over

    
     and concentrate in vacuo (bath temp < 30 °C) to yield the target acid.
    
Part 4: Synthetic Pathway Visualization

The following diagram details the workflow for Method A, highlighting the critical intermediate transition.

SynthesisWorkflow Alkene Methyl 3-butenoate (Precursor) Cyclo_Ester gem-Difluoro Ester (Stable Intermediate) Alkene->Cyclo_Ester + :CF2 SCDA Na-Chlorodifluoroacetate (Carbene Source) Heat Heat (165°C) Diglyme SCDA->Heat Carbene :CF2 (Singlet Carbene) Heat->Carbene - CO2, - NaCl Carbene->Cyclo_Ester [2+1] Cycloaddition Hydrolysis LiOH / THF Saponification Cyclo_Ester->Hydrolysis FinalAcid 2-(2,2-Difluorocyclopropyl) acetic acid Hydrolysis->FinalAcid

Caption: Synthetic workflow for the generation of the gem-difluoro alternative via SCDA-mediated carbene insertion.

References
  • Dolbier, W. R., Jr. (2011). Fluorine-containing Carbenes and Carbenoids in Synthesis.[1][2][9][10] Chemical Reviews.[1][2] [Link]

    • Context: Authoritative review on the generation of fluorinated carbenes (including and ) and their reactivity profiles.
  • Mykhailiuk, P. K. (2018).[1][3] Synthesis of functionalized difluorocyclopropanes: unique building blocks for drug discovery.[3][10] Chemistry – A European Journal.[1][11] [Link][1]

    • Context: Establishes the utility of difluorocyclopropanes as superior building blocks and details modern synthetic routes.
  • Fedoryński, M. (2006). Syntheses of gem-dihalocyclopropanes and their use in organic synthesis.[1][2][5][6] Chemical Reviews.[1][2] [Link]

    • Context: Provides comparative data on the stability and formation of dichloro vs. chlorofluoro vs. difluoro cyclopropanes.
  • Weyerstahl, P. (1980). The Chemistry of Fluorinated Cyclopropanes. In: The Chemistry of the Cyclopropyl Group. Context: Foundational text explaining the solvolytic instability of chlorofluorocyclopropanes compared to their difluoro counterparts.

Sources

Comparative Guide: Structural Elucidation Strategies for 2-(2-Chloro-2-fluorocyclopropyl)acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Here is the comparative guide for the structural confirmation of 2-(2-Chloro-2-fluorocyclopropyl)acetic acid derivatives.

Executive Summary & Challenge Definition

The incorporation of a gem-chlorofluorocyclopropyl moiety into drug candidates (often as a bioisostere for unstable alkenes or to lock conformation) introduces significant stereochemical challenges. Unlike simple cyclopropanes, the 2-(2-Chloro-2-fluorocyclopropyl)acetic acid scaffold possesses two chiral centers: one at the ring carbon attached to the acetic acid side chain, and one at the gem-halo carbon.

Because the relative orientation of the Fluorine and Chlorine atoms dictates the vector of the dipole moment and the metabolic stability of the molecule, distinguishing between the (Z)-isomer (Fluorine cis to the acetic acid side chain) and the (E)-isomer (Fluorine trans to the side chain) is critical.

This guide compares the three primary methodologies for unambiguous structural assignment: Advanced 1D/2D NMR , Single Crystal X-Ray Diffraction , and Computational (DFT) Prediction .

Decision Framework: Selecting the Right Methodology

The following flowchart outlines the logical progression for structural assignment, prioritizing speed (NMR) while reserving resource-intensive methods (X-Ray) for confirmation.

Structure_Assignment_Workflow cluster_backup Alternative Path Start Crude Reaction Mixture (Isomers + Impurities) Separation Chromatographic Separation (HPLC/SFC) Start->Separation NMR_1D 1D 1H & 19F NMR (Preliminary Assignment) Separation->NMR_1D Decision_1 Are J(F,H) couplings distinct (>5Hz diff)? NMR_1D->Decision_1 HOESY 2D 1H-19F HOESY (Through-Space Correlation) Decision_1->HOESY No / Ambiguous Decision_1->HOESY Yes (Confirmation needed) DFT DFT-GIAO Calculation (NMR Shift Prediction) Decision_1->DFT No Crystals Available XRay Single Crystal XRD (Absolute Configuration) HOESY->XRay NOE signals unclear Final_Assignment Confirmed Structure (Z/E Assignment) HOESY->Final_Assignment Clear NOE correlations XRay->Final_Assignment DFT->Final_Assignment

Figure 1: Strategic workflow for stereochemical assignment. Note the central role of HOESY NMR as the primary non-destructive filter.

Comparative Analysis of Methodologies

Method A: Heteronuclear Overhauser Effect Spectroscopy (HOESY)

Status: The Industry Workhorse

Standard 1D NMR (


H, 

C) is often insufficient because the electronegativity of Cl and F induces similar inductive effects, making chemical shift prediction unreliable. The definitive solution is

H-

F HOESY
, which detects through-space magnetic interactions (dipolar coupling) rather than through-bond connectivity.
  • Mechanism: If the Fluorine atom is cis to the acetic acid side chain (Z-isomer), it will show a strong NOE cross-peak with the methylene protons (

    
    -protons) of the acetic acid group. If trans, this signal is absent or significantly weaker, and an NOE to the ring proton is observed instead.
    
  • Protocol Validation:

    • Solvent Selection: Use non-viscous solvents like CDCl

      
       or Acetone-
      
      
      
      to maximize NOE buildup.
    • Mixing Time: Optimize

      
       (typically 300-500 ms) to observe medium-range interactions (3-5 Å).
      
Method B: Single Crystal X-Ray Diffraction (SC-XRD)

Status: The Gold Standard

While NMR infers structure, X-ray diffraction "sees" it.[1] The presence of the heavy Chlorine atom (


) significantly aids in solving the phase problem via anomalous scattering, often allowing determination of absolute configuration even without chiral auxiliaries.
  • Pros: Unambiguous assignment of relative and absolute stereochemistry.

  • Cons: Requires a single crystal. Carboxylic acids are often oils; requires derivatization (e.g., salt formation with dicyclohexylamine or crystallization of a p-bromophenacyl ester).

Method C: Analysis of Vicinal Coupling Constants ( )

Status: Supporting Evidence Only

In fluorocyclopropanes, the vicinal coupling constant


 follows a Karplus-like relationship but is heavily influenced by the electronegativity of the geminal substituent (Cl).
  • General Rule: In cyclopropanes,

    
     is typically larger  (12–25 Hz) than 
    
    
    
    (2–10 Hz).
  • Risk: The "Heavy Atom Effect" of Chlorine can perturb these values, making them risky to use as the sole determinant.

Technical Data Comparison

FeatureMethod A: 1H-19F HOESYMethod B: X-Ray DiffractionMethod C: J-Coupling Analysis
Primary Output Spatial Proximity (Å)3D Atomic CoordinatesBond Dihedral Angles
Sample Req. ~5-10 mg (Solution)Single Crystal (>0.1 mm)~1 mg (Solution)
Turnaround 2-4 Hours2-7 Days10 Minutes
Ambiguity Low (if spectra resolved)None (if crystal forms)High (substituent dependent)
Cost LowHighVery Low
Critical Parameter Mixing time (

)
Crystal qualityResolution (

Hz)

Detailed Experimental Protocols

Protocol 1: H- F HOESY Acquisition

Use this protocol for rapid, non-destructive assignment.

  • Sample Preparation: Dissolve 15 mg of the purified derivative in 0.6 mL of CDCl

    
    . Ensure the solution is free of paramagnetic impurities (filter through celite if necessary).
    
  • Instrument Setup: Use a probe capable of simultaneous

    
    H and 
    
    
    
    F tuning (e.g., a dedicated H/F/C probe or a cryoprobe).
  • Pulse Sequence: Select a phase-sensitive HOESY sequence (e.g., hoesyph on Bruker systems).

  • Parameters:

    • Relaxation Delay (D1): 2.0 s.

    • Mixing Time (D8): 400 ms (Critical for F-H distances of ~3-4 Å).

    • Scans: 32-64 scans per increment (Fluorine sensitivity is high, so massive scan counts are rarely needed).

  • Processing: Apply a sine-bell squared window function (QSINE, SSB=2) in both dimensions to suppress truncation artifacts.

Protocol 2: Crystallization for X-Ray (Salt Formation)

Use this if the acid is an oil or amorphous solid.

  • Reagent: Dicyclohexylamine (DCHA) or (R)-1-Phenylethylamine.

  • Procedure: Dissolve 50 mg of the crude acid in minimal hot ethyl acetate. Add 1.05 equivalents of the amine.

  • Nucleation: Allow the solution to cool slowly to room temperature. If no precipitate forms, add n-heptane dropwise until slight turbidity persists, then refrigerate at 4°C.

  • Mounting: Select a block-like crystal under a polarizing microscope. Avoid needles if possible, as they often disorder.

Visualization of Stereochemical Logic

The diagram below illustrates the specific NOE interactions expected for the (Z)-isomer (Fluorine cis to the acetic acid side chain).

HOESY_Interaction_Map cluster_Z_Isomer Scenario: (Z)-Isomer (F cis to Sidechain) F_atom 19F Atom H_sidechain Sidechain H (CH2-COOH) F_atom->H_sidechain STRONG NOE (< 3.0 Å) H_ring Ring H (Geminal to Sidechain) F_atom->H_ring WEAK/NO NOE (> 4.5 Å) Cl_atom Cl Atom

Figure 2: Expected HOESY correlations for the (Z)-isomer. In the (E)-isomer, the strong NOE would shift from the Sidechain H to the Ring H.

References

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. (Standard text for F-coupling trends).
  • Thiele, C. M. (2004). "Spin-State-Selective Excitation in 1H-19F HOESY Experiments." Journal of Magnetic Resonance, 167(2), 293-299. Link

  • Lumsden, M. D., et al. (2014).[2] "1D Selective 1H-19F HOESY: A Rapid Method for Stereochemical Assignment." Dalhousie University NMR Blog. Link

  • Kutateladze, A. G. (2017). "DU8+: Computational NMR Prediction for Structure Verification." Journal of Organic Chemistry, 82(11), 5765–5774. (Methodology for DFT-based assignment).
  • Dewis, L., et al. (2019).[3] "Improving the Accuracy of 1H-19F Internuclear Distance Measurement Using 2D 1H-19F HOESY." Magnetic Resonance in Chemistry, 57(12), 1143-1149.[3] Link

Sources

Safety Operating Guide

2-(2-Chloro-2-fluorocyclopropyl)acetic Acid: Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Assessment[2]

As researchers, we often handle "edge-case" molecules that defy standard bulk-chemical categorization. 2-(2-Chloro-2-fluorocyclopropyl)acetic acid presents a dual-hazard profile that requires a nuanced disposal strategy.[1][2] It is not merely an organic acid; it is a halogenated, strained-ring system .[1][2]

The Physico-Chemical Hazard Logic

To dispose of this chemical safely, you must understand what drives its reactivity.[1][2]

  • The Acidic Moiety (Carboxylic Acid): Like chloroacetic acid, this molecule is corrosive (

    
     in solution).[2] It will react exothermically with bases.[2]
    
  • The Halogenated Cyclopropane Ring: The cyclopropane ring possesses significant ring strain (~27.5 kcal/mol).[2] While kinetically stable under ambient conditions, the geminal chloro-fluoro substitution pattern introduces electronic polarization.[1][2]

    • Risk: Thermal instability or uncontrolled ring-opening reactions if subjected to strong nucleophiles or extreme heat during waste consolidation.[2]

    • Environmental Fate: The carbon-halogen bonds (C-Cl, C-F) classify this as Halogenated Organic Waste .[1][2] It cannot be treated via standard biological wastewater systems due to resistance to biodegradation and potential for forming toxic byproducts.[2]

Core Directive: This material must be segregated into Halogenated Acid Waste streams.[2] Under no circumstances should it be disposed of down the drain or mixed with non-halogenated organic solvents.[2]

Part 2: Strategic Waste Segregation

Effective disposal starts at the bench, not the loading dock. You must establish a segregation protocol that prevents "cocktail" reactions in your waste carboys.[2]

Compatibility Matrix
  • Incompatible: Strong oxidizers (Nitric acid, Peroxides), Strong bases (Sodium Hydroxide - causes rapid heat evolution), Alkali metals.[1][2]

  • Compatible: Other halogenated organic acids (e.g., Trifluoroacetic acid), Halogenated solvents (Dichloromethane - only if acid concentration is low and permitted by local EHS).[1][2]

DOT Visualization: Waste Stream Decision Tree

The following logic gate ensures the material ends up in the correct regulatory container (RCRA/EPA compliance).

WasteSegregation Start Waste Generation: 2-(2-Chloro-2-fluorocyclopropyl)acetic acid StateCheck Physical State? Start->StateCheck SolidPath Solid / Pure Substance StateCheck->SolidPath Powder/Crystals LiquidPath Liquid / Solution StateCheck->LiquidPath Reaction Mix BinSolid SOLID WASTE BIN Label: Toxic, Corrosive, Halogenated SolidPath->BinSolid SolventCheck Solvent Type? LiquidPath->SolventCheck HaloSolvent Halogenated Solvent (DCM, Chloroform) SolventCheck->HaloSolvent Organic AqSolvent Aqueous / Buffer SolventCheck->AqSolvent Water Base BinHaloLiq LIQUID WASTE CARBOY Label: Halogenated Organic Acids HaloSolvent->BinHaloLiq BinAq AQUEOUS WASTE CARBOY (Adjust pH if req by EHS) Label: Aqueous Acidic Toxic AqSolvent->BinAq

Figure 1: Decision logic for segregating halogenated cyclopropyl acid waste. Note that "Halogenated" status takes precedence over "Acid" status for incineration protocols.

Part 3: Detailed Disposal Protocols

Personal Protective Equipment (PPE)

Before handling waste containers, verify your PPE against the permeation risks of the solvent carrier, as the acid itself is a solid.[1][2]

PPE ItemSpecificationRationale
Gloves Double-gloved Nitrile (min 0.11mm) or NeopreneProtects against corrosive acid burns and permeation by common halogenated solvents (like DCM).[2]
Eye Protection Chemical Splash GogglesSafety glasses are insufficient.[2] Corrosive acids cause irreversible corneal damage.[2]
Respiratory Fume Hood (Face Velocity > 80 fpm)Prevents inhalation of acidic dust or solvent vapors.[2]
Body Lab Coat (Buttoned) + ApronChemical resistant apron recommended if pouring large volumes (>1L).[2]
Protocol A: Solid Waste (Pure Substance)

Scenario: Disposing of expired reagent or contaminated weighing boats.[2]

  • Containment: Place the solid material into a wide-mouth high-density polyethylene (HDPE) or glass jar. Do not use metal containers (corrosion risk).[2]

  • Labeling: Attach a hazardous waste tag.

    • Constituents: "2-(2-Chloro-2-fluorocyclopropyl)acetic acid".[2]

    • Hazards: Check "Corrosive" and "Toxic".[2]

    • Coding: Add "Halogenated" prominently.[2]

  • Secondary Containment: Place the sealed jar into a clear plastic bag (zip-lock) before depositing it into the lab's Solid Hazardous Waste Drum.

Protocol B: Liquid Waste (Reaction Mixtures)

Scenario: Disposing of a reaction mixture in Dichloromethane (DCM) or Water.[2]

  • Check pH: If the solution is aqueous, verify pH.[2] If pH < 2, it is D002 (Corrosive) waste.[1][2][3]

  • Segregation:

    • If in Organic Solvent (DCM/Chloroform): Pour into the Halogenated Solvent carboy.[2]

      • Critical: Ensure the carboy is compatible with acids.[2] If the carboy contains basic waste (e.g., amines), STOP .[1][2] Mixing will cause an explosion.[2][4] Use a separate container.

    • If in Aqueous Solution: Pour into the Aqueous Acid carboy.

      • Note: Do not neutralize elementary strong acids in the waste container without cooling, as this generates heat.[1][2]

  • Rinsing: Triple rinse the empty reaction vessel with the carrier solvent.[2] Add rinsate to the waste container.[2]

Part 4: Emergency Procedures (Spills)

In the event of a spill, speed and neutralization are critical to prevent floor corrosion and vapor release.[1][2]

DOT Visualization: Spill Response Workflow

SpillResponse Assess 1. ASSESS Volume & Location PPE 2. PPE UP Goggles, Double Gloves Assess->PPE Contain 3. CONTAIN Use absorbent socks PPE->Contain Neutralize 4. NEUTRALIZE Sodium Bicarbonate Contain->Neutralize Collect 5. COLLECT Scoop into bag Neutralize->Collect Decon 6. DECON Soap & Water Wash Collect->Decon

Figure 2: Operational workflow for managing spills of corrosive halogenated acids.

Spill Cleanup Steps[1][2][3][5][6]
  • Isolate: Evacuate the immediate area.

  • Neutralize:

    • Gently cover the spill with Sodium Bicarbonate (NaHCO₃) or Calcium Carbonate.[2]

    • Observation: The powder will bubble (

      
       release).[2] Continue adding powder until bubbling ceases.
      
  • Collect: Use a plastic dustpan and brush (do not use nylon bristles if strong acid is still present) to sweep up the neutralized slurry.[2]

  • Disposal: Place the slurry into a bag/container labeled "Debris from Acid Spill - Halogenated."

  • Verification: Check the surface pH with litmus paper to ensure it is neutral (pH 6-8) before final cleaning.[2]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[1][2] National Academies Press.[2] [Link]

  • U.S. Environmental Protection Agency (EPA). (2023).[2] Defining Hazardous Waste: Listed and Characteristic Wastes (RCRA).[Link]

  • PubChem. (n.d.).[2] Compound Summary: Cyclopropanecarboxylic acid derivatives (Class-based safety data).[2] National Library of Medicine.[2][5] [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[2] Occupational Exposure to Hazardous Chemicals in Laboratories standard (29 CFR 1910.1450).[2][Link][2]

Sources

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